molecular formula C7H7BrOS B1310960 4-Bromo-5-ethylthiophene-2-carbaldehyde CAS No. 36880-34-9

4-Bromo-5-ethylthiophene-2-carbaldehyde

Cat. No.: B1310960
CAS No.: 36880-34-9
M. Wt: 219.1 g/mol
InChI Key: BZWLZUAFDWILCJ-UHFFFAOYSA-N
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Description

4-Bromo-5-ethylthiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C7H7BrOS and its molecular weight is 219.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-5-ethylthiophene-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-ethylthiophene-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-ethylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrOS/c1-2-7-6(8)3-5(4-9)10-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWLZUAFDWILCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427392
Record name 4-bromo-5-ethylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36880-34-9
Record name 4-Bromo-5-ethyl-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36880-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromo-5-ethylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-Bromo-5-ethylthiophene-2-carbaldehyde" CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-5-ethylthiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-5-ethylthiophene-2-carbaldehyde, a key heterocyclic building block. We will delve into its chemical properties, synthesis, reactivity, and critical applications in the fields of medicinal chemistry and materials science, offering field-proven insights for its effective utilization in research and development.

Core Compound Identification

Chemical Abstract Service (CAS) Number: 36880-34-9[1][2][3]

4-Bromo-5-ethylthiophene-2-carbaldehyde is a bifunctional thiophene derivative. The thiophene ring, an aromatic heterocycle containing sulfur, is a privileged scaffold in drug discovery due to its ability to act as a bioisostere for phenyl rings, enhancing metabolic stability and receptor binding affinity.[4] The strategic placement of an aldehyde at the 2-position and a bromine atom at the 4-position provides two distinct and highly valuable reactive sites for synthetic elaboration, making this compound a versatile intermediate for constructing complex molecular architectures.

Physicochemical and Spectroscopic Profile

A summary of the key properties of 4-Bromo-5-ethylthiophene-2-carbaldehyde is presented below. This data is essential for experimental design, including solvent selection, reaction monitoring, and purification.

PropertyValueSource(s)
CAS Number 36880-34-9[1][2][3]
Molecular Formula C₇H₇BrOS[2][3]
Molecular Weight 219.10 g/mol [3]
Purity Typically ≥95%[1]
Appearance (Expected) Light yellow to brown solid or oil[5]
Solubility Soluble in common organic solvents (e.g., DCM, THF, 1,4-dioxane); poorly soluble in water.[5]

Expected Spectroscopic Signatures:

  • ¹H NMR: Key signals would include a singlet for the aldehyde proton (~9.8-10.0 ppm), a singlet for the thiophene proton at the 3-position, a quartet for the methylene (-CH₂) protons of the ethyl group, and a triplet for the methyl (-CH₃) protons of the ethyl group.

  • ¹³C NMR: Distinct signals are expected for the carbonyl carbon of the aldehyde, the four carbons of the thiophene ring (two of which are quaternary), and the two carbons of the ethyl group.

  • IR Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch would be prominent around 1660-1700 cm⁻¹.

Synthesis and Experimental Protocol

The most direct synthetic route to 4-Bromo-5-ethylthiophene-2-carbaldehyde involves the regioselective bromination of its precursor, 5-ethylthiophene-2-carbaldehyde.[6] The electron-donating nature of the ethyl group and the electron-withdrawing nature of the aldehyde group direct the electrophilic substitution to the 4-position.

Synthetic Workflow Diagram

G start 5-Ethylthiophene- 2-carbaldehyde reagent Brominating Agent (e.g., NBS) + Solvent (e.g., Acetic Acid) start->reagent product 4-Bromo-5-ethylthiophene- 2-carbaldehyde (CAS: 36880-34-9) reagent->product Electrophilic Aromatic Substitution

Caption: Synthesis of the target compound via electrophilic bromination.

Detailed Synthesis Protocol

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

Objective: To synthesize 4-Bromo-5-ethylthiophene-2-carbaldehyde via electrophilic bromination.

Materials:

  • 5-Ethylthiophene-2-carbaldehyde

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: Dissolve 5-ethylthiophene-2-carbaldehyde (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C using an ice bath.

  • Bromination: Dissolve N-Bromosuccinimide (1.05 eq) in glacial acetic acid. Add this solution dropwise to the cooled thiophene solution over 30 minutes, ensuring the temperature remains below 10 °C.

    • Causality Insight: NBS is a mild and selective brominating agent. Acetic acid serves as a polar protic solvent that facilitates the reaction. Low temperature is critical to control the reaction rate and prevent potential side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by pouring the mixture into a beaker of ice water. Extract the aqueous mixture with dichloromethane (3x volumes).

  • Neutralization & Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize acetic acid), water, and brine.

    • Self-Validation: The bicarbonate wash is complete when CO₂ evolution ceases, confirming the removal of the acid catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 4-Bromo-5-ethylthiophene-2-carbaldehyde.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups: the aldehyde and the carbon-bromine bond. This allows for sequential, selective modifications to build molecular complexity.

Key Transformations Diagram

G cluster_0 Aldehyde Reactions cluster_1 C-Br Cross-Coupling Reactions A Reductive Amination (+ Amine, NaBH(OAc)₃) B Wittig Reaction (+ Ylide) C Oxidation (+ KMnO₄) D Suzuki Coupling (+ Boronic Acid, Pd catalyst) E Sonogashira Coupling (+ Alkyne, Pd/Cu catalyst) F Heck Coupling (+ Alkene, Pd catalyst) start 4-Bromo-5-ethylthiophene- 2-carbaldehyde start->A start->B start->C start->D start->E start->F

Caption: Dual reactivity pathways of the title compound.

Applications in Drug Discovery

The thiophene scaffold is a cornerstone in medicinal chemistry. The bromine atom on 4-Bromo-5-ethylthiophene-2-carbaldehyde is perfectly positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[7][8] This enables the facile introduction of diverse aryl or heteroaryl groups, which is a critical strategy for exploring structure-activity relationships (SAR) in drug development.

  • Scaffold for Bioactive Molecules: Thiophene derivatives have shown a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[4][9][10] For instance, related 2-bromo-5-substituted thiophenes have demonstrated potent cytotoxicity against cancer cell lines.[4] The title compound serves as a key starting material to synthesize libraries of such derivatives for high-throughput screening.

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. The ability to functionalize both the 4- and 2-positions allows for the precise spatial arrangement of pharmacophoric groups necessary for binding to the ATP pocket of kinases.

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To couple an aryl boronic acid to the 4-position of the thiophene ring.

Materials:

  • 4-Bromo-5-ethylthiophene-2-carbaldehyde (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2-3 eq)

  • Solvent (e.g., 1,4-dioxane/water or toluene)

Procedure:

  • Inert Atmosphere: To an oven-dried flask, add 4-Bromo-5-ethylthiophene-2-carbaldehyde, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Add the degassed solvent system via syringe.

    • Causality Insight: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. Using degassed solvents removes dissolved oxygen.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the 4-aryl-5-ethylthiophene-2-carbaldehyde product.[8]

Conclusion

4-Bromo-5-ethylthiophene-2-carbaldehyde (CAS: 36880-34-9) is a high-value synthetic intermediate whose utility is derived from its distinct, orthogonally reactive functional groups. Its straightforward synthesis and the predictable reactivity of the aldehyde and bromo moieties make it an indispensable tool for medicinal chemists and materials scientists. The ability to leverage this compound in robust and versatile C-C bond-forming reactions, particularly Suzuki couplings, solidifies its role in the rational design of novel pharmaceuticals and advanced organic materials.

References

  • 4-bromo-5-ethylthiophene-2-carbaldehyde | CAS#:36880-34-9 | Chemsrc.
  • 4-bromo-5-ethyl-thiophene-2-carbaldehyde [36880-34-9] | Chemsigma.
  • 36880-34-9 | 4-Bromo-5-ethylthiophene-2-carbaldehyde - ChemScene.
  • 4-BROMO-5-ETHYL-THIOPHENE-2-CARBALDEHYDE synthesis - ChemicalBook.
  • 4-Bromo-5-nitrothiophene-2-carbaldehyde - MySkinRecipes.
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and comput
  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evalu
  • Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde - MDPI.
  • What are the properties and applications of 5-Bromothiophene-2-carbaldehyde? - Metapharm.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu

Sources

physicochemical properties of "4-Bromo-5-ethylthiophene-2-carbaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-5-ethylthiophene-2-carbaldehyde

Introduction

4-Bromo-5-ethylthiophene-2-carbaldehyde is a substituted thiophene derivative, a class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry and materials science. The presence of three distinct functional groups—the thiophene ring, a bromo substituent, and an aldehyde—makes it a versatile intermediate for further chemical modification. Understanding its core physicochemical properties is paramount for its effective use in synthesis, purification, and the development of novel molecules. This guide provides a comprehensive overview of the key chemical, physical, and spectroscopic characteristics of this compound, supported by detailed experimental protocols for its analysis.

Chemical Identity and Core Properties

The fundamental identity of a chemical compound is established by its structure and associated identifiers. These properties are crucial for database searches, regulatory compliance, and accurate record-keeping in a research setting.

  • Chemical Structure:

    Caption: Structure of 4-Bromo-5-ethylthiophene-2-carbaldehyde.

Table 1: Core Physicochemical Properties

Property Value Source
CAS Number 36880-34-9 [1][2][3][4]
Molecular Formula C₇H₇BrOS [1][3][4]
Molecular Weight 219.10 g/mol [1][4]
Exact Mass 217.94000 Da [1]
Appearance Light yellow to brown solid (predicted) [5]

| Solubility | Poorly soluble in water; soluble in common organic solvents such as Chloroform (CDCl₃), DMSO, and Ethyl Acetate. |[5] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is the cornerstone of structural verification for organic compounds. The unique electronic and vibrational properties of 4-Bromo-5-ethylthiophene-2-carbaldehyde give rise to a distinct spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

    • Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region, typically around δ 9.8-10.0 ppm. For the similar compound 4-phenylthiophene-2-carbaldehyde, this peak appears at δ 9.95 ppm[6].

    • Thiophene Ring Proton: A single proton is attached to the thiophene ring. It is expected to appear as a singlet in the aromatic region, likely between δ 7.0-8.0 ppm.

    • Ethyl Group (-CH₂CH₃): This group will present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, characteristic of an ethyl group spin-spin coupling pattern. The quartet would likely be around δ 2.8-3.0 ppm, and the triplet around δ 1.2-1.4 ppm.

  • ¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms. The spectrum for this compound is expected to show 7 distinct signals, including a signal for the aldehyde carbonyl carbon (typically δ 180-200 ppm), four signals for the thiophene ring carbons, and two signals for the ethyl group carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

  • Aldehyde C=O Stretch: A strong, sharp absorption band is expected in the region of 1660-1700 cm⁻¹, which is characteristic of an aromatic aldehyde carbonyl group[7].

  • C-H Aromatic Stretch: Peaks appearing just above 3000 cm⁻¹ are indicative of the C-H bonds on the thiophene ring.

  • C-H Aliphatic Stretch: Peaks appearing just below 3000 cm⁻¹ correspond to the C-H bonds of the ethyl group.

  • C=C Aromatic Stretch: Medium to weak absorptions in the 1400-1600 cm⁻¹ region are characteristic of the thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The high-resolution mass spectrum should show a molecular ion peak [M]⁺ corresponding to the exact mass of 217.94000 Da[1]. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks [M]⁺ and [M+2]⁺ of nearly equal intensity.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for determining the purity of a compound and for monitoring reaction progress. For an aromatic aldehyde like 4-Bromo-5-ethylthiophene-2-carbaldehyde, a reversed-phase HPLC method is typically employed.

The principle involves injecting a solution of the compound onto a column with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. The compound partitions between the two phases, and its retention time is a measure of its polarity. Impurities will typically have different retention times, allowing for their separation and quantification. UV detection is highly effective, as the thiophene ring and aldehyde group are strong chromophores.

Experimental Protocols

The following protocols are foundational for the characterization and quality control of 4-Bromo-5-ethylthiophene-2-carbaldehyde.

Workflow for Physicochemical Characterization

G cluster_0 Sample Reception & Initial Checks cluster_1 Physical Property Determination cluster_2 Structural & Purity Analysis cluster_3 Final Data Consolidation Sample Receive Compound Visual Visual Inspection (Color, Form) Sample->Visual MP Melting Point Determination Visual->MP NMR NMR Spectroscopy (¹H, ¹³C) MP->NMR HPLC HPLC Analysis NMR->HPLC Report Generate Report HPLC->Report

Caption: Standard workflow for the characterization of a chemical intermediate.

Protocol 1: Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid, which serves as a crucial indicator of purity.[8] Pure compounds typically have a sharp melting range of 0.5-1.0°C.

Materials:

  • 4-Bromo-5-ethylthiophene-2-carbaldehyde sample

  • Glass capillary tubes (sealed at one end)[9]

  • Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

  • Spatula

  • Mortar and pestle (optional, for fine powder)

Procedure:

  • Sample Preparation: Place a small amount of the compound on a clean, dry surface. If the crystals are large, gently crush them into a fine powder.[9]

  • Loading the Capillary: Push the open end of a capillary tube into the powder to collect a small amount of the sample.[10]

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down to a height of 1-2 mm.[11]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[9]

  • Heating:

    • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This helps save time for the accurate measurement.

    • Accurate Determination: Allow the apparatus to cool. Set the heating rate to be slow (approx. 2°C per minute) as the temperature approaches the expected melting point.

  • Observation and Recording:

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the entire sample has completely melted.

    • The melting point is reported as the range T1-T2.[11]

  • Cleanup: After the apparatus has cooled, dispose of the used capillary tube in a designated glass waste container.

Protocol 2: NMR Sample Preparation and Data Acquisition

Objective: To prepare a high-quality sample for NMR analysis to confirm the molecular structure.

Materials:

  • 4-Bromo-5-ethylthiophene-2-carbaldehyde (5-25 mg for ¹H NMR)[12]

  • High-quality 5 mm NMR tube and cap[13]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)[14]

  • Pasteur pipette or syringe

  • Small vial

Procedure:

  • Sample Weighing: Accurately weigh 5-25 mg of the compound into a clean, dry vial.[12][14]

  • Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[14] The deuterated solvent is essential for the spectrometer's lock system and to avoid large solvent signals in the ¹H spectrum.[12]

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample dissolves completely. If any solid particles remain, filter the solution through a small plug of cotton or glass wool in a pipette before transferring it to the NMR tube.[12]

  • Transfer to NMR Tube: Carefully transfer the solution into the NMR tube using a Pasteur pipette. Ensure the liquid height is between 4.0 and 5.0 cm.[14]

  • Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) to remove any dust or fingerprints.[14]

  • Data Acquisition (on the Spectrometer):

    • Insertion: Insert the NMR tube into a spinner and use a depth gauge to ensure correct positioning. Insert the sample into the spectrometer.[15]

    • Locking: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[14]

    • Shimming: The magnetic field is homogenized through an automated or manual shimming process to achieve high resolution and sharp peaks.[15]

    • Tuning and Matching: The probe is tuned to the correct frequency for the nucleus being observed (e.g., ¹H) to maximize signal sensitivity.[15]

    • Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence) and acquire the spectrum.[14]

Protocol 3: HPLC Purity Analysis

Objective: To determine the purity of the compound by separating it from any potential impurities.

Materials:

  • 4-Bromo-5-ethylthiophene-2-carbaldehyde

  • HPLC-grade acetonitrile and water

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector, autosampler, and a reversed-phase C18 column.

Procedure:

  • Standard Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in acetonitrile. From this stock, create a working standard at a lower concentration (e.g., 0.1 mg/mL) by diluting with the mobile phase.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the working standard.

  • HPLC Method Setup:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B) is often effective. For example, start with 60% B, increasing to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set to a wavelength where the compound absorbs strongly (e.g., 280 nm or 360 nm). A diode array detector can be used to capture the full UV spectrum.[16]

    • Injection Volume: 10-20 µL.[16]

  • Analysis:

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution.

  • Data Processing: Integrate the peaks in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Safety and Handling

Proper handling of chemical reagents is essential for laboratory safety. Based on data for structurally similar compounds like bromothiophene carboxaldehydes, the following precautions should be taken.

  • Hazard Statements:

    • Harmful if swallowed.[17][18]

    • Harmful in contact with skin.[17][18]

    • Causes skin irritation.[17][18]

    • Causes serious eye irritation.[17][18]

    • May cause respiratory irritation.[18][19]

  • Precautionary Measures:

    • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[20]

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[20] Ensure eyewash stations and safety showers are readily accessible.[21]

    • Handling: Avoid breathing dust, fumes, or vapors.[21] Wash hands thoroughly after handling.[22] Do not eat, drink, or smoke in the laboratory.

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[21]

Synthesis Overview

4-Bromo-5-ethylthiophene-2-carbaldehyde can be synthesized from 5-Ethyl-2-thiophenecarboxaldehyde[23]. This typically involves a bromination reaction, where an electrophilic bromine source is used to install the bromine atom at the 4-position of the thiophene ring. The starting material itself is a derivative of thiophene, highlighting the importance of this heterocyclic core in building complex molecules.

Conclusion

4-Bromo-5-ethylthiophene-2-carbaldehyde is a valuable synthetic intermediate whose utility is defined by its distinct physicochemical properties. Its structure can be unequivocally confirmed through a combination of NMR, IR, and mass spectrometry. The purity, a critical parameter for its application in drug development and materials science, is best assessed using reversed-phase HPLC. The protocols and data presented in this guide serve as a comprehensive resource for researchers, enabling the confident handling, characterization, and application of this versatile chemical building block.

References

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  • Experiment (1) determination of melting points. (2021). University of Technology, Iraq. Retrieved from [Link]

  • Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

  • To determine the melting point of given organic compound. (2025). MedPharma. Retrieved from [Link]

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  • Small molecule NMR sample preparation. (2023). Georgia Institute of Technology. Retrieved from [Link]

  • Supporting Information for - The Royal Society of Chemistry. (2014). The Royal Society of Chemistry. Retrieved from [Link]

  • How To Prepare And Run An NMR Sample. (2025). ALWSCI Technologies. Retrieved from [Link]

  • 4-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 87792. (n.d.). PubChem. Retrieved from [Link]

  • 4-bromo-5-ethylthiophene-2-carbaldehyde | CAS#:36880-34-9. (2025). Chemsrc. Retrieved from [Link]

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  • Step-by-step procedure for NMR data acquisition. (n.d.). UTHSCSA. Retrieved from [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). Waters Corporation. Retrieved from [Link]

  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. (n.d.). Agilent. Retrieved from [Link]

  • CAS No : 38965-71-8 | Product Name : Aristolochic Acid Ia. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Aurora Pro Scientific. Retrieved from [Link]

  • NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Method for the determination of aldehydes and ketones in ambient air using HPLC. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Ali, A., et al. (2018). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health. Retrieved from [Link]

  • Determination of Aldehydes in Fish by High-Performance Liquid Chromatography. (n.d.). Journal of Chromatographic Science. Retrieved from [Link]

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  • Ali, A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. National Institutes of Health. Retrieved from [Link]

  • FT-IR spectra recorded for (a) 5-bromothiophene-2-carbaldehyde, (b)... (n.d.). ResearchGate. Retrieved from [Link]

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An In-depth Technical Guide to 4-Bromo-5-ethylthiophene-2-carbaldehyde: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

4-Bromo-5-ethylthiophene-2-carbaldehyde is a trifunctionalized heterocyclic compound that holds significant potential as a versatile intermediate in organic synthesis. Its unique molecular architecture, featuring a thiophene core substituted with a bromine atom, an ethyl group, and a formyl group, offers multiple reaction sites for constructing complex molecular frameworks. The electron-rich nature of the thiophene ring, coupled with the distinct electronic properties of the substituents, makes this molecule a valuable precursor for the synthesis of novel compounds in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, structural elucidation, and potential applications, offering insights for researchers engaged in the development of new chemical entities.

Synthesis of 4-Bromo-5-ethylthiophene-2-carbaldehyde

The most direct and established method for the synthesis of 4-Bromo-5-ethylthiophene-2-carbaldehyde is through the electrophilic bromination of its precursor, 5-ethylthiophene-2-carbaldehyde.[1]

Reaction Scheme:

Caption: Synthesis of 4-Bromo-5-ethylthiophene-2-carbaldehyde.

Experimental Protocol:

A detailed, step-by-step protocol for the synthesis is provided below, based on established procedures for the bromination of similar thiophene derivatives.

Materials:

  • 5-Ethyl-2-thiophenecarboxaldehyde

  • Bromine (Br₂)

  • Glacial Acetic Acid (AcOH)

  • Sodium thiosulfate (Na₂S₂O₃) solution (saturated)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 5-ethyl-2-thiophenecarboxaldehyde (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0-5 °C using an ice bath.

  • Bromination: Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid to the stirred reaction mixture via the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 20 °C) and stir for a designated period (typically 1-3 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium thiosulfate to quench the excess bromine. Stir until the reddish-brown color of bromine disappears.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with a suitable organic solvent such as dichloromethane or diethyl ether (3 x volumes).

  • Washing: Combine the organic extracts and wash successively with a saturated solution of sodium bicarbonate (to neutralize the acetic acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-Bromo-5-ethylthiophene-2-carbaldehyde as a pure compound.

Structural Elucidation and Physicochemical Properties

Physicochemical Properties:

PropertyValue
CAS Number 36880-34-9[2]
Molecular Formula C₇H₇BrOS[2]
Molecular Weight 219.10 g/mol
Appearance Expected to be a solid at room temperature

Spectroscopic Characterization (Predicted):

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the thiophene ring proton, and the protons of the ethyl group.

    • Aldehydic proton (CHO): A singlet in the region of δ 9.8-10.0 ppm.

    • Thiophene proton (H-3): A singlet in the aromatic region, likely around δ 7.5-7.8 ppm.

    • Ethyl group (CH₂CH₃): A quartet for the methylene protons (CH₂) around δ 2.8-3.0 ppm and a triplet for the methyl protons (CH₃) around δ 1.2-1.4 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information about the carbon skeleton.

    • Aldehydic carbon (C=O): A signal in the downfield region, typically δ 180-190 ppm.

    • Thiophene ring carbons: Four distinct signals in the aromatic region (δ 120-150 ppm), with the carbon bearing the bromine atom (C-4) and the carbon attached to the ethyl group (C-5) appearing at characteristic shifts. The carbon attached to the aldehyde (C-2) will also be in this region.

    • Ethyl group carbons: Two signals in the aliphatic region, one for the methylene carbon (CH₂) and one for the methyl carbon (CH₃).

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.

    • C=O stretch (aldehyde): A strong absorption band around 1670-1690 cm⁻¹.

    • C-H stretch (aldehyde): A characteristic weak band around 2720-2820 cm⁻¹.

    • C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

    • C=C stretch (thiophene ring): Absorptions in the 1400-1500 cm⁻¹ region.

    • C-Br stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 mass units (M⁺ and M⁺+2).

Chemical Reactivity and Synthetic Applications

The presence of three distinct functional groups on the thiophene ring endows 4-Bromo-5-ethylthiophene-2-carbaldehyde with a rich and versatile reactivity profile, making it a valuable intermediate in organic synthesis.

Reactions at the Bromine Atom:

The carbon-bromine bond at the 4-position is a key site for cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, and alkyl groups. This is a powerful strategy for building molecular complexity.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or esters is a widely used method for forming carbon-carbon bonds. This reaction is instrumental in the synthesis of biaryl and heteroaryl-substituted thiophenes, which are common motifs in pharmaceuticals and organic electronic materials.[3][4]

Caption: Suzuki-Miyaura coupling of 4-Bromo-5-ethylthiophene-2-carbaldehyde.

Reactions at the Aldehyde Group:

The formyl group at the 2-position is a versatile handle for a wide range of chemical transformations.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-bromo-5-ethylthiophene-2-carboxylic acid, a valuable intermediate in its own right.[5]

  • Reduction: Reduction of the aldehyde yields the corresponding alcohol, (4-bromo-5-ethylthiophen-2-yl)methanol.

  • Reductive Amination: Reaction with amines in the presence of a reducing agent provides access to various secondary and tertiary amines.

  • Wittig Reaction and Related Olefinations: The aldehyde can be converted to alkenes through reactions with phosphorus ylides (Wittig reaction) or other olefination reagents.

  • Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds to form α,β-unsaturated systems.

Potential Applications in Drug Discovery and Materials Science:

Thiophene derivatives are privileged scaffolds in medicinal chemistry and are known to exhibit a wide range of biological activities. The structural motifs accessible from 4-Bromo-5-ethylthiophene-2-carbaldehyde are of interest in the development of new therapeutic agents. For instance, substituted thiophenes have been investigated as potential spasmolytic agents.[3]

In the field of materials science, thiophene-based conjugated polymers and small molecules are extensively used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[6][7][8][9] The ability to functionalize 4-Bromo-5-ethylthiophene-2-carbaldehyde at multiple positions allows for the tuning of its electronic and photophysical properties, making it a promising building block for the synthesis of novel organic electronic materials.

Conclusion

4-Bromo-5-ethylthiophene-2-carbaldehyde is a highly functionalized and synthetically versatile building block. Its straightforward synthesis and the presence of three distinct reactive sites provide a powerful platform for the generation of diverse and complex molecular architectures. The potential for this compound to serve as a key intermediate in the development of new pharmaceuticals and advanced organic materials underscores its importance to the scientific research community. This guide has provided a foundational understanding of its synthesis, characterization, and reactivity, which should serve as a valuable resource for researchers looking to exploit the synthetic potential of this promising heterocyclic compound.

References

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A Technical Guide to the Spectroscopic Characterization of 4-Bromo-5-ethylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Molecular Architecture of a Key Thiophene Intermediate

For researchers, scientists, and professionals in drug development, a granular understanding of the structural features of heterocyclic compounds is a cornerstone of innovation. Thiophene derivatives, in particular, represent a critical class of scaffolds in a multitude of pharmaceutical agents and advanced materials. Their nuanced electronic and steric properties, governed by the nature and position of substituents, dictate their biological activity and material performance.

This in-depth technical guide focuses on the spectroscopic characterization of 4-Bromo-5-ethylthiophene-2-carbaldehyde (CAS No. 36880-34-9), a multifunctionalized thiophene of significant synthetic utility. The presence of an aldehyde, an ethyl group, and a bromine atom on the thiophene core creates a unique electronic and structural landscape. Accurate and comprehensive spectroscopic analysis is therefore paramount for its unambiguous identification, purity assessment, and predicting its reactivity in subsequent synthetic transformations.

This guide is structured to provide not just the spectral data, but the underlying rationale for the observed spectroscopic signatures. We will delve into the expected Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data. Each section will offer a detailed interpretation grounded in fundamental principles and comparative data from analogous structures, providing a robust framework for researchers working with this and related thiophene derivatives.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is an indispensable tool for probing the electronic environment of protons within a molecule. The chemical shift (δ), multiplicity, and coupling constants (J) of each proton signal provide a detailed map of the molecular structure. For 4-Bromo-5-ethylthiophene-2-carbaldehyde, the spectrum is predicted to exhibit distinct signals corresponding to the aldehyde proton, the thiophene ring proton, and the protons of the ethyl group.

Predicted ¹H NMR Data

The following table summarizes the anticipated ¹H NMR spectral data for 4-Bromo-5-ethylthiophene-2-carbaldehyde, typically recorded in deuterated chloroform (CDCl₃). It is important to note that the exact chemical shifts can be influenced by the solvent and sample concentration.[1][2][3][4][5]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aldehyde (-CHO)9.8 - 10.0Singlet (s)-1H
Thiophene (H-3)7.5 - 7.7Singlet (s)-1H
Ethyl (-CH₂CH₃)2.8 - 3.0Quartet (q)~7.52H
Ethyl (-CH₂CH₃)1.2 - 1.4Triplet (t)~7.53H
Interpretation and Causality
  • Aldehyde Proton (9.8 - 10.0 ppm): The aldehyde proton is significantly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the anisotropic effect of the C=O bond.[6][7] This results in its characteristic downfield chemical shift. Its singlet multiplicity arises from the absence of adjacent protons.

  • Thiophene Proton (H-3) (7.5 - 7.7 ppm): The lone proton on the thiophene ring at the C-3 position is expected to resonate in the aromatic region.[8][9] Its precise chemical shift is influenced by the cumulative electronic effects of the electron-withdrawing aldehyde group at C-2 and the bromine atom at C-4, and the electron-donating ethyl group at C-5. The absence of neighboring protons on the ring leads to a singlet signal.

  • Ethyl Group Protons (-CH₂CH₃): The methylene protons (-CH₂) of the ethyl group are adjacent to the thiophene ring and are thus more deshielded (2.8 - 3.0 ppm) than the methyl protons (-CH₃). They appear as a quartet due to coupling with the three neighboring methyl protons (n+1 rule, 3+1=4). Conversely, the methyl protons (1.2 - 1.4 ppm) are further from the ring and appear as a triplet due to coupling with the two adjacent methylene protons (n+1 rule, 2+1=3). The coupling constant for both signals is expected to be around 7.5 Hz, a typical value for free rotation in an ethyl group.

Experimental Protocol: ¹H NMR Data Acquisition

A robust ¹H NMR spectrum can be acquired using the following methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-5-ethylthiophene-2-carbaldehyde in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Tune and shim the spectrometer to achieve a homogeneous magnetic field.[8]

    • Lock the field frequency using the deuterium signal from the solvent.[8]

    • Acquire the spectrum using a standard single-pulse sequence.

    • Set a spectral width of approximately 12-15 ppm.

    • Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Use a relaxation delay of 1-2 seconds between scans.[8]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.[8]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in 4-Bromo-5-ethylthiophene-2-carbaldehyde will give rise to a distinct signal in the proton-decoupled spectrum.

Predicted ¹³C NMR Data

The following table outlines the predicted ¹³C NMR chemical shifts. These predictions are based on established substituent effects on the thiophene ring and the known chemical shifts of the functional groups.[10][11][12][13]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde (C=O)180 - 185
Thiophene (C-5)145 - 150
Thiophene (C-2)140 - 145
Thiophene (C-3)135 - 140
Thiophene (C-4)115 - 120
Ethyl (-CH₂)20 - 25
Ethyl (-CH₃)14 - 18
Interpretation and Causality
  • Carbonyl Carbon (180 - 185 ppm): The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield, a characteristic feature of this functional group.[14]

  • Thiophene Ring Carbons: The chemical shifts of the thiophene carbons are influenced by the attached substituents.

    • C-5 and C-2: These carbons, bonded to the ethyl and aldehyde groups respectively, are expected to be downfield.

    • C-3: The carbon bearing the single proton will also be in the aromatic region.

    • C-4: The carbon attached to the bromine atom will be shifted upfield due to the "heavy atom" effect of bromine.

  • Ethyl Group Carbons: The methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group will appear in the upfield aliphatic region of the spectrum.

Experimental Protocol: ¹³C NMR Data Acquisition

The procedure for acquiring a ¹³C NMR spectrum is similar to that for ¹H NMR, with a few key differences:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of solvent) is often required due to the lower natural abundance of ¹³C.

  • Data Acquisition:

    • Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

    • A wider spectral width (e.g., 0-220 ppm) is necessary.

    • A significantly larger number of scans is required to achieve a good signal-to-noise ratio.

    • A longer relaxation delay may be needed for quaternary carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

Predicted FT-IR Data

The following table summarizes the expected characteristic absorption bands for 4-Bromo-5-ethylthiophene-2-carbaldehyde.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aldehyde C-H Stretch2820-2850 and 2720-2750Medium to Weak
Aromatic C-H Stretch~3100Medium to Weak
Aliphatic C-H Stretch2975-2950 and 2880-2860Medium
Carbonyl (C=O) Stretch1680-1700Strong
Thiophene Ring C=C Stretch1500-1600Medium
C-Br Stretch600-700Medium to Strong
Interpretation and Causality
  • Aldehyde Vibrations: The two distinct C-H stretching bands around 2830 cm⁻¹ and 2730 cm⁻¹ are highly diagnostic for an aldehyde. The strong absorption in the 1680-1700 cm⁻¹ range is characteristic of the carbonyl (C=O) stretching vibration in an aromatic aldehyde.[15][16][17][18][19]

  • C-H Stretching: The peak around 3100 cm⁻¹ is attributed to the C-H stretching of the thiophene ring. The absorptions in the 2800-3000 cm⁻¹ region correspond to the symmetric and asymmetric stretching of the C-H bonds in the ethyl group.

  • Thiophene Ring and C-Br Vibrations: The C=C stretching vibrations within the thiophene ring give rise to absorptions in the 1500-1600 cm⁻¹ region. The C-Br stretching vibration is expected in the lower frequency "fingerprint" region.

Experimental Protocol: ATR-FT-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining high-quality FT-IR spectra of solid and liquid samples.[20][21][22][23][24]

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.

  • Sample Analysis:

    • Place a small amount of the 4-Bromo-5-ethylthiophene-2-carbaldehyde sample directly onto the ATR crystal.

    • If the sample is a solid, apply pressure using the ATR press to ensure good contact with the crystal.

    • Acquire the sample spectrum.

  • Data Processing: The instrument software will automatically perform the background subtraction and Fourier transformation to generate the infrared spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For 4-Bromo-5-ethylthiophene-2-carbaldehyde, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Predicted Mass Spectrum Data
m/z (mass-to-charge ratio) Predicted Ion Interpretation
218/220[M]⁺Molecular ion peak (M⁺) and M+2 peak due to the presence of bromine.
217/219[M-H]⁺Loss of a hydrogen atom from the aldehyde.
189/191[M-CHO]⁺Loss of the formyl radical.
139[M-Br]⁺Loss of a bromine radical.
Interpretation and Causality
  • Molecular Ion Peak ([M]⁺): The molecular ion peak will appear as a pair of peaks of nearly equal intensity at m/z 218 (for the ⁷⁹Br isotope) and m/z 220 (for the ⁸¹Br isotope). This is a definitive indicator of the presence of one bromine atom in the molecule.

  • Fragmentation Pathways:

    • Loss of H ([M-H]⁺): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, resulting in a stable acylium ion.[25][26]

    • Loss of CHO ([M-CHO]⁺): Alpha-cleavage can lead to the loss of the formyl radical.[26][27]

    • Loss of Br ([M-Br]⁺): Cleavage of the C-Br bond will result in a fragment at m/z 139.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The sample solution should be dilute to avoid detector saturation.[28][29][30][31][32]

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and a mass analyzer (e.g., quadrupole).[33][34][35][36][37]

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Integrated Spectroscopic Analysis Workflow

The comprehensive structural elucidation of 4-Bromo-5-ethylthiophene-2-carbaldehyde relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following diagram illustrates a logical workflow for this process.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Confirmation Compound 4-Bromo-5-ethyl- thiophene-2-carbaldehyde NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR FT-IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure Proton & Carbon Environment IR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation

Caption: A logical workflow for the spectroscopic analysis and structural confirmation of 4-Bromo-5-ethylthiophene-2-carbaldehyde.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 4-Bromo-5-ethylthiophene-2-carbaldehyde. By integrating the expected data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, and by understanding the chemical principles that govern these spectral features, researchers can confidently identify and characterize this important synthetic intermediate. The detailed experimental protocols and logical workflow presented herein serve as a practical resource for scientists and drug development professionals, enabling them to leverage the full power of modern spectroscopic techniques in their research endeavors.

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  • Chemistry LibreTexts. (2022). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

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An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-5-ethylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-5-ethylthiophene-2-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this substituted thiophene, a class of compounds significant in medicinal chemistry and materials science.[1][2]

Introduction: The Structural Significance of Substituted Thiophenes

Thiophene and its derivatives are key heterocyclic building blocks in a vast array of pharmaceuticals and functional materials.[1][2][3] Their unique electronic properties, governed by the aromaticity of the five-membered ring containing a sulfur atom, are finely tunable through substitution.[2] Understanding the precise structure and the electronic environment of these molecules is paramount for rational drug design and materials engineering. ¹H NMR spectroscopy stands as an indispensable tool for elucidating these molecular structures with high fidelity.[1] This guide focuses on 4-Bromo-5-ethylthiophene-2-carbaldehyde, a molecule with a distinct substitution pattern that gives rise to a characteristic and informative ¹H NMR spectrum.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The chemical shifts (δ) and coupling constants (J) in the ¹H NMR spectrum are exquisitely sensitive to the electronic environment of the protons.[1] The substituents on the thiophene ring—an electron-withdrawing aldehyde group, a bulky and electronegative bromine atom, and an electron-donating ethyl group—exert profound and predictable influences on the spectrum.

  • Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the anisotropic effect of the carbonyl double bond and the electronegativity of the oxygen atom. This results in a characteristic signal far downfield, typically in the range of δ 9.0-10.0 ppm.[4][5][6] This signal is expected to be a singlet, as there are no adjacent protons to couple with, although long-range coupling is a possibility in some systems.[7][8]

  • Thiophene Ring Proton (H-3): The thiophene ring has only one remaining proton at the C-3 position. Its chemical shift is influenced by all three substituents. The aldehyde group at C-2 and the bromine at C-4 are both electron-withdrawing, which will deshield this proton, shifting it downfield. Conversely, the electron-donating ethyl group at C-5 will have a shielding effect. The net result of these competing influences will determine its final chemical shift. Given the proximity and strong electron-withdrawing nature of the aldehyde and the bromine, a downfield shift is anticipated.

  • Ethyl Group Protons (-CH₂CH₃): The ethyl group will present as two distinct signals: a quartet for the methylene protons (-CH₂) and a triplet for the methyl protons (-CH₃).

    • Methylene Protons (-CH₂): These protons are adjacent to the thiophene ring and will be deshielded. They are coupled to the three methyl protons, resulting in a quartet based on the n+1 rule.

    • Methyl Protons (-CH₃): These protons are further from the ring and will appear more upfield. They are coupled to the two methylene protons, resulting in a triplet.

Predicted Spectral Data Summary:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aldehyde (H-C=O)9.0 - 10.0Singlet (s)N/A
Thiophene (H-3)7.0 - 8.0Singlet (s)N/A
Methylene (-CH₂)2.5 - 3.5Quartet (q)~7
Methyl (-CH₃)1.0 - 1.5Triplet (t)~7
Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and proper instrument setup.[9]

I. Sample Preparation

  • Analyte Purity: Ensure the 4-Bromo-5-ethylthiophene-2-carbaldehyde sample is of high purity to avoid spectral contamination.

  • Solvent Selection: Choose a suitable deuterated solvent that will not obscure analyte signals. Deuterated chloroform (CDCl₃) is a common choice for small organic molecules.[1][10]

  • Concentration: Dissolve 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[9][10][11][12] This concentration is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable time.[1]

  • Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).[10]

  • Filtration: To ensure a homogeneous magnetic field and prevent line broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[9][11][12] This removes any particulate matter.[9][11]

  • Labeling: Clearly label the NMR tube with the sample identity.[11][12]

II. NMR Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Shimming and Locking: Insert the sample into the spectrometer and perform shimming to optimize the magnetic field homogeneity. Lock the spectrometer onto the deuterium signal of the solvent.[1][10]

  • Acquisition Parameters:

    • Pulse Sequence: Employ a standard single-pulse sequence.[1]

    • Spectral Width: Set a spectral width of approximately 12-15 ppm to encompass all expected signals.

    • Number of Scans: Acquire 16 to 32 scans to achieve an adequate signal-to-noise ratio.[1]

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans to allow for full proton relaxation.[1]

III. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[1]

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in the pure absorption mode and apply a baseline correction to obtain a flat baseline.

  • Calibration: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.[1]

  • Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.[1]

Workflow for NMR Data Acquisition and Analysis:

Caption: Workflow for NMR data acquisition and analysis.

Spectral Interpretation: Decoding the Molecular Structure

A detailed analysis of the ¹H NMR spectrum allows for the unambiguous assignment of each signal to the corresponding protons in the 4-Bromo-5-ethylthiophene-2-carbaldehyde molecule.

Molecular Structure with Proton Labeling:

Caption: Structure of 4-Bromo-5-ethylthiophene-2-carbaldehyde.

Analysis of Spectral Features:

  • Signal (a) - Aldehyde Proton: A sharp singlet observed in the downfield region (e.g., ~δ 9.8 ppm). Its integration corresponds to one proton. The significant downfield shift is characteristic of an aldehyde proton directly attached to an aromatic ring.[5]

  • Signal (b) - Thiophene Ring Proton: A singlet appearing in the aromatic region (e.g., ~δ 7.5 ppm), integrating to one proton. Its downfield position is a result of the cumulative deshielding effects of the adjacent aldehyde and the bromine substituent. The absence of splitting confirms its isolation from other protons on the ring.

  • Signal (c) - Methylene Protons: A quartet centered further downfield than a typical alkyl chain (e.g., ~δ 2.9 ppm), integrating to two protons. The quartet multiplicity arises from coupling to the three protons of the adjacent methyl group.

  • Signal (d) - Methyl Protons: A triplet in the upfield region (e.g., ~δ 1.3 ppm), integrating to three protons. The triplet pattern is due to coupling with the two protons of the adjacent methylene group.

Summary of ¹H NMR Data:

Signal LabelProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
aAldehyde (H-C=O)~9.8Singlet (s)1HN/A
bThiophene (H-3)~7.5Singlet (s)1HN/A
cMethylene (-CH₂)~2.9Quartet (q)2H~7.5
dMethyl (-CH₃)~1.3Triplet (t)3H~7.5
Conclusion

The ¹H NMR spectrum of 4-Bromo-5-ethylthiophene-2-carbaldehyde provides a clear and detailed fingerprint of its molecular structure. Each signal, in terms of its chemical shift, multiplicity, and integration, can be logically and unambiguously assigned to the specific protons within the molecule. This in-depth analysis, grounded in the principles of substituent effects and spin-spin coupling, demonstrates the power of ¹H NMR spectroscopy as a primary tool for structural elucidation in organic chemistry, drug discovery, and materials science. The protocols and interpretations presented herein serve as a robust guide for researchers working with substituted thiophenes and other complex organic molecules.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Unknown Source. NMR Sample Preparation. [Link]

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  • Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. [Link]

  • Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds. II. 1H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. [Link]

  • Abraham, R. J., & Matthiesen, M. (2010). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]

  • Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. [Link]

  • Al-Fayez, A. A. (1983). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Iraqi Journal of Science. [Link]

  • Groen, M. B., et al. (1972). Long-range coupling in the proton nuclear magnetic resonance spectra of some benzothiophen and benzofuran analogues. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

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Navigating the Spectral Landscape: An In-depth Technical Guide to the 13C NMR Chemical Shifts of 4-Bromo-5-ethylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the anticipated 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Bromo-5-ethylthiophene-2-carbaldehyde. In the absence of a publicly available experimental spectrum for this specific molecule, this document synthesizes data from analogous substituted thiophenes and fundamental NMR principles to offer a robust, predictive interpretation. This approach serves as a critical tool for researchers in identifying and characterizing this compound and similar heterocyclic systems.

Introduction: The Structural Significance of Substituted Thiophenes

Thiophene and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry and materials science. Their unique electronic properties and ability to engage in various chemical transformations make them privileged scaffolds in drug design and the development of organic electronic materials. 4-Bromo-5-ethylthiophene-2-carbaldehyde incorporates a unique substitution pattern—a bromine atom, an ethyl group, and a carbaldehyde moiety—each imparting distinct electronic and steric influences on the thiophene ring. Accurate structural elucidation is paramount, and 13C NMR spectroscopy stands as a definitive technique for mapping the carbon framework of such molecules.

Predicted 13C NMR Chemical Shifts and Their Structural Rationale

The predicted 13C NMR chemical shifts for 4-Bromo-5-ethylthiophene-2-carbaldehyde are presented below. These estimations are derived from the additive effects of the bromo, ethyl, and carbaldehyde substituents on the thiophene ring, drawing upon literature data for similarly substituted thiophenes.[1][2]

Table 1: Predicted 13C NMR Chemical Shifts for 4-Bromo-5-ethylthiophene-2-carbaldehyde

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2 (Aldehyde)~180-185The carbonyl carbon of an aldehyde group on an aromatic ring typically resonates in this downfield region due to the strong deshielding effect of the doubly bonded oxygen atom.[3]
C3~135-140This carbon is adjacent to the electron-withdrawing aldehyde group and is expected to be deshielded.
C4~115-120The bromine atom exerts a direct shielding (ipso) effect on the carbon it is attached to, shifting it upfield compared to an unsubstituted carbon. However, this is counteracted by the overall electronic landscape of the substituted ring.
C5~145-150This carbon is bonded to both the sulfur atom and the electron-donating ethyl group, and is also influenced by the adjacent bromine. This combination of effects is predicted to result in a downfield shift.
CH2 (Ethyl)~22-27The methylene carbon of the ethyl group is expected in the typical aliphatic region.
CH3 (Ethyl)~13-18The methyl carbon of the ethyl group will be the most upfield signal in the spectrum.

Deconstructing the Influences: Substituent Effects on the Thiophene Ring

The chemical shift of each carbon atom in the thiophene ring is a composite of several electronic effects:

  • Inductive Effects: The electronegative bromine and oxygen (from the aldehyde) atoms withdraw electron density through the sigma bonds, deshielding adjacent carbons and shifting their signals downfield.[4]

  • Mesomeric (Resonance) Effects: The aldehyde group is a meta-director and deactivating, withdrawing electron density from the ring through resonance. This effect is most pronounced at the ortho and para positions (C3 and C5).

  • Heavy Atom Effect: The bromine atom, being a heavy halogen, can induce an upfield (shielding) effect on the carbon to which it is directly attached (C4) due to spin-orbit coupling.[1]

  • Steric Effects: The ethyl group, while primarily an electron-donating group, can also exert steric hindrance that may slightly influence the conformation of the aldehyde group and the overall electronic distribution.

The interplay of these factors determines the final observed chemical shifts. For instance, the significant downfield shift of C5 is a result of the combined deshielding from the adjacent sulfur atom and the resonance-withdrawing nature of the aldehyde group, modulated by the presence of the ethyl group.

Experimental Protocol for 13C NMR Spectrum Acquisition

For researchers seeking to acquire an experimental spectrum of 4-Bromo-5-ethylthiophene-2-carbaldehyde, the following protocol provides a standardized starting point.

Diagram 1: Workflow for 13C NMR Spectrum Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). prep2 Add a small amount of TMS as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. prep3->acq1 acq2 Lock the spectrometer on the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to achieve homogeneity. acq2->acq3 acq4 Acquire the 13C NMR spectrum using a standard proton-decoupled pulse sequence. acq3->acq4 proc1 Apply Fourier transformation to the Free Induction Decay (FID). acq4->proc1 proc2 Phase correct the resulting spectrum. proc1->proc2 proc3 Baseline correct the spectrum. proc2->proc3 proc4 Reference the spectrum to the TMS signal at 0.00 ppm. proc3->proc4

Caption: A standardized workflow for obtaining a high-quality 13C NMR spectrum.

Detailed Methodologies:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-Bromo-5-ethylthiophene-2-carbaldehyde.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl3). The choice of solvent is critical as it can influence chemical shifts.[5]

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for calibrating the chemical shift scale to 0.00 ppm.[4]

    • Ensure the sample is fully dissolved and transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the field frequency using the deuterium signal from the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.[5]

    • Optimize the magnetic field homogeneity by shimming. This process minimizes peak broadening and distortion.

    • A standard proton-decoupled pulse sequence should be employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4]

    • Due to the low natural abundance of the 13C isotope, a sufficient number of scans (typically several hundred to thousands) should be acquired to achieve an adequate signal-to-noise ratio.[5] A relaxation delay of 2-5 seconds between scans is recommended to ensure proper signal intensity.[5]

  • Data Processing:

    • The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

    • The spectrum must be phase-corrected to ensure all peaks are in the absorptive mode.

    • A baseline correction should be applied to remove any broad, underlying distortions.

    • The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm.

The Role of Computational Chemistry in Spectral Prediction

In modern structural elucidation, computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts.[6][7] DFT calculations can provide theoretical chemical shifts that, when properly scaled, show excellent agreement with experimental data.[8] For novel compounds like 4-Bromo-5-ethylthiophene-2-carbaldehyde, a DFT-based prediction can serve as a powerful complementary tool to the analysis based on empirical data from related structures. Researchers are encouraged to utilize these computational tools to further refine the predicted spectral data presented in this guide.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the 13C NMR chemical shifts for 4-Bromo-5-ethylthiophene-2-carbaldehyde. By leveraging established principles of NMR spectroscopy and extensive data from related substituted thiophenes, we have presented a detailed rationale for the expected chemical shifts of each carbon atom. The provided experimental protocol offers a robust framework for the empirical validation of these predictions. This document is intended to be a valuable resource for scientists engaged in the synthesis, characterization, and application of novel thiophene-based compounds, facilitating more efficient and accurate structural determination.

References

  • 13 C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations - Oxford Academic. Available at: [Link]

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  • Supplementary Information. Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS - ResearchGate. Available at: [Link]

  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Available at: [Link]

  • Computational protocols for calculating 13C NMR chemical shifts - ResearchGate. Available at: [Link]

  • Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl) - Semantic Scholar. Available at: [Link]

  • Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. Available at: [Link]

  • Thiophene-Based Dyes for Probing Membranes - The Royal Society of Chemistry. Available at: [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

  • 13C NMR Chemical Shift - Oregon State University. Available at: [Link]

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  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Available at: [Link]

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  • [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. Available at: [Link]

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Mass Spectrometric Analysis of 4-Bromo-5-ethylthiophene-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-5-ethylthiophene-2-carbaldehyde is a substituted thiophene derivative of interest in synthetic chemistry and drug development. Thiophene-based scaffolds are prevalent in many biologically active compounds, making the precise characterization of novel analogues such as this crucial. Mass spectrometry provides an indispensable tool for the structural elucidation and purity assessment of such molecules by offering detailed information on their molecular weight and fragmentation behavior. This guide presents a comprehensive overview of the anticipated mass spectrometric behavior of 4-Bromo-5-ethylthiophene-2-carbaldehyde, detailing ionization methodologies, predicting fragmentation pathways, and providing a foundational experimental protocol for its analysis.

Compound Properties

A thorough understanding of the physicochemical properties of 4-Bromo-5-ethylthiophene-2-carbaldehyde is the first step in developing a robust mass spectrometry method.

PropertyValueSource
Molecular Formula C7H7BrOS[1][2][3]
Molecular Weight 219.10 g/mol [2][3]
CAS Number 36880-34-9[1][4]

Ionization Techniques: Rationale and Selection

The choice of ionization technique is critical for the successful analysis of 4-Bromo-5-ethylthiophene-2-carbaldehyde. The molecule's aromaticity and thermal stability allow for the use of "hard" ionization techniques like Electron Ionization (EI), while its polarity also makes it amenable to "soft" ionization methods such as Electrospray Ionization (ESI).

Electron Ionization (EI): This is a highly suitable technique for this compound, particularly when coupled with Gas Chromatography (GC-MS). EI involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion (M+•) and subsequent, often extensive, fragmentation. The resulting fragmentation pattern is highly reproducible and provides a structural "fingerprint" of the molecule. Given the stability of the thiophene ring, a distinct molecular ion should be observable.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is typically used with Liquid Chromatography (LC-MS). It would be suitable for confirming the molecular weight of the compound with minimal fragmentation. In positive-ion mode, ESI would likely produce the protonated molecule, [M+H]+.

For the purpose of detailed structural elucidation, this guide will focus on the predicted fragmentation patterns under Electron Ionization.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of 4-Bromo-5-ethylthiophene-2-carbaldehyde is predicted to exhibit several characteristic features, most notably the isotopic signature of bromine and fragmentation patterns dictated by the aldehyde and ethyl substituents.

The Molecular Ion and Bromine's Isotopic Signature

Due to the presence of a single bromine atom, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.[5][6][7] This is due to the natural abundance of the two stable isotopes of bromine, 79Br and 81Br, which are present in an approximate 1:1 ratio.[6][8] Therefore, we expect to see prominent peaks at m/z 218 (for the molecule containing 79Br) and m/z 220 (for the molecule containing 81Br). The aromatic nature of the thiophene ring is expected to stabilize the molecular ion, making it readily observable.[9]

Major Fragmentation Pathways

Under electron ionization, the molecular ion will undergo a series of fragmentation reactions. The most probable pathways are detailed below.

  • Alpha-Cleavage of the Aldehyde Group: Aromatic aldehydes commonly undergo alpha-cleavage, which can involve the loss of a hydrogen radical (H•) or the formyl radical (•CHO).[9][10][11]

    • Loss of H• (M-1): This would result in a stable acylium ion. We would expect to see isotopic peaks at m/z 217 and m/z 219 . This is a common fragmentation pattern for aromatic aldehydes.[11][12]

    • Loss of •CHO (M-29): The loss of the formyl radical would lead to a brominated ethylthiophene cation with expected isotopic peaks at m/z 189 and m/z 191 .

  • Benzylic-type Cleavage of the Ethyl Group: The bond between the thiophene ring and the ethyl group can cleave, leading to the loss of a methyl radical (•CH3). This is a favorable process as it results in a resonance-stabilized cation.

    • Loss of •CH3 (M-15): This fragmentation would yield an ion with isotopic peaks at m/z 203 and m/z 205 .

  • Loss of the Bromine Atom: Halogens can be readily lost as a radical during fragmentation.[7]

    • Loss of •Br (M-79/81): This would result in a fragment ion at m/z 139 .

The predicted fragmentation pathways are visualized in the diagram below.

G M [C7H7BrOS]+• m/z 218/220 M_minus_1 [M-H]+ m/z 217/219 M->M_minus_1 - H• M_minus_15 [M-CH3]+ m/z 203/205 M->M_minus_15 - •CH3 M_minus_29 [M-CHO]+ m/z 189/191 M->M_minus_29 - •CHO M_minus_Br [M-Br]+ m/z 139 M->M_minus_Br - •Br G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve Sample Dilute Dilute to 10-100 µg/mL Dissolve->Dilute Inject Inject 1 µL Dilute->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect Analyze Analyze Spectrum Detect->Analyze Compare Compare with Predictions Analyze->Compare Confirm Confirm Structure Compare->Confirm

Sources

An In-depth Technical Guide to the Solubility of 4-Bromo-5-ethylthiophene-2-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-5-ethylthiophene-2-carbaldehyde, a key intermediate in the development of novel therapeutics and functional materials. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount for reaction optimization, purification, formulation, and ultimately, bioavailability. This document will delve into the theoretical underpinnings of this compound's solubility, provide actionable experimental protocols for its determination, and offer insights based on the behavior of structurally related molecules.

Introduction to 4-Bromo-5-ethylthiophene-2-carbaldehyde and its Physicochemical Profile

4-Bromo-5-ethylthiophene-2-carbaldehyde belongs to the class of substituted thiophenes, which are privileged scaffolds in medicinal chemistry.[1] The presence of a bromine atom, an ethyl group, and a carbaldehyde moiety on the thiophene ring imparts a unique combination of steric and electronic properties that influence its interactions with various solvents.

Physicochemical Properties:

PropertyValue/PredictionSource
Molecular Formula C₇H₇BrOS[2]
Molecular Weight 219.10 g/mol [2]
Appearance Likely a solid or liquid at room temperature (structurally similar 5-Bromothiophene-2-carbaldehyde is a light yellow or brown solid)[3]
Polarity Moderately polarInferred from structure
LogP 2.88550 (Predicted)[2]

The predicted LogP value suggests a preference for lipophilic environments over aqueous media. The thiophene ring itself is nonpolar, contributing to solubility in nonpolar organic solvents.[4][5] However, the presence of the electron-withdrawing carbaldehyde group introduces a dipole moment, allowing for interactions with polar solvents. The bromine and ethyl groups further contribute to the overall size and lipophilicity of the molecule.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] The solubility of 4-Bromo-5-ethylthiophene-2-carbaldehyde in a given organic solvent will be governed by a balance of intermolecular forces:

  • Van der Waals forces: These are the primary interactions in nonpolar solvents like hexanes and toluene. The thiophene ring and the ethyl group will readily interact with these solvents.

  • Dipole-dipole interactions: The carbaldehyde group possesses a significant dipole moment, enabling interactions with polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane.

  • Hydrogen bonding: While the molecule itself does not have a hydrogen bond donor, the oxygen atom of the carbaldehyde can act as a hydrogen bond acceptor. This allows for some interaction with protic solvents like alcohols, although the overall nonpolar character of the molecule will limit extensive solubility in highly polar protic solvents.

Based on these principles and data from structurally similar compounds, we can predict the solubility of 4-Bromo-5-ethylthiophene-2-carbaldehyde in a range of common organic solvents.

Predicted Solubility of 4-Bromo-5-ethylthiophene-2-carbaldehyde:

SolventPolarityPredicted SolubilityRationale
Hexane NonpolarLow to ModerateDominated by Van der Waals forces; the polar carbaldehyde group may limit high solubility.
Toluene Nonpolar (aromatic)Moderate to HighPi-pi stacking interactions between the thiophene ring and toluene can enhance solubility.
Dichloromethane (DCM) Polar aproticHighGood balance of polarity to interact with the carbaldehyde group without being overly polar.
Ethyl Acetate (EtOAc) Polar aproticHighThe ester group in ethyl acetate can effectively solvate the polar and nonpolar regions of the molecule.
Acetone Polar aproticHighA strong dipole moment allows for favorable interactions with the carbaldehyde.
Acetonitrile Polar aproticModerateWhile polar, its smaller size and strong dipole may not solvate the nonpolar portions as effectively as other polar aprotic solvents.
Methanol (MeOH) Polar proticModerateCan act as a hydrogen bond donor to the carbaldehyde, but the nonpolar backbone will limit high solubility.
Ethanol (EtOH) Polar proticModerateSimilar to methanol, but the slightly larger alkyl chain may improve solvation of the nonpolar parts of the molecule.
Dimethylformamide (DMF) Polar aproticHighA highly polar aprotic solvent that is an excellent solvent for a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO) Polar aproticHighA highly polar aprotic solvent known for its excellent solvating power for a broad spectrum of organic molecules.[7]
Water Polar proticInsolubleThe large nonpolar surface area and lack of strong hydrogen bonding donors lead to poor aqueous solubility.[4][5]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol is a robust method for determining the solubility of 4-Bromo-5-ethylthiophene-2-carbaldehyde in various organic solvents.

Objective: To quantitatively determine the solubility of 4-Bromo-5-ethylthiophene-2-carbaldehyde in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • 4-Bromo-5-ethylthiophene-2-carbaldehyde (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer or magnetic stirrer

  • Constant temperature bath or incubator

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 4-Bromo-5-ethylthiophene-2-carbaldehyde into a series of vials. The "excess" should be enough to ensure that undissolved solid remains after equilibration.

    • Add a known volume of each selected organic solvent to the corresponding vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, being cautious not to disturb the solid at the bottom.

    • Filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Analysis:

    • Prepare a series of standard solutions of known concentrations of 4-Bromo-5-ethylthiophene-2-carbaldehyde in the respective solvents.

    • Analyze the filtered saturated solutions and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of 4-Bromo-5-ethylthiophene-2-carbaldehyde in the saturated solutions by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Self-Validating System:

  • Visual Confirmation: The presence of undissolved solid after equilibration confirms that a saturated solution has been achieved.

  • Reproducibility: The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

  • Calibration Curve: A linear calibration curve with a high correlation coefficient (R² > 0.99) validates the analytical method.

Factors Influencing Solubility: A Visual Representation

The solubility of 4-Bromo-5-ethylthiophene-2-carbaldehyde is a multifactorial property. The following diagram illustrates the key molecular and environmental factors that govern its solubility.

G Solubility Solubility of 4-Bromo-5-ethylthiophene-2-carbaldehyde Compound Compound Properties Compound->Solubility Polarity Molecular Polarity (Carbaldehyde group) Compound->Polarity Lipophilicity Lipophilicity (Thiophene, Ethyl, Bromo) Compound->Lipophilicity HBA Hydrogen Bond Acceptor (Carbonyl Oxygen) Compound->HBA Solvent Solvent Properties Solvent->Solubility SolventPolarity Solvent Polarity Solvent->SolventPolarity HBD Hydrogen Bond Donor/Acceptor Solvent->HBD Dielectric Dielectric Constant Solvent->Dielectric Environment Environmental Factors Environment->Solubility Temperature Temperature Environment->Temperature Pressure Pressure Environment->Pressure

Caption: Factors influencing the solubility of 4-Bromo-5-ethylthiophene-2-carbaldehyde.

Conclusion and Practical Implications

Key Takeaways:

  • 4-Bromo-5-ethylthiophene-2-carbaldehyde is expected to be highly soluble in polar aprotic solvents such as dichloromethane, ethyl acetate, acetone, DMF, and DMSO.

  • It is predicted to have moderate solubility in alcohols and low to moderate solubility in nonpolar aliphatic and aromatic hydrocarbons .

  • The compound is expected to be insoluble in water .

This information is critical for:

  • Reaction Chemistry: Choosing an appropriate solvent to ensure all reactants are in the solution phase.

  • Purification: Selecting suitable solvent systems for crystallization or chromatography.

  • Formulation: Developing appropriate delivery systems for in vitro and in vivo studies.

By following the principles and protocols outlined in this guide, researchers can confidently work with 4-Bromo-5-ethylthiophene-2-carbaldehyde and advance their research and development objectives.

References

  • Vertex AI Search. (n.d.). What are the properties and applications of 5-Bromothiophene-2-carbaldehyde?
  • Solubility of Things. (n.d.). Thiophene-2-carboxylic acid.
  • Web.mnstate.edu. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Bromothiophene-2-carboxaldehyde.
  • Coursehero.com. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Georganics. (n.d.). 4-Bromo-5-methylthiophene-2-carboxaldehyde.
  • Solubility of Things. (n.d.). Thiophene.
  • Benchchem. (n.d.). improving solubility of thiophene-based intermediates.
  • Bellevue College. (n.d.). Experiment 2 # Solubility 13.
  • MedchemExpress.com. (n.d.). 5-Bromothiophene-2-carbaldehyde.
  • The Royal Society of Chemistry. (n.d.). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells.
  • Chemsrc.com. (n.d.). 4-bromo-5-ethylthiophene-2-carbaldehyde.
  • PubChem. (n.d.). 4-Bromothiophene-2-carbaldehyde.
  • Chem.ucla.edu. (2023). Solubility of Organic Compounds.
  • National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • TSI Journals. (n.d.). substituent-and-solvent-effect-on-the-solvatochromic-properties-of-some-thiophene-derivatives.pdf.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • National Institutes of Health. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
  • MDPI. (n.d.). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT.
  • Benchchem. (n.d.). An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid.

Sources

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-ethylthiophene-2-carbaldehyde: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4-Bromo-5-ethylthiophene-2-carbaldehyde, a key intermediate in the development of various pharmaceutical and materials science applications. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the strategic considerations behind selecting starting materials and executing the synthesis, grounded in established chemical principles and supported by relevant literature.

Retrosynthetic Analysis and Strategic Overview

The synthesis of 4-Bromo-5-ethylthiophene-2-carbaldehyde necessitates the strategic introduction of three distinct functional groups onto the thiophene core: an ethyl group at the 5-position, a bromine atom at the 4-position, and a carbaldehyde (formyl) group at the 2-position. The order of these introductions is critical to achieving the desired regiochemistry due to the directing effects of the substituents on the thiophene ring.

Two primary retrosynthetic disconnections are considered the most logical and efficient approaches:

  • Pathway A: Formylation of a Pre-brominated Thiophene: This strategy involves the initial synthesis of a 3-bromo-2-ethylthiophene intermediate, followed by formylation at the C5 position.

  • Pathway B: Bromination of a Pre-formylated Thiophene: This approach commences with 2-ethyl-5-formylthiophene, which is then subjected to bromination. The challenge lies in directing the bromine to the C4 position.

A third, less common but viable, pathway involves the functionalization of a di-halogenated thiophene derivative.

Retrosynthetic Analysis cluster_A Pathway A cluster_B Pathway B target 4-Bromo-5-ethylthiophene-2-carbaldehyde node_A1 3-Bromo-2-ethylthiophene target->node_A1 Formylation node_B1 5-Ethylthiophene-2-carbaldehyde target->node_B1 Bromination node_A2 2-Ethylthiophene node_A1->node_A2 Bromination node_B2 2-Ethylthiophene node_B1->node_B2 Formylation

Caption: Retrosynthetic pathways for 4-Bromo-5-ethylthiophene-2-carbaldehyde.

Detailed Synthetic Pathways and Methodologies

Pathway A: Commencing with 2-Ethylthiophene

This pathway is often favored due to the commercial availability and straightforward preparation of the initial starting material, 2-ethylthiophene.[1][2]

Step 1: Synthesis of 2-Ethylthiophene

While commercially available, 2-ethylthiophene can be synthesized through various established methods, such as the cyclization of 1,4-dicarbonyl compounds with a sulfur source or the alkylation of thiophene.[1]

Step 2: Bromination of 2-Ethylthiophene

The ethyl group at the 2-position is an ortho-, para-director. In the case of the thiophene ring, this directs electrophilic substitution to the 5- and 3-positions. Direct bromination of 2-ethylthiophene with reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent typically yields a mixture of 5-bromo-2-ethylthiophene and 3-bromo-2-ethylthiophene.[3] Achieving selectivity for the 3-bromo isomer, which is the precursor for the desired product in this pathway, can be challenging and may require specific reaction conditions or purification to isolate the correct isomer.

Step 3: Formylation of 3-Bromo-2-ethylthiophene

The Vilsmeier-Haack reaction is the method of choice for introducing a formyl group onto electron-rich heterocyclic rings.[4][5] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[5] In 3-bromo-2-ethylthiophene, the vacant 5-position is the most activated site for electrophilic substitution, leading to the regioselective formation of 4-Bromo-5-ethylthiophene-2-carbaldehyde.

Pathway A Workflow start 2-Ethylthiophene intermediate 3-Bromo-2-ethylthiophene start->intermediate Bromination (e.g., NBS, Acetic Acid) product 4-Bromo-5-ethylthiophene-2-carbaldehyde intermediate->product Vilsmeier-Haack Formylation (POCl₃, DMF) Pathway B Workflow start 2-Ethylthiophene intermediate 5-Ethylthiophene-2-carbaldehyde start->intermediate Vilsmeier-Haack Formylation (POCl₃, DMF) product 4-Bromo-5-ethylthiophene-2-carbaldehyde intermediate->product Bromination (e.g., NBS, Acetic Acid) Pathway C Workflow start 2,4-Dibromo-5-ethylthiophene intermediate 4-Bromo-5-ethyl-2-lithiothiophene start->intermediate Lithium-Halogen Exchange (n-BuLi, -78 °C) product 4-Bromo-5-ethylthiophene-2-carbaldehyde intermediate->product Formylation (DMF)

Sources

A Senior Application Scientist's Guide to 4-Bromo-5-ethylthiophene-2-carbaldehyde: Sourcing, Quality Control, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

4-Bromo-5-ethylthiophene-2-carbaldehyde is a bifunctional heterocyclic compound of increasing importance in the fields of medicinal chemistry and materials science. Its structure, featuring a thiophene core substituted with a reactive aldehyde and a synthetically versatile bromine atom, makes it a valuable intermediate for constructing complex molecular architectures. The thiophene ring itself is a well-regarded pharmacophore, known for its ability to act as a bioisostere of a phenyl ring, which can enhance metabolic stability and receptor binding affinity.[1]

The primary utility of this molecule lies in its capacity for orthogonal functionalization. The aldehyde group at the 2-position serves as a handle for classical carbonyl chemistry—such as reductive amination, olefination, and condensation reactions—while the bromine atom at the 4-position is primed for a wide array of palladium-catalyzed cross-coupling reactions.[2] This dual reactivity allows for a divergent synthetic approach, enabling the creation of diverse compound libraries from a single, advanced intermediate. This guide provides an in-depth overview of its commercial availability, recommended quality control procedures, and proven applications for researchers in drug development and organic synthesis.

Key Identifiers:

  • IUPAC Name: 4-Bromo-5-ethylthiophene-2-carbaldehyde

  • CAS Number: 36880-34-9[3][4][5][6]

  • Molecular Formula: C₇H₇BrOS[4][5]

  • Molecular Weight: 219.10 g/mol [5]

Commercial Availability and Strategic Procurement

4-Bromo-5-ethylthiophene-2-carbaldehyde is available from a range of specialized chemical suppliers. Procurement for research and development purposes typically involves quantities from milligrams to several grams. While it is not a bulk commodity chemical, its availability from multiple vendors ensures a stable supply chain for laboratory-scale synthesis.

Causality in Supplier Choice: The selection of a supplier should not be based solely on price. For a key building block like this, lot-to-lot consistency and a detailed Certificate of Analysis (CoA) are paramount. Impurities, particularly regioisomers (e.g., 5-bromo-4-ethylthiophene-2-carbaldehyde), can significantly complicate subsequent reactions and purification steps. Therefore, choosing a supplier that provides comprehensive analytical data (¹H NMR, HPLC/GC-MS) with the product is a critical, time-saving decision.

Table 1: Summary of Commercial Suppliers

SupplierPurity (Typical)Available QuantitiesNotes
ChemScene≥95%mg to gProvides basic characterization data.[5]
Matrix Scientific≥95%mg to gResearch chemical specialist.[6]
Chemsrc95.0%mg to gLists multiple potential suppliers.[3]
AA Blocks95%100mg to 10gLists the regioisomer (CAS 305800-41-3).[7]
ChemExpressNot specifiedInquiry-basedOften provides detailed analytical data upon request.

Note: Availability and catalog listings are subject to change. Researchers should always verify stock and lead times directly with the vendors.

Insights into Synthesis and Potential Impurities

Understanding the likely synthetic route to 4-Bromo-5-ethylthiophene-2-carbaldehyde is crucial for anticipating potential impurities. While specific manufacturing protocols are proprietary, a logical and cost-effective pathway can be inferred from established thiophene chemistry. The most probable route involves two key steps: Vilsmeier-Haack formylation followed by regioselective bromination.

Proposed Synthetic Pathway:

  • Vilsmeier-Haack Formylation: The synthesis likely begins with 2-ethylthiophene. This starting material would undergo a Vilsmeier-Haack reaction using a complex of phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). This reaction is a standard method for introducing an aldehyde group onto electron-rich aromatic rings like thiophene.[8] The formyl group is strongly directed to the 5-position (alpha to the sulfur and adjacent to the vacant position), yielding 5-ethylthiophene-2-carbaldehyde.

  • Regioselective Bromination: The subsequent step is the bromination of the 5-ethylthiophene-2-carbaldehyde intermediate. The ethyl and aldehyde groups are both activating and direct incoming electrophiles to specific positions. The aldehyde is a meta-director, while the ethyl group is an ortho-, para-director. In this case, bromination is expected to occur at the 4-position, which is ortho to the activating ethyl group and meta to the deactivating aldehyde group. Reagents like N-Bromosuccinimide (NBS) in a solvent such as acetonitrile or acetic acid are commonly used for such selective brominations.

Synthetic Workflow cluster_0 Step 1: Formylation cluster_1 Step 2: Bromination cluster_2 Potential Impurity Start 2-Ethylthiophene Intermediate 5-Ethylthiophene-2-carbaldehyde Start->Intermediate POCl₃, DMF (Vilsmeier-Haack) Final 4-Bromo-5-ethylthiophene- 2-carbaldehyde Intermediate->Final NBS (Electrophilic Bromination) Impurity Dibromo species or other regioisomers Final->Impurity Over-bromination or poor regioselectivity

Figure 1. Proposed synthetic workflow for 4-Bromo-5-ethylthiophene-2-carbaldehyde.

Self-Validating Trustworthiness: The primary impurity of concern is the formation of other brominated regioisomers. A thorough ¹H NMR analysis is a self-validating check. The protons on the thiophene ring will have characteristic chemical shifts and coupling constants. The presence of a single sharp singlet for the remaining ring proton confirms the 2,4,5-trisubstituted pattern. Any additional signals in the aromatic region could indicate isomeric impurities that must be quantified before use.

Quality Control and Analytical Characterization

Upon receiving a new batch of 4-Bromo-5-ethylthiophene-2-carbaldehyde, independent verification of its identity and purity is essential for reproducible research.

Recommended Analytical Methods:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The most powerful tool for structural confirmation. The spectrum should show a singlet for the thiophene proton, a quartet and a triplet for the ethyl group, and a singlet for the aldehyde proton.

  • Mass Spectrometry (MS): Confirms the molecular weight. The mass spectrum should exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units, e.g., for 218 and 220).

  • HPLC/GC (High-Performance Liquid Chromatography/Gas Chromatography): The best method for quantifying purity and detecting non-isomeric impurities.

Table 2: Expected Spectroscopic Data

TechniqueFeatureExpected ValueRationale
¹H NMR Aldehyde Proton (CHO)δ 9.8-10.0 ppmDeshielded proton adjacent to an aromatic ring and carbonyl.
Thiophene Proton (H-3)δ 7.5-7.8 ppmAromatic proton on the thiophene ring.
Ethyl Protons (-CH₂)δ 2.8-3.0 ppm (quartet)Methylene protons adjacent to an aromatic ring and a methyl group.
Ethyl Protons (-CH₃)δ 1.2-1.4 ppm (triplet)Methyl protons coupled to the adjacent methylene group.
MS (EI) Molecular Ion (M⁺)m/z 218/220Isotopic pattern for one bromine atom (⁷⁹Br/⁸¹Br).
Protocol: Acquiring a ¹H NMR Spectrum for Identity Confirmation
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Load standard acquisition parameters for a proton experiment.

  • Acquisition: Acquire the spectrum. A typical acquisition time is a few minutes.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis & Validation:

    • Calibrate the spectrum by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as the reference.

    • Integrate all signals. The ratio of the integrals should correspond to the number of protons (e.g., 1H:1H:2H:3H for the aldehyde, thiophene, CH₂, and CH₃ protons, respectively).

    • Verify the chemical shifts and splitting patterns (multiplicity) against the expected values in Table 2. The presence of a single singlet in the aromatic region (δ 7.5-7.8 ppm) is the key diagnostic feature confirming the correct regiochemistry.

Chemical Reactivity and Synthetic Utility

The synthetic power of this reagent stems from its two distinct reactive sites, which can be addressed selectively.

  • Reactions at the Aldehyde: The aldehyde is a versatile electrophile. It readily participates in nucleophilic additions and condensation reactions. This allows for chain extension and the introduction of new functional groups, such as amines via reductive amination or alkenes via Wittig-type reactions.

  • Reactions at the C-Br Bond: The carbon-bromine bond is a prime substrate for transition-metal-catalyzed cross-coupling reactions. This enables the formation of carbon-carbon and carbon-heteroatom bonds, effectively allowing for the "stitching" of the thiophene core to other molecular fragments. The Suzuki-Miyaura coupling with boronic acids is a particularly common and robust transformation.[9][10]

Reactivity Map cluster_aldehyde Aldehyde Chemistry cluster_bromide Cross-Coupling Chemistry Core 4-Bromo-5-ethyl- thiophene-2-carbaldehyde ReductiveAmination Reductive Amination (R₂NH, NaBH(OAc)₃) Core->ReductiveAmination C-N bond Wittig Wittig Reaction (Ph₃P=CHR) Core->Wittig C=C bond Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) Core->Suzuki C-C bond Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) Core->Sonogashira C-C bond

Figure 2. Divergent reactivity of 4-Bromo-5-ethylthiophene-2-carbaldehyde.
Safety and Handling

While a specific Safety Data Sheet (SDS) must be obtained from the supplier, compounds of this class (halogenated aromatic aldehydes) should be handled with care.[11][12]

  • Hazard Class: Typically classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[11] May cause respiratory irritation.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, often under an inert atmosphere (e.g., nitrogen or argon) and refrigerated to prevent degradation.[11]

  • Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong reducing agents.[13]

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction to synthesize a 4-aryl-5-ethylthiophene-2-carbaldehyde derivative. This is a foundational reaction that leverages the C-Br bond for C-C bond formation.[10]

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a 25 mL Schlenk flask) equipped with a magnetic stir bar, add 4-Bromo-5-ethylthiophene-2-carbaldehyde (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.5 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Through the septum, add a degassed solvent mixture. A common choice is a mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio by volume). The solvent should be thoroughly degassed beforehand by bubbling with an inert gas for 20-30 minutes.

  • Reaction: Place the sealed vessel in a preheated oil bath at 85-95 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-5-ethylthiophene-2-carbaldehyde product.

Conclusion

4-Bromo-5-ethylthiophene-2-carbaldehyde is a high-value synthetic intermediate whose commercial availability facilitates advanced research in drug discovery and materials science. Its predictable reactivity allows for strategic, divergent syntheses. By applying rigorous quality control upon procurement and understanding its core chemical behavior, researchers can effectively leverage this building block to accelerate their discovery programs and construct novel, high-impact molecules.

References

  • Chemsrc. 4-bromo-5-ethylthiophene-2-carbaldehyde | CAS#:36880-34-9. [Link]

  • Chemsigma. 4-bromo-5-ethyl-thiophene-2-carbaldehyde [36880-34-9]. [Link]

  • MySkinRecipes. 4-Bromo-5-nitrothiophene-2-carbaldehyde. [Link]

  • Ali, S., et al. (2018). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health (NIH). [Link]

  • Oakwood Chemical. 4-Bromo-5-ethyl-thiophene-2-carboxylic acid. [Link]

  • ChemExpress. CAS 36880-34-9|4-Bromo-5-ethylthiophene-2-carbaldehyde. [Link]

  • PubChem. 4-Bromothiophene-2-carbaldehyde. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. [Link]

  • MDPI. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. [Link]

  • Ali, A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. National Institutes of Health (NIH). [Link]

  • AA Blocks. 305800-41-3 | 5-bromo-4-ethylthiophene-2-carbaldehyde. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-4-phenylthiophene-2-carbaldehyde: Essential for Pharma & OLEDs. [Link]

  • PubChem. 5-Bromothiophene-2-carbaldehyde. National Center for Biotechnology Information. [Link]

  • MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

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Methodological & Application

Synthesis of 4-Bromo-5-ethylthiophene-2-carbaldehyde: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, step-by-step guide for the synthesis of 4-Bromo-5-ethylthiophene-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The described synthetic route is a robust two-step process commencing with the Vilsmeier-Haack formylation of 2-ethylthiophene to yield the intermediate, 5-ethylthiophene-2-carbaldehyde. This is followed by a regioselective bromination at the 4-position of the thiophene ring. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols, mechanistic insights, safety precautions, and characterization data to ensure a successful and safe synthesis.

Introduction

Thiophene-based scaffolds are of significant interest in the development of novel pharmaceuticals and functional materials due to their diverse biological activities and unique electronic properties. Specifically, substituted thiophene-2-carbaldehydes serve as versatile intermediates for the elaboration of more complex molecular architectures. 4-Bromo-5-ethylthiophene-2-carbaldehyde, with its strategically placed functional groups—an aldehyde for further derivatization, a bromine atom for cross-coupling reactions, and an ethyl group influencing solubility and steric interactions—is a particularly valuable synthon. This document outlines a reliable and reproducible two-step synthesis of this target molecule, designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.

Overall Synthetic Scheme

The synthesis of 4-Bromo-5-ethylthiophene-2-carbaldehyde is achieved through a two-step reaction sequence starting from 2-ethylthiophene. The first step is a Vilsmeier-Haack reaction to introduce the formyl group at the C5 position, followed by a regioselective electrophilic bromination at the C4 position.

Synthetic_Workflow 2-Ethylthiophene 2-Ethylthiophene Step1 Step 1: Vilsmeier-Haack Formylation 2-Ethylthiophene->Step1 Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Step1 Intermediate 5-Ethylthiophene-2-carbaldehyde Step1->Intermediate Step2 Step 2: Regioselective Bromination Intermediate->Step2 Brominating_Agent Bromine in Acetic Acid Brominating_Agent->Step2 Final_Product 4-Bromo-5-ethylthiophene-2-carbaldehyde Step2->Final_Product

Caption: Overall synthetic workflow for 4-Bromo-5-ethylthiophene-2-carbaldehyde.

Part 1: Synthesis of 5-Ethylthiophene-2-carbaldehyde

Reaction Principle: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3] The resulting electrophilic chloroiminium ion, also known as the Vilsmeier reagent, is then attacked by the electron-rich thiophene ring. Subsequent hydrolysis of the iminium salt intermediate yields the corresponding aldehyde.[4] The ethyl group at the 2-position of the thiophene ring is an ortho-, para-director, and due to steric hindrance at the 3-position, the formylation occurs predominantly at the 5-position.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2-Ethylthiophene112.2010.0 g0.089 molStarting material
N,N-Dimethylformamide (DMF)73.0919.5 g (20.6 mL)0.267 molReagent and solvent
Phosphorus oxychloride (POCl₃)153.3316.4 g (10.0 mL)0.107 molDehydrating and activating agent
Dichloromethane (DCM)84.93100 mL-Solvent
Ice-As needed-For cooling
Saturated sodium bicarbonate solution-~200 mL-For neutralization
Anhydrous magnesium sulfate (MgSO₄)120.37~10 g-Drying agent

Procedure:

  • Vilsmeier Reagent Formation: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF) (20.6 mL, 0.267 mol). Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of POCl₃: Slowly add phosphorus oxychloride (10.0 mL, 0.107 mol) dropwise to the cooled DMF via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C. A thick, white precipitate of the Vilsmeier reagent will form.

  • Addition of 2-Ethylthiophene: After the addition of POCl₃ is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. Then, add a solution of 2-ethylthiophene (10.0 g, 0.089 mol) in dichloromethane (DCM) (20 mL) dropwise over 20 minutes.

  • Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C for DCM) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing 300 g of crushed ice with vigorous stirring.

  • Neutralization: Slowly and carefully neutralize the acidic mixture by the portion-wise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will cause vigorous gas evolution (CO₂).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-ethylthiophene-2-carbaldehyde as a pale yellow oil.

Characterization of 5-Ethylthiophene-2-carbaldehyde
  • Appearance: Pale yellow oil.

  • Molecular Formula: C₇H₈OS

  • Molar Mass: 140.20 g/mol

  • Expected ¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H, -CHO), 7.65 (d, J=3.8 Hz, 1H, H-3), 6.95 (d, J=3.8 Hz, 1H, H-4), 2.90 (q, J=7.5 Hz, 2H, -CH₂-), 1.35 (t, J=7.5 Hz, 3H, -CH₃).

  • Expected ¹³C NMR (CDCl₃, 101 MHz): δ 182.5 (-CHO), 155.0 (C-5), 143.0 (C-2), 135.0 (C-3), 125.0 (C-4), 24.0 (-CH₂-), 16.0 (-CH₃).

Part 2: Synthesis of 4-Bromo-5-ethylthiophene-2-carbaldehyde

Reaction Principle: Electrophilic Aromatic Substitution

The second step involves the regioselective bromination of the synthesized 5-ethylthiophene-2-carbaldehyde. The formyl group (-CHO) at the 2-position is an electron-withdrawing group and a meta-director. Therefore, it deactivates the thiophene ring towards electrophilic attack and directs the incoming electrophile to the 4-position. The ethyl group at the 5-position is an activating group, which also directs to the adjacent 4-position. The combined directing effects of these two groups strongly favor the bromination at the C4 position.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
5-Ethylthiophene-2-carbaldehyde140.205.0 g0.0356 molStarting material from Step 1
Bromine (Br₂)159.815.7 g (1.8 mL)0.0356 molBrominating agent
Glacial Acetic Acid60.0550 mL-Solvent
Sodium thiosulfate solution (10%)-~50 mL-To quench excess bromine
Saturated sodium bicarbonate solution-~100 mL-For neutralization
Diethyl ether74.12150 mL-Extraction solvent
Anhydrous sodium sulfate (Na₂SO₄)142.04~10 g-Drying agent

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-ethylthiophene-2-carbaldehyde (5.0 g, 0.0356 mol) in glacial acetic acid (50 mL).

  • Addition of Bromine: Prepare a solution of bromine (1.8 mL, 0.0356 mol) in 10 mL of glacial acetic acid. Add this solution dropwise to the stirred solution of the aldehyde at room temperature over a period of 20 minutes. The reaction is exothermic, and the color of the solution will change from colorless to reddish-brown.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into a beaker containing 200 mL of cold water.

  • Quenching: Add 10% sodium thiosulfate solution dropwise until the reddish-brown color of excess bromine disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 4-Bromo-5-ethylthiophene-2-carbaldehyde as a solid.

Characterization of 4-Bromo-5-ethylthiophene-2-carbaldehyde
  • Appearance: Off-white to yellow solid.

  • Molecular Formula: C₇H₇BrOS

  • Molar Mass: 219.10 g/mol

  • Expected ¹H NMR (CDCl₃, 400 MHz): δ 9.78 (s, 1H, -CHO), 7.60 (s, 1H, H-3), 2.95 (q, J=7.6 Hz, 2H, -CH₂-), 1.30 (t, J=7.6 Hz, 3H, -CH₃).

  • Expected ¹³C NMR (CDCl₃, 101 MHz): δ 181.5 (-CHO), 148.0 (C-5), 142.0 (C-2), 138.0 (C-3), 115.0 (C-4), 25.0 (-CH₂-), 15.0 (-CH₃).

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is a lachrymator and is toxic upon inhalation. Handle with extreme care under anhydrous conditions.

  • Bromine (Br₂): Highly corrosive, toxic, and causes severe burns.[5] Handle only in a fume hood with appropriate respiratory protection. Have a bromine spill kit and a quenching agent (e.g., sodium thiosulfate solution) readily available.

  • Acetic Acid: Corrosive and can cause skin and eye burns.[5]

  • Vilsmeier-Haack Reaction: The reaction can be exothermic, and careful temperature control is necessary, especially during the addition of POCl₃. The work-up procedure involving the addition of the reaction mixture to ice and subsequent neutralization should be performed slowly and with caution due to the potential for vigorous gas evolution.

Conclusion

This application note provides a detailed and reliable two-step synthetic route for the preparation of 4-Bromo-5-ethylthiophene-2-carbaldehyde. The protocols for the Vilsmeier-Haack formylation of 2-ethylthiophene and the subsequent regioselective bromination are described in detail, along with mechanistic insights and comprehensive safety guidelines. The provided characterization data will aid researchers in verifying the identity and purity of the synthesized intermediate and final product. This guide is intended to empower researchers in the fields of medicinal chemistry and materials science with a practical and well-documented method for accessing this valuable synthetic building block.

References

  • Pu, S.-Z., Yang, T.-S., Wang, R.-J., & Xu, J.-K. (2005). 4-Bromo-5-ethylthiophene-2-carbaldehyde.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Bromine solution. [Online PDF]. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chavan, S. S., & Bembalkar, S. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1143-1150.
  • Taydakov, I., & Krasnoselskiy, S. (2010).
  • PrepChem. (n.d.). Synthesis of Step iii) Production of 5-hexylthiophene-2-carbaldehyde. Retrieved from [Link]

  • Van der Pyl, D., Kappe, C. O., & Van der Eycken, E. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 856–861.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Mettler-Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Online PDF]. Available at: [Link]

  • The Good Scents Company. (n.d.). 5-ethyl-2-thiophene carboxaldehyde. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells - Supporting Information. [Online PDF]. Available at: [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-5-ethylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 4-Bromo-5-ethylthiophene-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthetic route detailed herein utilizes a Vilsmeier-Haack formylation reaction, a robust and widely applicable method for the introduction of a formyl group onto electron-rich heteroaromatic systems.[1][2] This protocol emphasizes mechanistic understanding, operational safety, and reproducibility, providing researchers with a reliable method for accessing this important intermediate.

Introduction and Scientific Background

Thiophene derivatives are privileged scaffolds in numerous pharmaceutically active molecules and organic electronic materials. The strategic placement of functional groups on the thiophene ring is critical for modulating biological activity and material properties. 4-Bromo-5-ethylthiophene-2-carbaldehyde serves as a versatile trifunctional intermediate. The aldehyde group at the 2-position is amenable to a wide range of transformations, including reductive amination, oxidation, and olefination. The bromine atom at the 4-position provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse aryl or alkynyl substituents.[3][4] The ethyl group at the 5-position enhances solubility and modulates the electronic properties of the ring system.

The chosen synthetic method is the Vilsmeier-Haack reaction, which employs a chloroiminium salt, known as the Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][5] This electrophilic species reacts preferentially with electron-rich aromatic compounds like thiophenes.[5] The electron-donating nature of the sulfur atom and the alkyl group in the starting material, 3-Bromo-2-ethylthiophene, directs the electrophilic formylation to the C5 position, which is the most electron-rich and sterically accessible position.

Reaction Scheme and Mechanism

Overall Reaction:

3-Bromo-2-ethylthiophene4-Bromo-5-ethylthiophene-2-carbaldehyde

Mechanism Overview:

The reaction proceeds in two primary stages:

  • Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. A subsequent cascade of eliminations generates the highly electrophilic chloroiminium cation, [ClCH=N(CH₃)₂]⁺.[5]

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the 3-Bromo-2-ethylthiophene attacks the electrophilic carbon of the Vilsmeier reagent. This forms a sigma complex intermediate. The aromaticity is restored by the loss of a proton.

  • Hydrolysis: During aqueous work-up, the resulting iminium salt intermediate is hydrolyzed to yield the final aldehyde product, 4-Bromo-5-ethylthiophene-2-carbaldehyde.[1]

Experimental Protocol

This protocol is adapted from established procedures for the formylation of substituted thiophenes.[1][6]

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Wt.QuantityMolesEquiv.
3-Bromo-2-ethylthiophene114358-86-6191.09 g/mol 5.00 g26.2 mmol1.0
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 10.2 mL131 mmol5.0
Phosphorus oxychloride (POCl₃)10025-87-3153.33 g/mol 3.65 mL39.3 mmol1.5
Dichloromethane (DCM), anhydrous75-09-284.93 g/mol 50 mL--
Crushed Ice / Ice Water--~200 g--
Saturated NaHCO₃ solution--~100 mL--
Brine (Saturated NaCl solution)--~50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol ~5 g--
Diethyl Ether or Ethyl Acetate--As needed--

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (CaCl₂)

  • Inert gas line (Nitrogen or Argon)

  • Ice-water bath and heating mantle

  • Standard laboratory glassware for work-up (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

A. Preparation of the Vilsmeier Reagent:

  • Set up a 250 mL three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled under an inert atmosphere.

  • To the flask, add anhydrous N,N-dimethylformamide (DMF) (10.2 mL, 131 mmol).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (3.65 mL, 39.3 mmol) dropwise via the dropping funnel over 15-20 minutes.

    • Causality: This addition is exothermic. Slow, dropwise addition at 0 °C is critical to control the reaction temperature and prevent the formation of undesired byproducts.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a pale yellow solid or thick slurry.

B. Formylation Reaction:

  • Dissolve 3-Bromo-2-ethylthiophene (5.00 g, 26.2 mmol) in 10 mL of anhydrous dichloromethane (DCM).

  • Add the thiophene solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux (approx. 40-45 °C) and maintain for 2-4 hours.

    • Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The consumption of the starting material indicates reaction completion.

C. Work-up and Purification:

  • After the reaction is complete (as determined by TLC), cool the mixture back to room temperature and then to 0 °C in an ice-water bath.

  • Carefully and slowly pour the reaction mixture onto ~200 g of crushed ice with vigorous stirring.

    • Causality: This step quenches the reaction and hydrolyzes the iminium intermediate to the aldehyde. This process is highly exothermic and may release HCl gas; perform in a well-ventilated fume hood.

  • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (1 x 50 mL) and then brine (1 x 50 mL).

    • Causality: The water wash removes residual DMF, and the brine wash removes residual water from the organic phase.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 4-Bromo-5-ethylthiophene-2-carbaldehyde.

Visualization of Experimental Workflow

The following diagram outlines the key stages of the synthesis protocol.

G cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification prep_start 1. Add DMF to Flask prep_cool 2. Cool to 0 °C prep_start->prep_cool prep_add 3. Add POCl3 dropwise prep_cool->prep_add prep_stir 4. Stir at 0 °C for 30 min prep_add->prep_stir react_add 5. Add Thiophene Solution prep_stir->react_add Reagent Ready react_warm 6. Warm to RT react_add->react_warm react_reflux 7. Reflux for 2-4 hours react_warm->react_reflux workup_cool 8. Cool to 0 °C react_reflux->workup_cool Reaction Complete workup_quench 9. Quench on Ice workup_cool->workup_quench workup_neutralize 10. Neutralize (NaHCO3) workup_quench->workup_neutralize workup_extract 11. Extract with Ether/EtOAc workup_neutralize->workup_extract workup_wash 12. Wash & Dry workup_extract->workup_wash workup_conc 13. Concentrate workup_wash->workup_conc workup_purify 14. Column Chromatography workup_conc->workup_purify end_node 4-Bromo-5-ethylthiophene- 2-carbaldehyde workup_purify->end_node Pure Product

Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Anhydrous Solvents (DCM, DMF): Handle under inert atmosphere to prevent moisture contamination, which can deactivate the Vilsmeier reagent.

  • Quenching: The quenching of the reaction mixture on ice is highly exothermic and releases acidic fumes. Perform this step slowly and with caution in a well-ventilated fume hood.

Characterization

The identity and purity of the final product, 4-Bromo-5-ethylthiophene-2-carbaldehyde (CAS 36880-34-9), should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry of substitution.

  • Mass Spectrometry: To verify the molecular weight (218.98 g/mol for C₇H₆BrOS) and observe the characteristic isotopic pattern for a bromine-containing compound.

  • IR Spectroscopy: To identify the characteristic aldehyde carbonyl (C=O) stretch, typically around 1670-1690 cm⁻¹.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde via Vilsmeier-Haack Reaction.
  • ChemicalBook. (n.d.). 4-BROMO-5-ETHYL-THIOPHENE-2-CARBALDEHYDE synthesis.
  • Clarke, K., Rawson, G., & Scrowston, R. M. (1969). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society C: Organic, 537-541.
  • Ali, S., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Arabian Journal of Chemistry, 14(11), 103401. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Formylation - Common Conditions. Available at: [Link]

  • Paseda, D., et al. (2015). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 70(11-12), 895-903.
  • Ali, A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14729-14742. Available at: [Link]

  • Chemsrc. (n.d.). 4-bromo-5-ethylthiophene-2-carbaldehyde. CAS#:36880-34-9. Available at: [Link]

  • The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Electronic Supplementary Material (ESI) for Journal of Materials Chemistry A.

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Application Notes & Protocols: Regioselective Bromination of 5-ethyl-2-thiophenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the regioselective bromination of 5-ethyl-2-thiophenecarbaldehyde, a critical intermediate in the synthesis of advanced organic materials and pharmaceutical compounds. We delve into the underlying electrophilic aromatic substitution mechanism, detailing the confluence of substituent effects that dictate the reaction's high regioselectivity. A field-proven, step-by-step protocol using N-Bromosuccinimide (NBS) in acetic acid is presented, complete with in-process validation checkpoints, safety protocols, and product characterization guidelines. This guide is intended for researchers and process chemists in organic synthesis and drug development who require a reliable and well-understood method for preparing 4-bromo-5-ethyl-2-thiophenecarbaldehyde.

Introduction: Mechanistic Rationale and Strategic Importance

Thiophene-based heterocyclic compounds are foundational building blocks in medicinal chemistry and materials science.[1] Their functionalization allows for the fine-tuning of electronic and biological properties. The specific molecule, 4-bromo-5-ethyl-2-thiophenecarbaldehyde, serves as a versatile precursor, where the bromine atom provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Stille) while the aldehyde allows for further derivatization.[2][3]

The synthesis of this target molecule relies on the principles of electrophilic aromatic substitution on a disubstituted thiophene ring.[4][5][6] Thiophene is an electron-rich aromatic system, generally more reactive than benzene, with a strong preference for substitution at the α-positions (C2 and C5).[5] In the case of 5-ethyl-2-thiophenecarbaldehyde, both α-positions are occupied. The challenge and opportunity, therefore, lie in controlling the substitution at one of the β-positions (C3 or C4).

The regiochemical outcome is governed by the combined directing effects of the substituents:

  • The 5-ethyl group (-CH₂CH₃): As an alkyl group, it is an electron-donating group (EDG) through induction and hyperconjugation. EDGs are activating and ortho-, para-directing.[7] On the thiophene ring, this means it strongly activates the adjacent C4 position for electrophilic attack.

  • The 2-formyl group (-CHO): This is a canonical electron-withdrawing group (EWG) due to the polarized carbonyl double bond. EWGs are deactivating and meta-directing.[7] It withdraws electron density from the ring, particularly from the adjacent C3 position, rendering it less susceptible to electrophilic attack.

The synergistic effect of the activating EDG at C5 and the deactivating EWG at C2 overwhelmingly favors the substitution of bromine at the C4 position, leading to the desired product with high selectivity.

Reaction Mechanism Overview

The bromination using N-Bromosuccinimide (NBS) in an acidic medium like acetic acid proceeds via an electrophilic aromatic substitution pathway. The reaction is initiated by the generation of an electrophilic bromine species, which is then attacked by the electron-rich thiophene ring.

G cluster_0 Mechanism: Electrophilic Aromatic Substitution A 5-ethyl-2-thiophenecarbaldehyde (Nucleophile) D Nucleophilic Attack by Thiophene π-system at C4 A->D B NBS / H⁺ (Electrophile Source) C Generation of Electrophilic Bromine Species (Br⁺ equivalent) B->C C->D E Formation of σ-complex (Wheland Intermediate) D->E Rate-determining step F Proton Loss & Re-aromatization E->F Fast G 4-bromo-5-ethyl-2-thiophenecarbaldehyde (Product) F->G H Succinimide (Byproduct) F->H

Caption: Logical workflow of the electrophilic substitution mechanism.

Comparative Analysis of Bromination Conditions

While various brominating agents can be employed, N-Bromosuccinimide (NBS) is often preferred for its ease of handling and high selectivity, especially for activated aromatic systems.[8][9][10] The choice of solvent plays a crucial role in modulating reactivity and selectivity.

ParameterN-Bromosuccinimide (NBS) in Acetic AcidElemental Bromine (Br₂) in CCl₄
Reagent Handling Solid, easier to weigh and handle.Corrosive, volatile liquid requiring careful handling.
Selectivity Generally high for the most activated position. The use of acetic acid as a solvent has been shown to yield excellent regioselectivity (>99%) for bromination of substituted thiophenes.[8][11]Can lead to over-bromination or mixtures of isomers, especially without careful temperature control.
Byproducts Succinimide (water-soluble, easily removed).Hydrogen Bromide (HBr), a corrosive gas.
Reaction Conditions Typically mild (room temperature).[11]Often requires lower temperatures to control reactivity.
Environmental/Safety Acetic acid is corrosive.Chlorinated solvents are environmentally persistent. Br₂ is highly toxic and corrosive.

Based on this analysis, the NBS/Acetic Acid system is selected for the primary protocol due to its superior selectivity, milder conditions, and more manageable safety profile.

Experimental Protocol

This protocol details a robust and scalable method for the synthesis of 4-bromo-5-ethyl-2-thiophenecarbaldehyde.

Materials and Reagents
  • 5-ethyl-2-thiophenecarbaldehyde (97% or higher)

  • N-Bromosuccinimide (NBS) (99% or higher)

  • Glacial Acetic Acid (ACS grade)

  • Dichloromethane (DCM) (ACS grade)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • 1 M Sodium Hydroxide solution (NaOH)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexane (ACS grade) for recrystallization

  • Silica Gel for TLC (e.g., Silica Gel 60 F₂₅₄)

Equipment
  • Round-bottom flask with magnetic stir bar

  • Magnetic stir plate

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper or Büchner funnel

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC tank and UV lamp

Step-by-Step Procedure

G start Start dissolve 1. Dissolve 5-ethyl-2-thiophenecarbaldehyde in Glacial Acetic Acid in RBF. start->dissolve add_nbs 2. Add NBS portion-wise at room temperature. dissolve->add_nbs stir 3. Stir for 30-60 minutes. Monitor reaction by TLC. add_nbs->stir quench 4. Pour reaction mixture into ice-water. stir->quench extract 5. Extract with Dichloromethane (3x). quench->extract wash_base 6. Wash combined organic layers with 1M NaOH, then NaHCO₃. extract->wash_base wash_brine 7. Wash with Brine. wash_base->wash_brine dry 8. Dry over MgSO₄, filter. wash_brine->dry evaporate 9. Remove solvent via rotary evaporation. dry->evaporate purify 10. Purify crude product by recrystallization from hexane. evaporate->purify end End: Isolate Pure Product purify->end

Caption: Step-by-step experimental workflow for the bromination reaction.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-ethyl-2-thiophenecarbaldehyde (e.g., 2.80 g, 20.0 mmol) in glacial acetic acid (20 mL). Stir until a homogenous solution is formed.

  • Reagent Addition: To the stirring solution at room temperature, add N-Bromosuccinimide (NBS) (e.g., 3.74 g, 21.0 mmol, 1.05 equivalents) portion-wise over 5-10 minutes. An initial temperature increase may be observed.

  • Reaction & Monitoring (Self-Validation Step 1): Stir the mixture vigorously at room temperature. The reaction is typically complete within 30-60 minutes.[11] Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a mobile phase such as 9:1 Hexane:Ethyl Acetate. The product spot should be less polar than the starting material.

  • Work-up - Quenching: Once the reaction is complete, pour the mixture into a beaker containing ice-water (approx. 100 mL). A precipitate may form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic extracts. Carefully wash the organic layer with 1 M NaOH solution (2 x 30 mL) to neutralize the acetic acid, followed by saturated NaHCO₃ solution (1 x 30 mL), and finally with brine (1 x 30 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and wash the solid with a small amount of dichloromethane.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale yellow solid or oil.

  • Purification: Purify the crude product by recrystallization from a minimal amount of hot hexane to afford 4-bromo-5-ethyl-2-thiophenecarbaldehyde as a crystalline solid.[11]

Product Characterization (Self-Validation Step 2)

The identity and purity of the final product must be confirmed by spectroscopic methods.

  • ¹H NMR: Expect characteristic shifts for the remaining aromatic proton, the aldehyde proton, and the ethyl group. The aromatic proton should appear as a singlet, confirming substitution at the C4 position.

  • ¹³C NMR: Confirmation of the carbon skeleton and the presence of a bromine-substituted carbon.

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound (¹⁹Br and ⁸¹Br in ~1:1 ratio) corresponding to the molecular weight of C₇H₇BrOS (219.1 g/mol ).[3]

Trustworthiness and Protocol Validation

The reliability of this protocol is ensured by a self-validating framework:

  • In-Process Monitoring: The use of TLC is a critical checkpoint. It confirms the reaction has gone to completion, preventing unnecessary extensions of reaction time and providing an early warning of significant side product formation.

  • Stoichiometric Control: Using a slight excess (1.05 eq.) of NBS ensures complete conversion of the starting material while minimizing the risk of dibromination.

  • Rigorous Work-up: The sequential washing steps are designed to systematically remove all impurities: acetic acid (NaOH wash), succinimide (aqueous washes), and salts (brine wash), ensuring a high-purity crude product prior to final purification.

  • Definitive Characterization: The final product is not considered validated until its structure and purity are unequivocally confirmed by spectroscopic analysis (NMR and MS), matching established data for 4-bromo-5-ethyl-2-thiophenecarbaldehyde.[3]

Safety and Handling Precautions

All operations must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles/face shield, is mandatory.[12]

  • N-Bromosuccinimide (NBS): Corrosive solid and an oxidizer. Avoid contact with skin and eyes and prevent dust formation.[12] It can react violently with combustible materials. Keep away from heat and ignition sources.

  • Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. Handle with care.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour organic solvents or reaction mixtures down the drain.[13]

References

  • Hofmann, K. J., & Carken, P. H. J. (1999). Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Synthetic Communications, 29(9), 1607-1610. Available from: [Link]

  • Taylor & Francis Online. (1999). Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Available from: [Link]

  • Filo. (2025). Second Electrophilic Substitution in Furan and Thiophene. Available from: [Link]

  • Brainly.in. (2023). explain electrophilic substitution reaction in thiophene. Available from: [Link]

  • ResearchGate. (2008). A novel method for the bromination of thiophenes. Available from: [Link]

  • Loba Chemie. N-Bromo Succinimide MATERIAL SAFETY DATA SHEET. Available from: [Link]

  • Kobe University. (2023). Regiodivergent Synthesis of Brominated Pyridylthiophenes by Overriding the Inherent Substrate Bias. Available from: [Link]

  • SD Fine-Chem Limited. GHS Safety Data Sheet: N-BROMOSUCINIMIDE. Available from: [Link]

  • ResearchGate. (2021). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. Available from: [Link]

  • ChemScience. (2024). Safety Data Sheet: N-Bromosuccinimide. Available from: [Link]

  • ScienceDirect. Thiophene and Its Derivatives. Available from: [Link]

  • ResearchGate. (2018). Electrophilic substitution reactions of thiophene and thieno[2,3-b]thiophene heterocycles: a DFT study. Available from: [Link]

  • ResearchGate. Electrophilic Substitution of Thiophene and Its Derivatives. Available from: [Link]

  • PubMed Central (PMC). (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Available from: [Link]

  • National Institutes of Health (NIH). (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Available from: [Link]

  • StudySmarter. Thiophene: Bromination & Reduction. Available from: [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available from: [Link]

Sources

Application Notes & Protocols: Regioselective Vilsmeier-Haack Formylation of 3-bromo-2-ethylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-VH2026-TBE-5CHO

Abstract

This document provides a comprehensive technical guide for the Vilsmeier-Haack formylation of 3-bromo-2-ethylthiophene to yield 3-bromo-2-ethylthiophene-5-carbaldehyde. This transformation is a critical step in the synthesis of advanced heterocyclic intermediates for applications in pharmaceutical and materials science research. We delve into the underlying mechanistic principles that govern the reaction's high regioselectivity, present a field-proven, step-by-step experimental protocol, and offer insights into process optimization and troubleshooting. The protocols described herein are designed to ensure reproducibility, safety, and high-yield synthesis for researchers and drug development professionals.

Introduction and Scientific Context

The Vilsmeier-Haack reaction is a powerful and versatile method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1][2] The reaction employs a "Vilsmeier reagent," a chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[3][4] This electrophile is mild enough to react selectively with activated systems like thiophenes, furans, and indoles without requiring harsh conditions.[5][6]

Formylated thiophenes, such as the target molecule 3-bromo-2-ethylthiophene-5-carbaldehyde, are valuable synthetic building blocks. The aldehyde functionality serves as a versatile handle for subsequent transformations, including reductive amination, Wittig reactions, and various condensation chemistries, enabling the construction of complex molecular architectures. The presence of the bromine atom further enhances its utility, providing a site for cross-coupling reactions (e.g., Suzuki, Stille) to introduce additional diversity.

Mechanism and Rationale for Regioselectivity

The Vilsmeier-Haack reaction proceeds through a well-established electrophilic aromatic substitution pathway. The process can be dissected into two primary stages: the formation of the electrophile and its subsequent reaction with the aromatic substrate.

Stage 1: Formation of the Vilsmeier Reagent N,N-Dimethylformamide (DMF), a substituted amide, reacts with phosphorus oxychloride (POCl₃) to generate the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[4][5] This is the active formylating species in the reaction.

Stage 2: Electrophilic Attack and Hydrolysis The electron-rich thiophene ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[7] This attack is followed by the restoration of aromaticity and subsequent hydrolysis of the resulting iminium salt intermediate during aqueous work-up to yield the final aldehyde.[1]

G Figure 1: Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Sigma_Complex Sigma Complex Intermediate Vilsmeier_Reagent->Sigma_Complex Electrophilic Attack Thiophene 3-bromo-2-ethylthiophene Thiophene->Sigma_Complex Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt -H⁺ Iminium_Salt_Hydrolysis Iminium Salt Intermediate Final_Product 3-bromo-2-ethylthiophene- 5-carbaldehyde H2O H₂O (Work-up) H2O->Final_Product Iminium_Salt_Hydrolysis->Final_Product Hydrolysis

Figure 1: Vilsmeier-Haack Reaction Mechanism.

Regioselectivity on the Thiophene Ring: The formylation of 3-bromo-2-ethylthiophene is highly regioselective, yielding the 5-formyl isomer as the major product. This outcome is dictated by a combination of electronic and steric effects:

  • Electronic Effects: The sulfur atom in the thiophene ring is electron-donating, activating the C2 and C5 positions towards electrophilic attack. The ethyl group at the C2 position is also an electron-donating group, further activating the ring, particularly the adjacent C3 and the electronically-coupled C5 positions.

  • Steric Hindrance: The C2 position is occupied by a bulky ethyl group, sterically hindering the approach of the Vilsmeier reagent. The C4 position is adjacent to the bromo-substituent and is less electronically activated than the C5 position.

  • Directing Influence: Consequently, the electrophilic attack occurs preferentially at the electronically activated and sterically accessible C5 position. Studies on similarly 3-substituted thiophenes confirm that formylation favors the least hindered site.[8][9]

Experimental Application and Protocols

This section outlines a validated protocol for the synthesis of 3-bromo-2-ethylthiophene-5-carbaldehyde on a laboratory scale.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )EquivalentsTypical Scale (10 mmol)Notes
3-bromo-2-ethylthiopheneC₆H₇BrS191.091.01.91 gSubstrate. Ensure purity.
Phosphorus oxychloridePOCl₃153.331.21.1 mL (1.84 g)Corrosive & Moisture-Sensitive. Handle in a fume hood.
N,N-DimethylformamideC₃H₇NO73.09~10-1510 mLAnhydrous grade. Serves as reagent and solvent.
Dichloromethane (DCM)CH₂Cl₂84.93-20 mLAnhydrous grade solvent.
Sodium BicarbonateNaHCO₃84.01-As neededFor neutralization (saturated aq. solution).
Anhydrous MgSO₄/Na₂SO₄---As neededDrying agent.
Ethyl Acetate & Hexanes---As neededFor extraction and chromatography.
Crushed IceH₂O18.02-~100 gFor quenching the reaction.
Safety Precautions
  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water in an exothermic reaction.[10] Always handle POCl₃ in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Quenching: The addition of the reaction mixture to ice must be performed slowly and carefully to control the vigorous and exothermic hydrolysis of unreacted POCl₃.[10]

  • Pressure: The hydrolysis of POCl₃ generates HCl gas, which can cause pressure buildup. Ensure the quenching vessel is open or appropriately vented.

Step-by-Step Protocol
  • Vilsmeier Reagent Preparation:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous N,N-dimethylformamide (10 mL).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add phosphorus oxychloride (1.1 mL, 1.2 eq) dropwise via syringe over 10-15 minutes. Maintain the internal temperature below 10 °C.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of a white solid or viscous liquid indicates the generation of the Vilsmeier reagent.[11]

  • Formylation Reaction:

    • Dissolve 3-bromo-2-ethylthiophene (1.91 g, 1.0 eq) in anhydrous dichloromethane (20 mL).

    • Add the substrate solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to 40-45 °C and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), cool the mixture back to room temperature.

    • In a separate beaker, prepare a vigorously stirred slurry of crushed ice (~100 g).

    • Carefully and slowly , pour the reaction mixture onto the crushed ice.[11]

    • Once the quench is complete, neutralize the acidic solution by the slow portion-wise addition of saturated aqueous sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with water (1 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate) to afford 3-bromo-2-ethylthiophene-5-carbaldehyde as a solid or oil.

Workflow Visualization

The following diagram illustrates the complete experimental workflow, from initial setup to the final purified product.

G Figure 2: Experimental Workflow cluster_prep Phase 1: Preparation cluster_react Phase 2: Reaction cluster_workup Phase 3: Work-up & Purification A 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) C 3. Add Substrate to Reagent (0°C to RT) A->C B 2. Dissolve Substrate (3-bromo-2-ethylthiophene in DCM) B->C D 4. Heat and Stir (40-45°C, 3-5h) C->D E 5. Monitor by TLC D->E F 6. Quench on Ice E->F Reaction Complete G 7. Neutralize (aq. NaHCO₃) F->G H 8. Extract with Ethyl Acetate G->H I 9. Dry and Concentrate H->I J 10. Purify via Column Chromatography I->J

Figure 2: Experimental Workflow.

Troubleshooting and Optimization

  • Low Yield:

    • Moisture: Ensure all glassware is flame-dried and reagents are anhydrous. The Vilsmeier reagent is highly sensitive to moisture.

    • Reagent Quality: Use fresh, high-purity POCl₃. Old or decomposed POCl₃ can lead to poor results.

    • Temperature Control: Overheating during reagent formation or reaction can lead to side products. Precise temperature control is key.

  • Incomplete Reaction:

    • Reaction Time/Temperature: If TLC shows significant starting material, consider extending the reaction time or slightly increasing the temperature (e.g., to 50-55 °C). The reactivity of thiophene is lower than that of furan or pyrrole.[5]

  • Difficult Purification:

    • Incomplete Neutralization: Residual acids from the POCl₃ hydrolysis can complicate extraction and purification. Ensure the aqueous layer is neutral or slightly basic before extraction.[10]

    • Byproducts: If inseparable impurities are observed, consider adjusting the stoichiometry of POCl₃. Using a slight excess (1.1-1.2 eq) is often optimal, but a large excess can promote side reactions.

References

  • Benchchem. (2025). Application Notes and Protocols: Synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde via Vilsmeier-Haack Reaction.
  • Chem-Station International Edition. (2014). Vilsmeier-Haack Reaction. [Link]

  • Vogt, E.-J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 67(3), 285–294. [Link]

  • Benchchem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Workup.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]

  • Wikipedia. (n.d.). Vilsmeier reagent. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Proceedings of the 3rd International Electronic Conference on Chemical Sensors and Analytical Chemistry. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]

  • ResearchGate. (2000). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. [Link]

  • RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • ElectronicsAndBooks. (n.d.). Regioselective electrophilic formylation — 3-substituted thiophenes as a case study. [Link]

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Application Notes and Protocols for Suzuki Coupling Reactions with "4-Bromo-5-ethylthiophene-2-carbaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Thiophenes

Thiophene-containing molecules are a cornerstone in medicinal chemistry and materials science, frequently appearing in the structures of pharmaceuticals, agrochemicals, and organic electronic materials. The ability to precisely functionalize the thiophene ring is therefore of paramount importance for the synthesis of novel compounds with tailored properties. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the formation of carbon-carbon bonds, offering an efficient pathway to introduce aryl, heteroaryl, or vinyl substituents onto a thiophene core.[1][2][3][4]

This document provides detailed application notes and a comprehensive protocol for the Suzuki coupling reaction of 4-Bromo-5-ethylthiophene-2-carbaldehyde , a versatile building block for the synthesis of a diverse range of 4-aryl-5-ethylthiophene-2-carbaldehydes. The aldehyde functionality at the 2-position serves as a valuable synthetic handle for subsequent transformations, such as reductive amination, oxidation, or olefination, further expanding the accessible chemical space for drug discovery and development programs.

Reaction Principle: The Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base. The catalytic cycle, a fundamental concept in organometallic chemistry, is generally understood to proceed through three key steps:

  • Oxidative Addition: A low-valent palladium(0) species reacts with the organohalide (4-Bromo-5-ethylthiophene-2-carbaldehyde) to form a palladium(II) intermediate. This is often the rate-determining step of the cycle.

  • Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent system is critical to the success of the reaction, influencing reaction rates, yields, and the suppression of side reactions.[5][6]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) R-B(OR)2 Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Suzuki Coupling Reactions

While specific data for the Suzuki coupling of 4-Bromo-5-ethylthiophene-2-carbaldehyde is not extensively published, the following table summarizes typical conditions and outcomes for the structurally analogous 4-bromothiophene-2-carbaldehyde.[1][2][3][4] These examples provide a strong foundation for reaction optimization.

Arylboronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic esterPd(PPh₃)₄ (5)K₃PO₄Toluene/Water (4:1)85-90Good
3,5-Bis(trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/Water (4:1)85-9072
5-Chloro-2-methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane85-9066
3-Formyl-5-(trifluoromethyl)phenylboronic esterPd(PPh₃)₄ (5)K₃PO₄DMF85-90Moderate
3,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/Water (4:1)85-90Excellent
4-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/Water (4:1)85-9075
3-Chloro-4-fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/Water (4:1)85-9081

Experimental Protocol: Suzuki Coupling of 4-Bromo-5-ethylthiophene-2-carbaldehyde

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of 4-Bromo-5-ethylthiophene-2-carbaldehyde with a generic arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • 4-Bromo-5-ethylthiophene-2-carbaldehyde (1.0 eq)

  • Arylboronic acid or boronate ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine 4-bromo-5-ethylthiophene-2-carbaldehyde, arylboronic acid, and base in a flask. Inert Atmosphere Evacuate and backfill the flask with an inert gas (3x). Combine Reactants->Inert Atmosphere Add Solvent & Catalyst Add anhydrous solvent and the palladium catalyst. Inert Atmosphere->Add Solvent & Catalyst Heat & Stir Heat the reaction mixture to the desired temperature with vigorous stirring. Add Solvent & Catalyst->Heat & Stir Monitor Progress Monitor the reaction by TLC or LC-MS until completion. Heat & Stir->Monitor Progress Cool & Quench Cool the reaction to room temperature and quench with water. Monitor Progress->Cool & Quench Extract Extract the aqueous layer with an organic solvent (e.g., EtOAc). Cool & Quench->Extract Dry & Concentrate Dry the combined organic layers, filter, and concentrate. Extract->Dry & Concentrate Purify Purify the crude product by column chromatography. Dry & Concentrate->Purify

Figure 2: Experimental workflow for the Suzuki coupling reaction.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-Bromo-5-ethylthiophene-2-carbaldehyde (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 1,4-dioxane or a toluene/water mixture). Degas the resulting suspension by bubbling the inert gas through it for 10-15 minutes. Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously overnight.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-5-ethylthiophene-2-carbaldehyde.

Expert Insights and Causality Behind Experimental Choices

  • Choice of Catalyst: While Pd(PPh₃)₄ is a commonly used and effective catalyst, other palladium sources and ligands can offer advantages. For example, catalysts based on bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) can facilitate the coupling of less reactive aryl chlorides or improve reaction rates at lower temperatures.[6] The choice of catalyst may require screening to identify the optimal system for a particular substrate combination.

  • The Role of the Base: The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[6] Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly employed. The strength and solubility of the base can significantly impact the reaction outcome. For instance, Cs₂CO₃ is often used for more challenging couplings due to its higher basicity and solubility in organic solvents.

  • Solvent System Selection: The solvent plays a critical role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate. Aprotic solvents like 1,4-dioxane, toluene, and DMF are frequently used. Often, a biphasic system with water is employed to aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation and lower yields. Therefore, it is essential to perform the reaction under an inert atmosphere of argon or nitrogen. Degassing the solvent prior to the addition of the catalyst is a critical step to remove dissolved oxygen.

Trustworthiness: A Self-Validating System

The protocol described above incorporates several checkpoints for self-validation:

  • Reaction Monitoring: Regular monitoring by TLC or LC-MS allows the researcher to track the consumption of the starting material and the formation of the product, confirming that the reaction is proceeding as expected.

  • Characterization of the Final Product: The identity and purity of the final product should be rigorously confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry. This validates the success of the synthesis and ensures the quality of the material for subsequent applications.

  • Consistency with Analogous Systems: The expected outcome of the reaction is grounded in the well-established reactivity of similar bromothiophene systems, as documented in the scientific literature.[1][2][3][4] Any significant deviation from expected results would prompt a re-evaluation of the reaction parameters.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 4-aryl-5-ethylthiophene-2-carbaldehydes from 4-Bromo-5-ethylthiophene-2-carbaldehyde. The provided protocol, based on established procedures for analogous compounds, offers a robust starting point for researchers in drug discovery and materials science. Careful consideration of the catalyst, base, and solvent system, along with rigorous reaction monitoring and product characterization, will ensure the successful synthesis of these valuable chemical intermediates.

References

  • Ali, S., Rasool, N., Ullah, A., Nasim, F. U. H., Yaqoob, A., Zubair, M., Rashid, U., & Riaz, M. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14711–14725. [Link]

  • Handy, S. T., & Zhang, Y. (2006). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 47(48), 8545–8548. [Link]

  • Libretexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Nawaz, H., Rasool, N., Riaz, M., Zubair, M., Riaz, M., & Hussain, I. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Journal of the Iranian Chemical Society, 15(10), 2277–2289. [Link]

  • Rasool, N., Ali, S., Rasheed, T., Arif, M., Zubair, M., & Riaz, M. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14711–14725. [Link]

  • Singh, R., Singh, R. P., & Singh, D. W. (2020). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... ResearchGate. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-5-ethylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide detailed protocols and scientific rationale for the palladium-catalyzed cross-coupling of 4-Bromo-5-ethylthiophene-2-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical and materials science compounds. The methodologies outlined below are designed for researchers, scientists, and drug development professionals seeking to functionalize this versatile thiophene building block.

Introduction

4-Bromo-5-ethylthiophene-2-carbaldehyde is a valuable heterocyclic compound, offering multiple reaction sites for synthetic elaboration. The presence of a bromine atom at the 4-position, an aldehyde at the 2-position, and an ethyl group at the 5-position makes it a trifunctionalized building block. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis.[1][2] Thiophene derivatives, in particular, are prevalent motifs in pharmacologically active agents, highlighting the importance of efficient coupling methods.[1]

This guide focuses on three of the most robust palladium-catalyzed transformations for the C-Br bond of 4-Bromo-5-ethylthiophene-2-carbaldehyde: the Suzuki-Miyaura, Heck, and Sonogashira couplings. For each reaction, a detailed protocol is provided, along with an explanation of the mechanistic considerations that guide the choice of catalyst, ligands, base, and solvent.

General Experimental Workflow

A standardized workflow is recommended for all palladium-catalyzed coupling reactions to ensure reproducibility and safety. The following diagram illustrates the key steps from reaction setup to product isolation.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reagents: - 4-Bromo-5-ethylthiophene-2-carbaldehyde - Coupling Partner - Palladium Catalyst & Ligand - Base setup Assemble Reaction Under Inert Atmosphere (N2 or Ar) reagents->setup glassware Oven-Dry Glassware glassware->setup solvent Degas Solvent addition Add Degassed Solvent and Reagents solvent->addition setup->addition heating Heat to Reaction Temperature with Stirring addition->heating monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) heating->monitoring quench Quench Reaction Mixture monitoring->quench extract Perform Aqueous Extraction quench->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a highly versatile method for the formation of biaryl and vinyl-substituted thiophenes.[3] It is widely favored in pharmaceutical development due to its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand, such as SPhos, can accelerate the rate-limiting oxidative addition step and promote the reductive elimination to afford the desired product.[4][5] The base is crucial for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.

G Pd(0)Ln Pd(0)Ln Oxidative Addition Intermediate Oxidative Addition Intermediate Pd(0)Ln->Oxidative Addition Intermediate Oxidative Addition (Ar-Br) Transmetalation Intermediate Transmetalation Intermediate Oxidative Addition Intermediate->Transmetalation Intermediate Transmetalation (Ar'-B(OR)2 + Base) Reductive Elimination Product Reductive Elimination Product Transmetalation Intermediate->Reductive Elimination Product Reductive Elimination Reductive Elimination Product->Pd(0)Ln Ar-Ar' G Pd(0)Ln Pd(0)Ln Oxidative Addition Intermediate Oxidative Addition Intermediate Pd(0)Ln->Oxidative Addition Intermediate Oxidative Addition (Ar-Br) Migratory Insertion Intermediate Migratory Insertion Intermediate Oxidative Addition Intermediate->Migratory Insertion Intermediate Migratory Insertion (Alkene) β-Hydride Elimination Product β-Hydride Elimination Product Migratory Insertion Intermediate->β-Hydride Elimination Product β-Hydride Elimination β-Hydride Elimination Product->Pd(0)Ln Ar-Alkene + HB-Base G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Pd(II) Intermediate Pd(II) Intermediate Pd(0)Ln->Pd(II) Intermediate Oxidative Addition (Ar-Br) Pd(II) Intermediate->Pd(0)Ln Reductive Elimination (Ar-Alkyne) Cu(I)X Cu(I)X Cu(I) Acetylide Cu(I) Acetylide Cu(I)X->Cu(I) Acetylide Alkyne + Base Cu(I) Acetylide->Pd(II) Intermediate Transmetalation Cu(I) Acetylide->Cu(I)X

Sources

Application Note & Protocols: Synthesis of Bioactive Scaffolds from 4-Bromo-5-ethylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiophene nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a highly sought-after heterocyclic core. The compound 4-Bromo-5-ethylthiophene-2-carbaldehyde represents a particularly valuable starting material for drug discovery campaigns. It is strategically functionalized with three key features: a reactive aldehyde for classical C-N and C-C bond formations, a bromine atom perfectly positioned for modern palladium-catalyzed cross-coupling reactions, and an ethyl group that provides lipophilicity, which can be crucial for membrane permeability and target engagement.[3][4]

This guide provides an in-depth exploration of the synthetic pathways originating from this versatile building block. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into reaction optimization and mechanism. The protocols described herein are designed to be self-validating, providing researchers with robust methodologies to generate diverse libraries of novel, potentially bioactive molecules, such as kinase inhibitors and other targeted agents.[5][6][7]

Core Synthetic Strategies: A Dual-Functionality Approach

The synthetic utility of 4-Bromo-5-ethylthiophene-2-carbaldehyde stems from the orthogonal reactivity of its two primary functional groups. The bromo-substituent allows for the construction of the core molecular framework, typically via C-C bond formation, while the carbaldehyde group serves as a versatile handle for introducing pharmacophoric elements and modulating physicochemical properties.

G cluster_coupling C-C Cross-Coupling (Position 4) cluster_aldehyde Aldehyde Derivatization (Position 2) start 4-Bromo-5-ethylthiophene-2-carbaldehyde suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd/Cu Catalysts, Base reductive_amination Reductive Amination (Primary/Secondary Amines) start->reductive_amination R1R2NH, Reducing Agent wittig Wittig/HWE Reaction (Phosphonium Ylides) start->wittig Ylide condensation Condensation Reactions (e.g., Imines, Azines) start->condensation R-NH2 or Hydrazine product1 4-Aryl-5-ethylthiophene Derivatives suzuki->product1 product2 4-Alkynyl-5-ethylthiophene Derivatives sonogashira->product2 product3 Aminomethyl Thiophene Scaffolds reductive_amination->product3 product4 Extended Conjugated Systems wittig->product4 product5 Thiophene-based Imines & Heterocycles condensation->product5

Figure 1: Key synthetic transformations of 4-Bromo-5-ethylthiophene-2-carbaldehyde.

Part 1: C-C Bond Formation via Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond at the 4-position is an ideal handle for palladium-catalyzed reactions, enabling the introduction of diverse carbon-based substituents.

Suzuki-Miyaura Coupling for Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing C(sp²)-C(sp²) bonds due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[3][8] This reaction is instrumental in synthesizing biaryl thiophenes, a common motif in kinase inhibitors.[6][7]

Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the new C-C bond and regenerate the catalyst.[9] The choice of base, typically a carbonate or phosphate, is critical; it facilitates the formation of a boronate species, which is more nucleophilic and readily participates in the transmetalation step.[8]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add R¹-Br pd_complex R¹-Pd(II)L₂-Br (R¹ = Thiophene) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 - Br⁻, B(OR)₃ boronate R²-B(OR)₃⁻ boronate->transmetalation base_activation Base (e.g., K₃PO₄) base_activation->boronate boronic_acid R²-B(OH)₂ boronic_acid->base_activation reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 Regeneration product R¹-R² reductive_elim->product

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the synthesis of 4-arylthiophene-2-carbaldehydes.[3][10]

Reagents & Materials
4-Bromo-5-ethylthiophene-2-carbaldehyde (1.0 equiv)
Arylboronic acid or pinacol ester (1.1 - 1.5 equiv)
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 equiv)
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)
1,4-Dioxane and Water (e.g., 6:1 v/v mixture)
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere (N₂ or Ar)

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask, add 4-Bromo-5-ethylthiophene-2-carbaldehyde, the corresponding arylboronic acid, and the base (K₃PO₄).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the catalyst, Pd(PPh₃)₄, under a positive flow of inert gas.

  • Add the degassed solvent mixture (e.g., 6:1 Dioxane/Water) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 12-24 hours).

  • Upon completion, cool the mixture to room temperature and partition between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent typically a gradient of ethyl acetate in hexanes).

Substrate (Arylboronic Acid)ProductTypical Yield (%)Reference
Phenylboronic acid4-Phenyl-5-ethylthiophene-2-carbaldehyde85-95%[3]
4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-5-ethylthiophene-2-carbaldehyde80-90%[3]
3,5-Dimethylphenylboronic acid4-(3,5-Dimethylphenyl)-5-ethylthiophene-2-carbaldehyde90-98%[3]
Pyridine-3-boronic acid4-(Pyridin-3-yl)-5-ethylthiophene-2-carbaldehyde70-85%[10]

Note on Dehalogenation: A common side reaction is hydro-dehalogenation, replacing the bromine with hydrogen. Using minimal amounts of water in the solvent system is key to suppressing this pathway.[10]

Sonogashira Coupling for Alkynyl Thiophenes

The Sonogashira coupling provides a direct route to introduce alkyne functionalities, which are valuable precursors for synthesizing more complex heterocycles or can act as rigid linkers in bioactive molecules.[11][12] The reaction employs a dual catalytic system of palladium and copper(I).[13]

Mechanistic Insight: The palladium cycle is similar to the Suzuki coupling. The unique copper cycle involves the formation of a copper(I) acetylide species, which then participates in the transmetalation step with the palladium complex.[12] An amine base (e.g., triethylamine or diisopropylamine) is typically used both as a base and as a solvent.

Protocol 2: General Procedure for Sonogashira Coupling
Reagents & Materials
4-Bromo-5-ethylthiophene-2-carbaldehyde (1.0 equiv)
Terminal Alkyne (1.2 - 2.0 equiv)
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 - 0.04 equiv)
Copper(I) Iodide (CuI) (0.04 - 0.08 equiv)
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (Solvent and Base)
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere (N₂ or Ar)

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 4-Bromo-5-ethylthiophene-2-carbaldehyde, PdCl₂(PPh₃)₂, and CuI in triethylamine.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add the terminal alkyne dropwise at room temperature.

  • Heat the reaction to 60-80 °C and stir until TLC analysis indicates consumption of the starting material.

  • Cool the reaction, filter off the amine salts, and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over Na₂SO₄ and purify by flash column chromatography.

Part 2: Multi-Step Synthesis for Building Molecular Complexity

The true power of 4-Bromo-5-ethylthiophene-2-carbaldehyde lies in the sequential application of reactions at its two functional centers. A common strategy involves first establishing the core biaryl structure via Suzuki coupling, followed by derivatization of the aldehyde to install key pharmacophoric groups. Reductive amination is an excellent choice for this second step, as it efficiently generates secondary or tertiary amines, a feature prevalent in many bioactive molecules.

workflow start 4-Bromo-5-ethylthiophene- 2-carbaldehyde step1 Step 1: Suzuki Coupling start->step1 intermediate 4-Aryl-5-ethylthiophene- 2-carbaldehyde step1->intermediate step2 Step 2: Reductive Amination intermediate->step2 final_product Final Bioactive Scaffold: 4-Aryl-5-ethyl-2-(aminomethyl) thiophene step2->final_product reagents1 Arylboronic Acid, Pd(PPh₃)₄, K₃PO₄ reagents1->step1 reagents2 Primary/Secondary Amine, NaBH(OAc)₃ reagents2->step2

Figure 3: Workflow for a two-step synthesis of advanced bioactive scaffolds.
Protocol 3: Two-Step Synthesis via Suzuki Coupling and Reductive Amination

This protocol outlines the synthesis of a 4-aryl-5-ethyl-2-(aminomethyl)thiophene derivative.

Step A: Suzuki Coupling

  • Follow Protocol 1 using 4-Bromo-5-ethylthiophene-2-carbaldehyde and a selected arylboronic acid. Purify the resulting intermediate, 4-aryl-5-ethylthiophene-2-carbaldehyde, and confirm its structure by NMR and MS analysis.

Step B: Reductive Amination of the Intermediate Aldehyde

Reagents & Materials
4-Aryl-5-ethylthiophene-2-carbaldehyde (from Step A) (1.0 equiv)
Primary or Secondary Amine (1.1 equiv)
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv)
Dichloroethane (DCE) or Tetrahydrofuran (THF)
Acetic Acid (optional, catalytic amount)
Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

Step-by-Step Methodology:

  • Dissolve the 4-aryl-5-ethylthiophene-2-carbaldehyde intermediate in DCE or THF in a round-bottom flask under an inert atmosphere.

  • Add the amine, followed by a catalytic amount of acetic acid (this can accelerate imine formation).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product by flash column chromatography or preparative HPLC.

This sequential approach provides a robust and modular platform for generating large, diverse libraries of thiophene-based compounds for high-throughput screening and lead optimization in drug discovery programs.

References

  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. PubMed.[Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI.[Link]

  • Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. ResearchGate.[Link]

  • Design and Synthesis of Disubstituted Thiophene and Thiazole Based Inhibitors of JNK. PubMed.[Link]

  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. University of Strathclyde.[Link]

  • Recent Achievement in the Synthesis of Thiophenes. Bentham Science Publishers.[Link]

  • Design and synthesis of disubstituted thiophene and thiazole based inhibitors of JNK. OSTI.GOV.[Link]

  • Synthesis and Biological Screening of Thiophene Derivatives | Request PDF. ResearchGate.[Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. Research Square.[Link]

  • Sonogashira coupling reactions of 2,3-dibromothiophene 1 with terminal alkynes. ResearchGate.[Link]

  • Thiophene-2-carboxaldehyde. Wikipedia.[Link]

  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. National Institutes of Health (NIH).[Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health (NIH).[Link]

  • Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation... ResearchGate.[Link]

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Institutes of Health (NIH).[Link]

  • Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. OSTI.GOV.[Link]

  • Cycloruthenated Imines: A Step into the Nanomolar Region. MDPI.[Link]

  • Sonogashira coupling. Wikipedia.[Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health (NIH).[Link]

  • Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. CCS Chemistry.[Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ACS Publications.[Link]

  • Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. National Institutes of Health (NIH).[Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry.[Link]

  • Thiophene-2-carbaldehyde azine. National Institutes of Health (NIH).[Link]

  • Synthesis of Bioactive compounds. SHINDO-KANO LABORATORY.[Link]

  • The Suzuki Reaction. Myers Group, Harvard University.[Link]

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The Strategic Utility of 4-Bromo-5-ethylthiophene-2-carbaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold as a Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, with over 75% of clinically approved drugs featuring a heterocyclic core.[1] Among these, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has emerged as a "privileged pharmacophore."[2][3] Its unique electronic properties and ability to act as a bioisostere for the phenyl group have led to its incorporation into a multitude of successful therapeutic agents.[4] Thiophene-containing drugs have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1][2][5] The versatility of the thiophene scaffold allows for facile functionalization, enabling the fine-tuning of physicochemical and pharmacokinetic properties to optimize drug-receptor interactions.[2]

This guide focuses on a specific and highly versatile thiophene-based building block: 4-Bromo-5-ethylthiophene-2-carbaldehyde . The strategic placement of the bromo, ethyl, and carbaldehyde functionalities on the thiophene ring makes this molecule an exceptionally valuable starting material for the synthesis of diverse compound libraries aimed at various therapeutic targets. The bromine atom at the 4-position serves as a prime handle for carbon-carbon bond formation via cross-coupling reactions, while the carbaldehyde at the 2-position is a versatile functional group for transformations such as reductive amination, oxidation, and olefination.[6] The ethyl group at the 5-position can influence the lipophilicity and steric profile of the final molecule, potentially enhancing its binding affinity and metabolic stability.[7]

This document will provide a comprehensive overview of the applications of 4-Bromo-5-ethylthiophene-2-carbaldehyde in medicinal chemistry, complete with detailed experimental protocols for its key transformations.

Core Applications in Drug Scaffolding

The unique substitution pattern of 4-Bromo-5-ethylthiophene-2-carbaldehyde allows for a modular and divergent approach to the synthesis of complex molecular architectures. The two primary reactive sites, the bromo and aldehyde groups, can be addressed sequentially or in a one-pot fashion to generate a wide array of derivatives.

Suzuki-Miyaura Cross-Coupling: Building Molecular Complexity

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[8][9] In the context of 4-Bromo-5-ethylthiophene-2-carbaldehyde, the bromine atom at the 4-position is readily susceptible to Suzuki coupling, allowing for the introduction of a diverse range of aryl and heteroaryl substituents. This reaction is instrumental in the construction of biaryl and heteroaryl-aryl scaffolds, which are prevalent in many classes of therapeutic agents.[10]

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 4-Bromo-5-ethylthiophene-2-carbaldehyde

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of 4-Bromo-5-ethylthiophene-2-carbaldehyde with various arylboronic acids.[9][11][12]

Materials:

  • 4-Bromo-5-ethylthiophene-2-carbaldehyde

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃], 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add 4-Bromo-5-ethylthiophene-2-carbaldehyde (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water).

  • Add the palladium catalyst (0.03-0.05 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-5-ethylthiophene-2-carbaldehyde.

Causality behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, robust catalyst for Suzuki couplings. Other palladium catalysts can also be employed.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle. Potassium carbonate is a mild and effective base for this transformation.

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reactants.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures, hence the need for an inert atmosphere to prevent catalyst degradation.

Table 1: Representative Yields for Suzuki Coupling of Bromothiophene Derivatives

EntryArylboronic AcidProductYield (%)Reference
1Phenylboronic acid4-Phenylthiophene-2-carbaldehyde85[9]
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)thiophene-2-carbaldehyde82[9]
33-Chlorophenylboronic acid4-(3-Chlorophenyl)thiophene-2-carbaldehyde78[9]

Note: Yields are based on studies with 4-bromothiophene-2-carbaldehyde and are expected to be similar for the 4-bromo-5-ethyl derivative.

Reductive Amination: Introduction of Nitrogen-Containing Moieties

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds.[13][14][15] This reaction is of immense importance in medicinal chemistry as the amine functional group is a key component of a vast number of pharmaceuticals. The carbaldehyde group of 4-Bromo-5-ethylthiophene-2-carbaldehyde and its Suzuki coupling products can be readily converted to primary, secondary, or tertiary amines via reductive amination.[16]

Protocol 2: General Procedure for Reductive Amination of Thiophene-2-carbaldehydes

This protocol provides a general method for the reductive amination of a thiophene-2-carbaldehyde with a primary or secondary amine.[13][14]

Materials:

  • Thiophene-2-carbaldehyde derivative (e.g., 4-Aryl-5-ethylthiophene-2-carbaldehyde)

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Reducing agent (e.g., Sodium triacetoxyborohydride [NaBH(OAc)₃], 1.5 equivalents)

  • Solvent (e.g., Dichloromethane [DCM] or 1,2-Dichloroethane [DCE])

  • Acetic acid (catalytic amount, optional)

Procedure:

  • Dissolve the thiophene-2-carbaldehyde derivative (1.0 mmol) and the amine (1.1 mmol) in the solvent (10 mL) in a round-bottom flask.

  • If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation.

  • Add the reducing agent portion-wise over 10-15 minutes.

  • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to yield the desired amine.

Causality behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides and does not reduce the aldehyde before imine formation.

  • Solvent: Aprotic solvents like DCM or DCE are commonly used as they do not react with the reducing agent.

  • Acid Catalyst: A catalytic amount of acetic acid can accelerate the formation of the iminium ion, especially with less reactive carbonyls or amines.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of 4-Bromo-5-ethylthiophene-2-carbaldehyde.

Suzuki_Coupling start 4-Bromo-5-ethylthiophene-2-carbaldehyde reagents Ar-B(OH)₂ Pd Catalyst, Base start->reagents product 4-Aryl-5-ethylthiophene-2-carbaldehyde reagents->product caption Suzuki-Miyaura Cross-Coupling Workflow Reductive_Amination start Thiophene-2-carbaldehyde Derivative reagents R¹R²NH Reducing Agent start->reagents product Thiophen-2-ylmethanamine Derivative reagents->product caption Reductive Amination Workflow

Caption: Reductive Amination Workflow

Potential Therapeutic Applications of Derivatives

Derivatives of 4-Bromo-5-ethylthiophene-2-carbaldehyde are promising candidates for a variety of therapeutic areas, leveraging the known biological activities of thiophene-containing molecules.

  • Anticancer Agents: Many thiophene derivatives have been reported to possess potent anticancer activity. [2]The ability to introduce diverse aryl groups via Suzuki coupling allows for the exploration of structure-activity relationships to identify novel kinase inhibitors or cytotoxic agents.

  • Anti-inflammatory Drugs: Thiophene-based compounds, such as tiaprofenic acid, are known non-steroidal anti-inflammatory drugs (NSAIDs). [5]The scaffold derived from 4-Bromo-5-ethylthiophene-2-carbaldehyde can be elaborated to target enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). [5]* Antimicrobial Agents: The thiophene nucleus is present in several antimicrobial drugs. [17][18]By modifying the substituents on the thiophene ring, novel compounds with activity against drug-resistant bacteria and fungi can be developed. [17]

Conclusion

4-Bromo-5-ethylthiophene-2-carbaldehyde is a highly valuable and versatile building block in medicinal chemistry. Its strategically positioned functional groups provide a platform for the efficient synthesis of diverse compound libraries through robust and well-established synthetic methodologies like Suzuki-Miyaura cross-coupling and reductive amination. The potential for its derivatives to exhibit a wide range of biological activities makes it a compelling starting point for drug discovery programs targeting various diseases. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this promising scaffold in the quest for novel and effective therapeutic agents.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (URL: [Link])

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed. (URL: [Link])

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers. (URL: [Link])

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. (URL: [Link])

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - NIH. (URL: [Link])

  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - NIH. (URL: [Link])

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - NIH. (URL: [Link])

  • 4-Bromo-5-nitrothiophene-2-carbaldehyde - MySkinRecipes. (URL: [Link])

  • Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde - MDPI. (URL: [Link])

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - ResearchGate. (URL: [Link])

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions. (URL: [Link])

  • 5-Bromo-4-phenylthiophene-2-carbaldehyde: Essential for Pharma & OLEDs. (URL: [Link])

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

  • Solvent-Free Reductive Amination: An Organic Chemistry Experiment - ResearchGate. (URL: [Link])

  • A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature - RSC Publishing. (URL: [Link])

  • Biological Activities of Thiophenes - Encyclopedia.pub. (URL: [Link])

  • Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - MDPI. (URL: [Link])

  • One pot reductive amination of aldehydes/ketones by Et2SiH2 catalyzed... - ResearchGate. (URL: [Link])

Sources

Application Notes and Protocols: 4-Bromo-5-ethylthiophene-2-carbaldehyde as a Versatile Building Block for Organic Semiconductors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Thiophenes in Organic Electronics

Thiophene-based conjugated polymers are a cornerstone of the organic electronics field, finding extensive applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[1][2] The performance of these materials is intimately linked to their molecular structure, where careful tuning of the thiophene building blocks can precisely control the electronic and physical properties of the resulting polymer.[2] 4-Bromo-5-ethylthiophene-2-carbaldehyde is a strategically designed monomer that offers a unique combination of functionalities to create high-performance organic semiconductors.

This application note provides a comprehensive guide to the synthesis, properties, and utilization of 4-Bromo-5-ethylthiophene-2-carbaldehyde as a building block for organic semiconductors. It is intended for researchers, scientists, and professionals in the fields of materials science and drug development.

Physicochemical Properties and Structural Rationale

The molecular architecture of 4-Bromo-5-ethylthiophene-2-carbaldehyde is tailored for the synthesis of advanced organic semiconductors. Each functional group plays a distinct and crucial role:

  • Thiophene Core: The electron-rich thiophene ring is the fundamental unit of conjugation, facilitating charge transport along the polymer backbone. Fused thiophene systems are known for their excellent electron-donating properties and stability.[3]

  • Bromine at the 4-position: The bromine atom is a key reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille polymerizations.[4][5] This enables the facile construction of conjugated polymer chains.

  • Ethyl Group at the 5-position: The ethyl group enhances the solubility of the monomer and the resulting polymer in common organic solvents. This is critical for solution-based processing techniques, which are essential for the fabrication of large-area and flexible electronic devices.

  • Carbaldehyde at the 2-position: The aldehyde group is a versatile functional handle. It can be used for post-polymerization modifications, allowing for the fine-tuning of the polymer's electronic properties. It can also be a site for the introduction of electron-accepting moieties to create donor-acceptor (D-A) copolymers, which are highly effective in organic solar cells.[6]

A summary of the key physicochemical properties of 4-Bromo-5-ethylthiophene-2-carbaldehyde is presented in the table below.

PropertyValue
Molecular Formula C7H7BrOS
Molecular Weight 219.10 g/mol
Appearance Expected to be a solid
Solubility Soluble in common organic solvents (e.g., THF, Chloroform, Toluene)
Key Functional Groups Thiophene, Bromo, Ethyl, Carbaldehyde

Synthesis Protocol for 4-Bromo-5-ethylthiophene-2-carbaldehyde

The synthesis of 4-Bromo-5-ethylthiophene-2-carbaldehyde can be achieved through a multi-step process starting from commercially available 2-ethylthiophene. The proposed synthetic route is outlined below, with a detailed experimental protocol.

Synthetic Workflow Diagram

Synthesis_Workflow Start 2-Ethylthiophene Step1 Bromination (NBS, DMF) Start->Step1 Intermediate1 2-Bromo-5-ethylthiophene Step1->Intermediate1 Step2 Formylation (Vilsmeier-Haack) Intermediate1->Step2 Product 4-Bromo-5-ethylthiophene-2-carbaldehyde Step2->Product

Caption: Proposed synthetic route for 4-Bromo-5-ethylthiophene-2-carbaldehyde.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Bromo-5-ethylthiophene

This step involves the selective bromination of 2-ethylthiophene at the 5-position.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-ethylthiophene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield 2-Bromo-5-ethylthiophene.

Step 2: Synthesis of 4-Bromo-5-ethylthiophene-2-carbaldehyde via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings like thiophene.[7][8]

  • Vilsmeier Reagent Preparation: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl3) (1.2 eq) to anhydrous DMF (3.0 eq) at 0 °C. Stir the mixture for 30 minutes at this temperature.

  • Formylation Reaction: Add the solution of 2-Bromo-5-ethylthiophene (1.0 eq) in DMF to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Conditions: Slowly warm the reaction mixture to 80 °C and stir for 4 hours.

  • Hydrolysis and Purification: Cool the reaction to room temperature and carefully pour it onto crushed ice. Neutralize the solution with aqueous sodium hydroxide. Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate. After solvent evaporation, purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 4-Bromo-5-ethylthiophene-2-carbaldehyde.

Application in Organic Semiconductor Synthesis: Suzuki and Stille Polymerization

4-Bromo-5-ethylthiophene-2-carbaldehyde is an ideal monomer for palladium-catalyzed cross-coupling polymerizations. The bromine atom serves as the leaving group for the coupling reaction.

Suzuki Polymerization Protocol

The Suzuki coupling reaction is a versatile method for the formation of C-C bonds.[9][10][11][12]

Suzuki_Polymerization MonomerA 4-Bromo-5-ethylthiophene- 2-carbaldehyde Reaction Polymerization (Heat) MonomerA->Reaction MonomerB Comonomer (e.g., Thiophene-bis(boronic acid pinacol ester)) MonomerB->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Polymer Conjugated Polymer Reaction->Polymer

Caption: Schematic of Suzuki polymerization using the target monomer.

  • Reaction Setup: To a Schlenk flask, add 4-Bromo-5-ethylthiophene-2-carbaldehyde (1.0 eq), a suitable comonomer such as thiophene-2,5-bis(boronic acid pinacol ester) (1.0 eq), a palladium catalyst like Pd(PPh3)4 (2-5 mol%), and a base such as potassium carbonate (3.0 eq).

  • Solvent and Degassing: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling with argon for 30 minutes.

  • Polymerization: Heat the mixture to reflux (around 90-100 °C) and stir under an inert atmosphere for 24-48 hours.

  • Polymer Isolation and Purification: Cool the reaction to room temperature and precipitate the polymer by pouring the mixture into methanol. Filter the polymer and wash it sequentially with methanol and acetone. Further purification can be achieved by Soxhlet extraction with appropriate solvents to remove catalyst residues and low molecular weight oligomers.

Stille Polymerization Protocol

Stille polymerization is another powerful technique for synthesizing conjugated polymers, particularly effective for thiophene-based materials.[13]

  • Reaction Setup: In a Schlenk flask, combine 4-Bromo-5-ethylthiophene-2-carbaldehyde (1.0 eq) with a distannylated comonomer, for instance, 2,5-bis(trimethylstannyl)thiophene (1.0 eq), and a palladium catalyst such as Pd(PPh3)4 (2-5 mol%).

  • Solvent and Degassing: Add anhydrous and degassed toluene as the solvent. Thoroughly degas the reaction mixture.

  • Polymerization: Heat the reaction mixture to reflux (around 110 °C) under an inert atmosphere for 24-48 hours.

  • Polymer Isolation and Purification: After cooling, precipitate the polymer in methanol. Collect the polymer by filtration and purify using Soxhlet extraction with methanol, hexane, and finally chloroform to isolate the desired polymer fraction.

Characterization of Resulting Organic Semiconductors

The synthesized polymers should be thoroughly characterized to evaluate their potential for electronic applications.

Characterization TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Confirms the chemical structure and purity of the polymer.
Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
UV-Vis Spectroscopy Provides information on the electronic absorption properties and the optical bandgap of the polymer.
Cyclic Voltammetry (CV) Determines the HOMO and LUMO energy levels, which are crucial for device performance.
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the polymer.

Conclusion and Future Outlook

4-Bromo-5-ethylthiophene-2-carbaldehyde is a highly promising building block for the synthesis of novel organic semiconductors. Its well-defined structure allows for precise control over the properties of the resulting polymers. The synthetic and polymerization protocols detailed in this application note provide a solid foundation for researchers to explore the potential of this versatile monomer in a variety of organic electronic devices. Future work could involve the synthesis of a broader range of copolymers incorporating this building block and the evaluation of their performance in organic solar cells and field-effect transistors.

References

  • Ullah, H., et al. (2013). Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation. Molecules, 18(12), 14757-14775. Available at: [Link]

  • MDPI. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Available at: [Link]

  • National Institutes of Health. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Available at: [Link]

  • ResearchGate. (2013). (PDF) Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). 5-Bromo-4-phenylthiophene-2-carbaldehyde: Essential for Pharma & OLEDs. Available at: [Link]

  • Organic Syntheses. 3-bromothiophene. Available at: [Link]

  • National Institutes of Health. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Available at: [Link]

  • Royal Society of Chemistry. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Available at: [Link]

  • Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Available at: [Link]

  • American Chemical Society. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Available at: [Link]

  • MDPI. (2018). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Available at: [Link]

  • Royal Society of Chemistry. Thiophene-based conjugated oligomers for organic solar cells. Available at: [Link]

  • Royal Society of Chemistry. (2023). Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. Available at: [Link]

  • Zeitschrift für Naturforschung. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Available at: [Link]

  • Google Patents. (2020). Preparation method of 2-bromothiophene.
  • Royal Society of Chemistry. New organic semiconductors and their device performance as a function of thiophene orientation. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Bridging Chemistry and Electronics: The Role of Heterocyclic Compounds. Available at: [Link]

  • MDPI. (2013). Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. Available at: [Link]

  • Wiley-VCH. Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Available at: [Link]

  • American Chemical Society. (2021). Bithieno Thiophene-Based Small Molecules for Application as Donor Materials for Organic Solar Cells and Hole Transport Materials for Perovskite Solar Cells. Available at: [Link]

  • ResearchGate. Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. Available at: [Link]

  • National Institutes of Health. (2017). Thiophene-Based Organic Semiconductors. Available at: [Link]

  • Sciforum. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Available at: [Link]

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Application Notes and Protocols: Derivatization of 4-Bromo-5-ethylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive overview of key synthetic strategies for the chemical modification of the aldehyde functional group in 4-Bromo-5-ethylthiophene-2-carbaldehyde. This versatile heterocyclic building block is of significant interest in medicinal chemistry and materials science. The derivatization of its aldehyde moiety opens pathways to a vast array of novel molecular architectures with potential applications in drug discovery and the development of advanced materials. This document details the underlying chemical principles, provides field-tested, step-by-step protocols for several high-impact derivatization reactions, and explains the causal logic behind experimental choices. The protocols are designed to be robust and reproducible for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of 4-Bromo-5-ethylthiophene-2-carbaldehyde

The thiophene ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the design of novel therapeutic agents. The subject of this guide, 4-Bromo-5-ethylthiophene-2-carbaldehyde, is a trifunctionalized building block offering multiple handles for synthetic diversification:

  • The Aldehyde Group: A versatile electrophilic center, ideal for forming new carbon-carbon and carbon-nitrogen bonds.

  • The Bromine Atom: A key functional group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or alkynyl substituents.

  • The Thiophene Core: Provides the foundational pharmacophore and can be further modified if desired.

Derivatizing the aldehyde group is often a primary strategic step in a synthetic campaign. It allows for the construction of imines, alkenes, secondary amines, and other critical functionalities that are pivotal for modulating the pharmacological profile or material properties of the final compound.[3] This guide will focus on several robust and widely applicable methods for this purpose.

Core Derivatization Strategies & Protocols

This section details the methodologies for several key transformations of the aldehyde group. For each reaction, the mechanism, rationale for reagent selection, and a detailed experimental protocol are provided.

C=N Bond Formation: Synthesis of Imines, Oximes, and Hydrazones

The condensation of the aldehyde with primary amines and their derivatives is a fundamental transformation that yields imines (Schiff bases), oximes, and hydrazones.[4][5] These products are not only stable final compounds with their own biological activities but also serve as crucial intermediates for further reactions, such as reduction to secondary amines or participation in cycloaddition reactions.[6] The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.[5][7]

Protocol 2.1.1: General Synthesis of an Imine (Schiff Base)

This protocol describes the condensation of 4-Bromo-5-ethylthiophene-2-carbaldehyde with a primary amine, such as aniline.

Materials:

  • 4-Bromo-5-ethylthiophene-2-carbaldehyde

  • Aniline (or other primary amine)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • In a 50 mL round-bottom flask, dissolve 4-Bromo-5-ethylthiophene-2-carbaldehyde (1.0 eq) in absolute ethanol (approx. 0.2 M concentration).

  • Add the primary amine (e.g., aniline, 1.05 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture. The acid catalyzes the dehydration step.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C for ethanol).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The imine product will often precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization or purify by column chromatography on silica gel.

Protocol 2.1.2: Synthesis of an Oxime

Oximes are formed by reacting the aldehyde with hydroxylamine.[8] They are important intermediates and have applications in various fields, including as ligands and in the synthesis of amides via the Beckmann rearrangement.[8]

Materials:

  • 4-Bromo-5-ethylthiophene-2-carbaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (or pyridine)

  • Aqueous Ethanol (e.g., 90% EtOH)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a 50 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water. Sodium acetate acts as a base to liberate free hydroxylamine.

  • To this solution, add a solution of 4-Bromo-5-ethylthiophene-2-carbaldehyde (1.0 eq) in ethanol.

  • Stir the mixture at room temperature. The reaction is often complete within 1-3 hours. Monitor progress by TLC.

  • Once the reaction is complete, add cold water to precipitate the oxime product.

  • Collect the solid by vacuum filtration, wash with water, and air-dry. The product can be further purified by recrystallization from an appropriate solvent like ethanol/water.

Reductive Amination: Synthesis of Secondary Amines

Reductive amination is a powerful and widely used method for forming C-N bonds, converting an aldehyde and a primary or secondary amine directly into a more complex amine.[9][10][11] The reaction proceeds in one pot by first forming an iminium ion intermediate, which is then reduced in situ by a selective reducing agent.

Rationale for Reagent Selection: Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reducing agent of choice for this transformation.[11] It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine (iminium ion). This selectivity prevents side reactions and leads to cleaner products and higher yields compared to harsher reagents like sodium borohydride (NaBH₄).

Protocol 2.2.1: One-Pot Reductive Amination

Materials:

  • 4-Bromo-5-ethylthiophene-2-carbaldehyde

  • Primary or Secondary Amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial Acetic Acid (optional, as catalyst)

  • Nitrogen or Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-Bromo-5-ethylthiophene-2-carbaldehyde (1.0 eq) and the chosen amine (1.1 eq).

  • Dissolve the components in an anhydrous solvent such as DCE (0.1-0.2 M).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine/iminium ion formation. A small amount of acetic acid (0.1 eq) can be added to catalyze this step, particularly with less nucleophilic amines.[11]

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions. The addition may be slightly exothermic.

  • Continue stirring the reaction at room temperature for 3-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

C=C Bond Formation: Olefination Reactions

The aldehyde group is an excellent precursor for forming carbon-carbon double bonds, which are fundamental structures in organic chemistry. The Wittig reaction and the Knoevenagel condensation are two premier methods for achieving this transformation.

The Wittig reaction is an indispensable tool for converting aldehydes into alkenes.[12] It involves the reaction of the aldehyde with a phosphorus ylide (or phosphorane).[13] The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide used (stabilized vs. non-stabilized).[13]

Mechanism Overview: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, leading to a four-membered oxaphosphetane intermediate. This intermediate collapses to form the desired alkene and a highly stable triphenylphosphine oxide byproduct, which is the thermodynamic driving force of the reaction.[14]

Protocol 2.3.1: Wittig Reaction with a Stabilized Ylide (for E-alkene)

Stabilized ylides (e.g., those containing an adjacent ester or ketone) are less reactive and generally lead to the thermodynamically more stable (E)-alkene.[13][15]

Materials:

  • 4-Bromo-5-ethylthiophene-2-carbaldehyde

  • (Carbethoxymethylene)triphenylphosphorane (a stable ylide)

  • Toluene or Tetrahydrofuran (THF), anhydrous

  • Standard glassware for anhydrous reactions

  • Nitrogen or Argon atmosphere

Procedure:

  • In a dry flask under an inert atmosphere, dissolve 4-Bromo-5-ethylthiophene-2-carbaldehyde (1.0 eq) in anhydrous toluene.

  • Add the stabilized ylide, (carbethoxymethylene)triphenylphosphorane (1.1 eq), to the solution.

  • Heat the reaction mixture to reflux (approx. 110 °C for toluene).

  • Monitor the reaction by TLC until the starting aldehyde is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure α,β-unsaturated ester product.

The Knoevenagel condensation is the reaction of an aldehyde with an "active methylene" compound—a compound with a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, diethyl malonate).[16][17] The reaction is typically catalyzed by a weak base, such as piperidine or β-alanine.[18][19] The electron-withdrawing nature of the thiophene ring enhances the reactivity of the aldehyde, facilitating this condensation.[16][18]

Protocol 2.3.2: Knoevenagel Condensation with Malononitrile

Materials:

  • 4-Bromo-5-ethylthiophene-2-carbaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 4-Bromo-5-ethylthiophene-2-carbaldehyde (1.0 eq) and malononitrile (1.05 eq) in ethanol.

  • Add a catalytic amount of piperidine (approx. 0.1 eq).

  • Heat the mixture to reflux for 1-3 hours. The formation of a solid product is often observed.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and air-dry. The product is often pure enough for subsequent steps without further purification.

Data Summary and Visualization

The following table summarizes the key features of the described derivatization strategies.

Reaction TypeReagentsKey ProductAdvantages
Imine Formation Primary Amine, cat. AcidImine (C=N)Simple, high-yielding, versatile products.
Oxime Formation NH₂OH·HCl, BaseOxime (C=N-OH)Mild conditions, stable crystalline products.
Reductive Amination Amine, NaBH(OAc)₃Secondary AmineOne-pot, high selectivity, broad substrate scope.
Wittig Reaction Phosphorus YlideAlkene (C=C)Reliable C=C bond formation, stereochemical control.
Knoevenagel Condensation Active Methylene Compoundα,β-Unsaturated systemForms electron-deficient alkenes, mild conditions.

Diagrams of Key Processes

Below are visualizations of a representative reaction mechanism and a general experimental workflow.

G cluster_0 Reductive Amination Mechanism Aldehyde Thiophene Aldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + R₂NH, -H₂O Amine R₂NH Product Secondary Amine Product Iminium->Product Reduction Reducer [H⁻] (from NaBH(OAc)₃) Reducer->Iminium

Caption: Mechanism of Reductive Amination.

G Start 1. Combine Aldehyde & Reagents in Solvent Reaction 2. Reaction (Heating/Stirring) Start->Reaction Monitor 3. Monitor Progress (TLC / LC-MS) Reaction->Monitor Monitor->Reaction continue Workup 4. Aqueous Work-up & Extraction Monitor->Workup complete Purify 5. Purification (Chromatography/ Recrystallization) Workup->Purify Analyze 6. Characterization (NMR, MS) Purify->Analyze

Caption: General Experimental Workflow.

Conclusion

The derivatization of the aldehyde group in 4-Bromo-5-ethylthiophene-2-carbaldehyde provides a robust entry point to a diverse chemical space. The methodologies presented herein—reductive amination, Wittig olefination, Knoevenagel condensation, and imine-type bond formations—are foundational reactions in modern organic synthesis. By providing detailed, rationale-driven protocols, this guide aims to empower researchers to efficiently synthesize novel thiophene derivatives for applications spanning from the development of new pharmaceuticals to the creation of innovative organic materials.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation with 3,4-Dibromothiophene-2-carbaldehyde.
  • ACS Publications. (2020). New Thiophene Imines Acting as Hole Transporting Materials in Photovoltaic Devices. Energy & Fuels.
  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling.
  • ResearchGate. (2024).
  • Semantic Scholar. (n.d.). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.
  • Bernès, S., et al. (n.d.). Crystal structures of four chiral imine-substituted thiophene derivatives.
  • MDPI. (2026). Cycloruthenated Imines: A Step into the Nanomolar Region. Molecules.
  • Iqbal, R., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation.
  • Khan Academy. (n.d.). Formation of oximes and hydrazones.
  • BenchChem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation of 2-Nitrothiophene-3-carbaldehyde for the Synthesis of Biologically A.
  • BenchChem. (n.d.).
  • Douglas, C. J., et al. (n.d.). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur.
  • Organic Chemistry Portal. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • ResearchGate. (n.d.).
  • YouTube. (2018). Oximes and Hydrazones.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • ChemicalBook. (n.d.). 4-Bromothiophene-2-carboxaldehyde synthesis.
  • Wikipedia. (n.d.).
  • YouTube. (2021). Knoevenagel Condensation Reaction / organic name reaction mechanism / knoevenagel reaction - IIT JEE.
  • Xing, J., et al. (n.d.). Microwave-Assisted Synthesis of 2-(2-Nitroethenly)thiophene from 2-Thiophenecarboxaldehyde and Nitromethane.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • Organic Reactions. (n.d.). Wittig Reaction - Common Conditions.
  • Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples.
  • Google Patents. (n.d.). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.
  • ResearchGate. (2023).
  • Sigma-Aldrich. (n.d.).
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • PubChem. (n.d.). 4-Bromo-3-methyl-5-ethynyl-2-thiophenecarbaldehyde.
  • National Center for Biotechnology Information. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Oakwood Chemical. (n.d.). 4-Bromo-5-ethyl-thiophene-2-carboxylic acid.
  • ChemicalBook. (n.d.). 4-BROMO-5-ETHYL-THIOPHENE-2-CARBALDEHYDE synthesis.
  • PubChem. (n.d.). 4-Bromothiophene-2-carbaldehyde.

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Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-5-ethylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 4-Bromo-5-ethylthiophene-2-carbaldehyde (CAS: 36880-34-9). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this key intermediate in high purity. We will address common issues through a troubleshooting guide and frequently asked questions, providing detailed protocols and the scientific rationale behind them.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of 4-Bromo-5-ethylthiophene-2-carbaldehyde.

Q1: My crude reaction mixture shows a complex profile on TLC/NMR. What are the likely impurities?

A1: The impurity profile of your crude product is highly dependent on the synthetic route used. However, for typical formylation and bromination reactions involving 2-ethylthiophene as a precursor, several common impurities can be anticipated:

  • Unreacted Starting Materials: The presence of the precursor, such as 5-Ethyl-2-thiophenecarboxaldehyde, indicates an incomplete reaction.

  • Positional Isomers: Bromination of thiophene rings can sometimes yield a mixture of isomers. Although the directing effects of the ethyl and aldehyde groups favor the desired product, small amounts of other isomers may form. The removal of 3-substituted thiophene impurities from 2-substituted ones can be particularly challenging and may require selective chemical treatment followed by distillation or chromatography[1].

  • Over-brominated Byproducts: Introduction of a second bromine atom onto the thiophene ring can occur under harsh bromination conditions.

  • Oxidized Impurities: The aldehyde functional group is susceptible to oxidation, which forms the corresponding 4-Bromo-5-ethylthiophene-2-carboxylic acid[2]. This is often exacerbated by prolonged exposure to air or during chromatography on acidic silica gel[3][4].

  • Hydrolysis Products: If the formylation step (e.g., Vilsmeier-Haack reaction) is not quenched properly, residual reactive intermediates can lead to various byproducts upon workup[5].

A decision-making workflow for identifying these impurities via TLC analysis is outlined below.

G cluster_spots Observed Spots start Crude Product TLC Analysis spot_main Main Product Spot (Rf ~0.4-0.6 in 10% EtOAc/Hex) start->spot_main Target Compound spot_baseline Spot at Baseline (Rf ~0) spot_close Spot(s) close to Main Product spot_higher Spot at Higher Rf imp_acid Likely Carboxylic Acid (Highly Polar) spot_baseline->imp_acid Identification imp_isomer Possible Isomer or Over-brominated Species spot_close->imp_isomer Identification imp_starting Likely Starting Material (Less Polar) spot_higher->imp_starting Identification

Caption: Troubleshooting flowchart for identifying common impurities via TLC analysis.

Q2: My compound is streaking on the silica gel TLC plate and is difficult to separate by column chromatography. What's causing this and how can I fix it?

A2: Streaking on silica gel is a common issue with aldehydes and is typically caused by one of two factors:

  • Compound Acidity/Instability: Silica gel is inherently acidic and can catalyze the decomposition of sensitive compounds or cause highly polar impurities, like the corresponding carboxylic acid, to bind strongly and streak. The aldehyde itself can interact strongly with the acidic silanol groups.

  • Improper Solvent System: If the eluent is not polar enough, the compound will move very slowly, leading to band broadening. If it is too polar, it will move too quickly, co-eluting with impurities.

Solutions:

  • Deactivate the Silica: You can neutralize the acidic silica gel by adding 0.5-1% triethylamine (NEt₃) or pyridine to your eluent system. This base will occupy the acidic sites on the silica, preventing your compound from interacting too strongly and minimizing on-column decomposition[3].

  • Optimize the Eluent: The goal is to find a solvent system that gives your product an Rf value of approximately 0.3-0.4 on the TLC plate for optimal separation. Start with a low polarity mixture (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase the polarity.

  • Dry Loading: Instead of dissolving your crude product in a solvent and loading it onto the column (wet loading), adsorb it onto a small amount of silica gel or Celite first. This "dry loading" method often results in a more uniform sample application, leading to sharper bands and better separation[6].

Q3: I successfully purified the compound, but it turned a pale yellow/brown color after a few days in storage. Is it decomposing?

A3: Yes, this discoloration is a classic sign of decomposition. Aldehydes, particularly aromatic ones, are prone to gradual air oxidation to the corresponding carboxylic acids, which can be colored or catalyze further polymerization/decomposition reactions[3]. Thiophene rings can also be susceptible to oxidative degradation[7][8].

Prevention Strategies:

  • Inert Atmosphere: Store the purified solid under an inert atmosphere of nitrogen or argon to displace oxygen.

  • Low Temperature: Store the vial in a freezer (-20 °C is often sufficient) to slow the rate of any potential decomposition reactions.

  • Light Protection: Store in an amber vial or a clear vial wrapped in aluminum foil to protect it from light, which can accelerate oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary purification method for 4-Bromo-5-ethylthiophene-2-carbaldehyde?

A1: Flash column chromatography on silica gel is the most effective and widely used method for the initial purification of this compound from a crude reaction mixture[5][6][9][10]. It is highly efficient at separating the target aldehyde from both more polar and less polar impurities.

Q2: How can I visualize the compound on a TLC plate if it's not colored?

A2: 4-Bromo-5-ethylthiophene-2-carbaldehyde contains a conjugated aromatic system, making it strongly UV-active. It will appear as a dark spot on a TLC plate containing a fluorescent indicator (F₂₅₄) when viewed under short-wave UV light (254 nm)[3]. For more sensitive detection or to visualize non-UV-active impurities, you can use a chemical stain. A p-anisaldehyde or potassium permanganate stain is very effective for visualizing aldehydes and other functional groups[3].

Q3: Is recrystallization a viable purification method for this compound?

A3: Recrystallization can be an excellent final purification step to obtain highly pure, crystalline material, but it is generally performed after an initial cleanup by column chromatography. The crude product from synthesis is often too impure for a single-step recrystallization to be effective. A mixed solvent system, such as ethyl acetate/hexanes or ethanol/water, is a good starting point for developing a recrystallization protocol[9].

Experimental Protocols
Protocol 1: Flash Column Chromatography

This protocol is a general guideline for purifying ~1 gram of crude material. Adjust the column size and solvent volumes accordingly.

  • TLC Analysis & Eluent Selection:

    • Develop a TLC of the crude material using various ratios of ethyl acetate (EtOAc) in hexanes.

    • Identify a solvent system that provides an Rf value of ~0.3 for the product spot. A typical starting point is 10% EtOAc/Hexanes.

    Component Typical Rf Range (10% EtOAc/Hexanes) Notes
    Starting Material (Less Polar)0.7 - 0.9Moves faster than the product.
    Product 0.3 - 0.4 Target Rf for good separation.
    Polar Impurities (e.g., Acid)0.0 - 0.1May stick to the baseline.
  • Column Preparation (Slurry Method):

    • Select a glass column of appropriate size (e.g., 4-5 cm diameter for 1 g of sample).

    • Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.

    • In a beaker, create a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, allowing excess solvent to drain until it is level with the top of the silica. Do not let the column run dry.

    • Add another ~1 cm layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (~1 g) in a minimal amount of a volatile solvent like dichloromethane (DCM) or acetone.

    • Add 2-3 g of silica gel to the solution.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained[6].

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle air pressure to begin eluting the solvent through the column at a steady rate (e.g., ~5 cm/minute drop in solvent level)[6].

    • Collect the eluate in a series of labeled test tubes or flasks.

    • Monitor the separation by periodically spotting collected fractions onto a TLC plate and visualizing under UV light.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

G A Crude Product B Dissolve in DCM, add Silica Gel A->B C Rotary Evaporation to Dry Powder B->C E Load Dry Sample onto Column C->E D Prepare Silica Column (Slurry Pack) D->E F Elute with Solvent (e.g., 10% EtOAc/Hex) E->F G Collect Fractions F->G H Monitor by TLC G->H G->H I Combine Pure Fractions H->I J Rotary Evaporation of Solvent I->J K Pure Product J->K

Caption: Standard workflow for purification by flash column chromatography.

References
  • Ali, A., et al. (2013). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health (NIH). [Link]

  • The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells.[Link]

  • Narender, P., et al. (2016). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI. [Link]

  • Oakwood Chemical. 4-Bromo-5-ethyl-thiophene-2-carboxylic acid.[Link]

  • Google Patents.
  • Chemsrc. 4-bromo-5-ethylthiophene-2-carbaldehyde | CAS#:36880-34-9.[Link]

  • Ali, A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. National Institutes of Health (NIH). [Link]

  • Google Patents.
  • Valdivia, M. C., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • SIELC Technologies. Separation of 5-Nitrothiophene-2-carbaldehyde on Newcrom R1 HPLC column.[Link]

  • RSC Publishing. Dimerization reactions with oxidized brominated thiophenes.[Link]

  • PubChem. 4-Bromothiophene-2-carbaldehyde.[Link]

  • Roman, G. (2015). Selected Michael additions to thiophene-containing analogues of chalcone. ResearchGate. [Link]

  • MySkinRecipes. 4-Bromo-5-nitrothiophene-2-carbaldehyde.[Link]

  • ResearchGate. Dimerization reactions with oxidized brominated thiophenes | Request PDF.[Link]

Sources

Technical Support Center: Synthesis of 4-Bromo-5-ethylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-5-ethylthiophene-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic building block. Here, we move beyond simple protocols to address the common, yet often undocumented, challenges encountered during synthesis. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Synthesis Overview: The Vilsmeier-Haack Approach

The most reliable and widely adopted method for introducing a formyl group onto an electron-rich heterocyclic ring like 2-ethyl-3-bromothiophene is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the in-situ formation of a chloroiminium salt, known as the Vilsmeier reagent, from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][2] This electrophilic reagent then attacks the thiophene ring, leading to the aldehyde after aqueous work-up.

The overall transformation is depicted below:

Figure 1. Vilsmeier-Haack formylation of 3-Bromo-2-ethylthiophene.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My initial TLC shows multiple spots before the reaction has even properly started. Is my starting material impure?

Answer: Absolutely. The purity of your starting material, 3-bromo-2-ethylthiophene, is paramount. Commercially available batches can vary in quality, and if you're synthesizing it in-house, several isomeric and over-brominated byproducts can arise.

Causality & Technical Insights:

The synthesis of 3-bromo-2-ethylthiophene typically involves the bromination of 2-ethylthiophene. Thiophene rings are highly activated towards electrophilic substitution, and controlling the regioselectivity and extent of bromination can be challenging.

  • Over-Bromination: The primary byproduct is often 3,5-dibromo-2-ethylthiophene . The ethyl group at C2 and the initial bromine at C3 both direct incoming electrophiles to the C5 position, making this a very common impurity.

  • Isomeric Impurities: Depending on the synthetic route used to make the 2-ethylthiophene precursor, you may have traces of 3-ethylthiophene. Bromination of this isomer would lead to 2-bromo-3-ethylthiophene and other isomers, which will subsequently be formylated to different products.

  • Precursor Impurities: The synthesis of 2-ethylthiophene itself can introduce impurities that carry through.

Troubleshooting Protocol:

  • Characterize the Starting Material: Before starting your reaction, run a comprehensive analysis (¹H NMR, GC-MS) of your 3-bromo-2-ethylthiophene. Look for unexpected signals in the aromatic region or multiple peaks in the GC chromatogram.

  • Purification: If impurities are detected, purification is necessary.

    • Fractional Distillation: For isomeric impurities with different boiling points, fractional distillation under reduced pressure is highly effective.

    • Column Chromatography: For non-volatile impurities like dibrominated compounds, flash chromatography on silica gel using a non-polar eluent (e.g., hexanes) is recommended.

Question 2: The reaction is sluggish and stalls, leaving significant unreacted starting material. How can I improve the conversion?

Answer: This issue typically points to problems with the Vilsmeier reagent itself or suboptimal reaction conditions. The Vilsmeier reagent is moisture-sensitive and its formation is temperature-dependent.

Causality & Technical Insights:

The Vilsmeier reagent, [chloro(dimethylamino)methylene]dimethylammonium chloride, is formed from the reaction of DMF and POCl₃.[2][4]

  • Moisture: Any moisture present will rapidly decompose both POCl₃ and the Vilsmeier reagent, quenching the reaction.

  • Reagent Stoichiometry & Quality: Using old or improperly stored POCl₃ can lead to lower reactivity. An insufficient amount of the formylating agent will naturally lead to incomplete conversion.

  • Temperature of Reagent Formation: The formation of the Vilsmeier reagent is typically performed at low temperatures (0-10 °C) to control its exothermic nature and prevent degradation.[3]

  • Reaction Temperature: While the reagent is formed cold, the subsequent formylation of the thiophene often requires heating to proceed at a reasonable rate. Temperatures are typically in the range of 60-80 °C.[3]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous DMF (e.g., from a sealed bottle over molecular sieves) and fresh, high-quality POCl₃. Run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Optimize Stoichiometry: Use a slight excess of the Vilsmeier reagent. A common ratio is 1.2 to 1.5 equivalents of both DMF and POCl₃ relative to the thiophene substrate.

  • Controlled Temperature Profile:

    • Add POCl₃ dropwise to the DMF at 0 °C with vigorous stirring.

    • Allow the Vilsmeier reagent to fully form by stirring for 20-30 minutes at this temperature.

    • Add the 3-bromo-2-ethylthiophene substrate, and then slowly and carefully warm the reaction mixture to the target temperature (e.g., 70 °C) and monitor by TLC until completion.

Question 3: My reaction mixture turns dark brown or black, resulting in a low yield and significant tar formation. What's causing this polymerization?

Answer: Thiophene and its derivatives are susceptible to polymerization under strongly acidic or highly electrophilic conditions, especially at elevated temperatures. The formation of intractable tar is a classic sign of this side reaction.

Causality & Technical Insights:

The Vilsmeier-Haack reaction generates a highly electrophilic species and the reaction byproducts include phosphoric acids after work-up. This acidic and electrophilic environment can protonate the thiophene ring, initiating a cascade of electrophilic additions between thiophene molecules, leading to polymer formation.

G start Excess Electrophile (H⁺) or High Temperature thiophene Thiophene Substrate start->thiophene attacks activated Activated/ Protonated Intermediate thiophene->activated forms activated->activated polymer Polymeric Tar activated->polymer leads to caption Figure 2. Simplified pathway for acid-induced polymerization.

Figure 2. Simplified pathway for acid-induced polymerization.

Troubleshooting Protocol:

  • Strict Temperature Control: This is the most critical factor. The initial addition of POCl₃ to DMF is exothermic and must be cooled. Do not overheat the reaction mixture during the formylation step. A target temperature of 60-70 °C is often sufficient. Avoid aggressive, uncontrolled heating.

  • Slow Reagent Addition: Add the POCl₃ and the thiophene substrate slowly and in a controlled manner to prevent localized temperature spikes.

  • Dilution: Running the reaction in an appropriate solvent can help dissipate heat and reduce the concentration of reactive species. While DMF can act as both reagent and solvent, in some cases, using an inert co-solvent like 1,2-dichloroethane or chloroform can be beneficial.[3]

  • Prompt Work-up: Once the reaction is complete by TLC, do not let it sit at high temperatures. Proceed with the hydrolysis and extraction steps promptly.

Question 4: I've isolated an aldehyde product, but the NMR shows it's the wrong isomer. What happened?

Answer: This almost certainly indicates an issue with the regiochemistry of your starting material, not a failure of the Vilsmeier-Haack reaction's selectivity. The electronic and steric effects in 3-bromo-2-ethylthiophene strongly direct formylation to a single position.

Causality & Technical Insights:

In electrophilic aromatic substitution on the 3-bromo-2-ethylthiophene ring:

  • The ethyl group (C2) is an activating, ortho-, para-director. It activates the C3 and C5 positions.

  • The bromo group (C3) is a deactivating, ortho-, para-director. It directs to the C2 and C4 positions.

The C5 position is strongly favored as it is activated by the ethyl group and is sterically accessible. The C2 position is blocked. The C4 position is sterically hindered by the adjacent bromo and ethyl groups. Therefore, formylation will overwhelmingly occur at C5 , which becomes C2 in the final product's nomenclature (4-Bromo-5-ethylthiophene-2 -carbaldehyde).

If you have isolated an isomer like 3-bromo-2-ethylthiophene-5-carbaldehyde , it means your starting material was likely 2-bromo-3-ethylthiophene .

Troubleshooting Protocol:

  • Re-verify Starting Material: Conduct a thorough structural analysis (¹H, ¹³C, and ideally 2D NMR like COSY and HMBC) of your starting material to confirm its structure as 3-bromo-2-ethylthiophene.

  • Source a Reliable Precursor: If your precursor is incorrect, you must either re-synthesize it using a regioselective method or purchase it from a reputable supplier with a certificate of analysis. A reliable route to 3-bromothiophenes involves the debromination of 2,3,5-tribromothiophene.[5][6]

Summary of Potential Byproducts

Byproduct/ImpurityOriginIdentification Notes
3,5-Dibromo-2-ethylthiophene Over-bromination of 2-ethylthiopheneCarried over from starting material. Will not formylate easily. Different retention time in GC/TLC.
Isomeric Aldehydes Use of incorrect starting material isomer (e.g., 2-bromo-3-ethylthiophene)Different chemical shifts in ¹H NMR for the thiophene protons.
Unreacted Starting Material Incomplete reaction (moisture, low temp, stoichiometry)Matches the characterization data of the starting material.
Polymeric Tar Overheating, excess acidInsoluble, dark, intractable solid. Characterization is difficult/not useful.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-5-ethylthiophene-2-carbaldehyde

This protocol is a representative example and should be adapted and optimized based on your laboratory conditions and scale.

  • Reagent Preparation: In a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.2 eq). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the cooled DMF via the dropping funnel over 20 minutes. Ensure the internal temperature does not exceed 10 °C. Stir the resulting pale-yellow solution at 0 °C for an additional 30 minutes.

  • Substrate Addition: Add 3-bromo-2-ethylthiophene (1.0 eq) to the reaction mixture.

  • Reaction: Slowly warm the mixture to 70 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 10% ethyl acetate in hexanes).

  • Work-up (Hydrolysis): Once the starting material is consumed, cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring.

  • Neutralization & Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until pH ~7-8. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the crude oil/solid via flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate).

Protocol 2: Purification by Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexanes.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica onto a rotovap until it is a free-flowing powder. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with 100% hexanes. Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 2% to 10% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified 4-Bromo-5-ethylthiophene-2-carbaldehyde.

References

  • Ali, A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14729-14744. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Slocum, D. W., & Gierer, P. L. (1971). 3-bromothiophene. Organic Syntheses, 51, 12. [Link]

  • Chemsigma. (n.d.). 4-bromo-5-ethyl-thiophene-2-carbaldehyde. Retrieved from [Link]

  • Hamilton, L. A., et al. (1995). U.S. Patent No. 5,457,239. Washington, DC: U.S.
  • Rehman, A. U., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2021, 1-15. [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Patel, H. M., & Patel, V. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Archive, 3(1), 01-10.
  • Bera, S., et al. (2017). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2017(2), M940. [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Journal of Materials Chemistry A. Retrieved from [Link]

  • Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046.
  • Asian Journal of Research in Chemistry. (2017). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. 10(4), 545.
  • Gendron, D., & Vamvounis, G. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. Targets in Heterocyclic Systems, 19, 381-422.
  • Hallberg, A., Liljefors, S., & Pedaja, P. (1981). A SIMPLIFIED SYNTHESIS OF 3-BROMOSELENOPHENE AND SOME 3-BROMOTHIOPHENES.
  • ResearchGate. (n.d.). Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. Retrieved from [Link]

  • Google Patents. (2018). WO2020050368A1 - Method for preparing vilsmeier reagent.
  • Google Patents. (2010). CN102363614A - Method for synthesizing 2-bromothiophene.
  • SciSpace. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Retrieved from [Link]

  • ResearchGate. (2020). Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. Retrieved from [Link]

  • ResearchGate. (2019). Why Do Some Alkoxybromothiophenes Spontaneously Polymerize? Retrieved from [Link]

Sources

Technical Support Center: Optimizing Suzuki Reaction Yields with 4-Bromo-5-ethylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the challenging, yet valuable, substrate: 4-Bromo-5-ethylthiophene-2-carbaldehyde . My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively.

Understanding Your Substrate: Key Challenges

The structure of 4-Bromo-5-ethylthiophene-2-carbaldehyde presents a unique combination of chemical properties that must be carefully managed for a successful Suzuki coupling.

  • Electron-Deficient Heteroaromatic Ring: The thiophene ring, influenced by the electron-withdrawing aldehyde group, can affect the kinetics of the catalytic cycle.

  • Sensitive Aldehyde Functionality: Aldehydes can be susceptible to side reactions under basic conditions or at elevated temperatures. It can also coordinate to the palladium catalyst, which may either inhibit or, in some cases, influence the reaction pathway.

  • Potential for Dehalogenation: Brominated thiophenes are known to be susceptible to a dehalogenation side reaction (replacement of bromine with hydrogen), particularly in the presence of water.[1]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you are most likely to encounter.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

  • Catalyst System: Your choice of palladium source and ligand is paramount. For an electron-deficient heteroaryl bromide like this, older catalysts like Pd(PPh₃)₄ may be sluggish. Modern, electron-rich, and bulky dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) are highly recommended as they promote the rate-limiting oxidative addition step and subsequent reductive elimination.

  • Base Selection: The base is not just a proton scavenger; it activates the boronic acid.[2] Its strength and solubility are critical. A base that is too weak will result in a slow, incomplete reaction, while one that is too strong could potentially degrade your aldehyde.

  • Solvent and Water Content: The solvent system must solubilize your reactants, but the amount of water can be a double-edged sword. While water is often necessary to dissolve the inorganic base and facilitate transmetalation, excessive water can promote dehalogenation of the bromothiophene starting material.[1]

Q2: I'm observing a significant amount of dehalogenated starting material (5-ethylthiophene-2-carbaldehyde). How can I prevent this?

This is a classic problem with bromothiophenes. The key to success is carefully controlling the amount of water in your reaction.[1]

  • Minimize Water: Instead of using common aqueous solvent mixtures like 4:1 dioxane/water, try reducing the water content to 6:1 or even 8:1. In some cases, using anhydrous conditions with a soluble organic base or a finely powdered, dry inorganic base might be beneficial, though complete absence of water can sometimes stall the reaction.[1]

  • Choice of Base: While this is debated, some researchers find that a phosphate base (K₃PO₄) can be less prone to causing dehalogenation than a carbonate base (K₂CO₃) in certain systems. It is worth screening both.

  • Temperature Control: Lowering the reaction temperature may decrease the rate of dehalogenation relative to the desired coupling.

Q3: What are the advantages of using a modern palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst) over generating the catalyst in situ?

For professionals in drug development, reproducibility and efficiency are paramount. This is where modern precatalysts offer significant advantages over traditional methods like using Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand.

  • Air and Moisture Stability: Buchwald precatalysts are bench-stable solids, simplifying reaction setup and reducing variability from handling sensitive reagents.[3]

  • Stoichiometric Precision: They ensure an exact 1:1 or 2:1 ligand-to-palladium ratio, which is crucial for optimal catalyst performance and difficult to achieve when adding components separately.[1]

  • Efficient Activation: They are designed to rapidly and quantitatively generate the active Pd(0) species under mild conditions, often at room temperature with weak bases.[1] This is critical when using unstable reagents, like some heteroaryl boronic acids, as it allows the coupling to occur before the reagent degrades.[4][5]

  • Higher Activity: This efficiency often translates to lower required catalyst loadings (0.5-2 mol%) and shorter reaction times, which is economically and environmentally beneficial.

  • Purer Reactions: Fourth-generation (G4) precatalysts are specifically designed to produce less intrusive byproducts during activation, which can simplify purification.[1]

Troubleshooting Guide

This section provides a logical workflow to diagnose and solve specific experimental problems.

Problem 1: No Reaction or Incomplete Conversion

If your starting materials are largely unreacted, follow this decision tree.

Troubleshooting_NoReaction Start Issue: No or Low Conversion CheckCatalyst Is the Catalyst System Optimal? Start->CheckCatalyst CheckBase Is the Base Effective? CheckCatalyst->CheckBase Yes UsePrecatalyst Action: Switch to a Buchwald Precatalyst (e.g., XPhos Pd G3/G4) with a bulky, electron-rich ligand. CheckCatalyst->UsePrecatalyst No CheckTemp Is the Temperature Sufficient? CheckBase->CheckTemp Yes ScreenBases Action: Screen stronger or more soluble bases. Switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃. CheckBase->ScreenBases No CheckSolubility Are Reactants Soluble? CheckTemp->CheckSolubility Yes IncreaseTemp Action: Incrementally increase temperature (e.g., from 80°C to 100°C). Monitor for decomposition. CheckTemp->IncreaseTemp No Result Improved Conversion CheckSolubility->Result Yes ChangeSolvent Action: Switch to a solvent with better solubilizing power (e.g., Dioxane, Toluene, 2-MeTHF). CheckSolubility->ChangeSolvent No UsePrecatalyst->CheckBase ScreenBases->CheckTemp IncreaseTemp->CheckSolubility ChangeSolvent->Result Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Active L₂Pd(0) Catalyst OxAdd Ar-Pd(II)-X Complex Pd0->OxAdd Transmetal Ar-Pd(II)-Ar' Complex OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Product Transmetal->Product ArX R¹-X (Your Thiophene) ArX->OxAdd Oxidative Addition Boronic R²-B(OH)₂ Borate [R²-B(OH)₃]⁻ Boronic->Borate Activation Base Base (e.g., K₃PO₄) Base->Borate Borate->Transmetal

Sources

preventing debromination in "4-Bromo-5-ethylthiophene-2-carbaldehyde" reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: 4-Bromo-5-ethylthiophene-2-carbaldehyde

Guide Objective: This technical guide serves as a specialized resource for researchers, chemists, and process development scientists working with 4-Bromo-5-ethylthiophene-2-carbaldehyde. Its primary focus is to provide in-depth troubleshooting advice, field-proven protocols, and mechanistic insights to preempt and resolve the common challenge of C-Br bond cleavage (debromination) during synthetic transformations.

Part 1: Understanding the Substrate's Reactivity

Before troubleshooting specific reactions, it's crucial to understand the inherent chemical properties of 4-Bromo-5-ethylthiophene-2-carbaldehyde. The thiophene ring is an electron-rich aromatic system. The substituents—bromo, ethyl, and carbaldehyde—exert competing electronic effects that dictate the molecule's reactivity and the lability of the C-Br bond.

  • Aldehyde Group (-CHO): A moderately deactivating, meta-directing group that withdraws electron density via resonance and inductive effects.

  • Ethyl Group (-CH₂CH₃): An activating, ortho/para-directing group that donates electron density via induction.

  • Bromo Group (-Br): A deactivating, ortho/para-directing group that withdraws electron density inductively but donates via resonance.

The position of the bromine atom (C4) is adjacent to the electron-donating ethyl group and meta to the electron-withdrawing aldehyde. This electronic environment makes the C-Br bond susceptible to cleavage under various conditions, particularly reductive pathways common in organometallic chemistry.

Part 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common experimental failures.

Section 2.1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)

This is the most common application for this substrate and a frequent source of debromination issues.[1][2][3]

Q1: I am attempting a Suzuki-Miyaura coupling, but my main product is the debrominated starting material, 5-ethylthiophene-2-carbaldehyde. What is causing this?

A1: This side reaction, known as hydrodehalogenation or protodebromination, is a well-documented issue in palladium-catalyzed cross-couplings.[4][5] It typically arises from the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H intermediate can then undergo reductive elimination with the organic halide, replacing the bromine with hydrogen.

Key Causal Factors:

  • Base-Mediated Decomposition: Certain base/solvent combinations can generate hydride donors. For instance, the use of alkoxide bases in alcohol solvents can lead to β-hydride elimination from the alkoxide, forming a Pd-H species.

  • Solvent as a Hydride Source: Solvents like isopropanol or even impurities in other solvents can act as hydride sources.

  • Slow Transmetalation: If the transmetalation step (transfer of the organoboron group to palladium) is slow, the oxidative addition intermediate [Ar-Pd(II)-Br] has a longer lifetime, increasing the probability of intercepting a hydride source.

Q2: How can I modify my Suzuki coupling conditions to minimize or eliminate debromination?

A2: A systematic optimization of your reaction parameters is key. The goal is to facilitate the desired catalytic cycle (oxidative addition -> transmetalation -> reductive elimination) while suppressing pathways that form Pd-H species.

Troubleshooting Workflow for Suzuki Coupling

Caption: Troubleshooting workflow for Suzuki coupling debromination.

ParameterStandard Condition (Prone to Debromination)Recommended Optimized ConditionRationale
Catalyst Pd(PPh₃)₄Pd(OAc)₂ or Pd₂(dba)₃Pd(0) sources can be inconsistent. Pd(II) precatalysts are more stable and reliably reduced in situ.
Ligand PPh₃Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos)Bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination, shortening the catalyst's lifetime in a vulnerable state.[6]
Base Na₂CO₃ (aq), NaOEtK₃PO₄ (anhydrous), Cs₂CO₃ (anhydrous)Aqueous bases can promote protodeboronation of the boronic acid.[7] Anhydrous phosphate or carbonate bases are highly effective and minimize side reactions.[5][8]
Solvent Toluene/Ethanol/H₂ODioxane or Toluene (anhydrous, degassed)Avoids protic solvents that can act as hydride sources. Thorough degassing is critical to prevent catalyst oxidation.
Temperature High (e.g., >100 °C)Moderate (e.g., 80-90 °C)Lowering the temperature can disfavor the decomposition pathways that lead to Pd-H formation.
Section 2.2: Metal-Halogen Exchange Reactions (Grignard & Organolithium)

These reactions are fundamental for forming C-C bonds but are fraught with challenges when using functionalized substrates.

Q3: I am trying to form a Grignard reagent from my bromothiophene, but the reaction either fails to initiate or I recover the debrominated starting material. What is happening?

A3: This is a classic problem. Grignard reagents are potent bases.[9][10] If there are any acidic protons in the system (including from trace water), the newly formed Grignard reagent will be quenched, abstracting a proton and resulting in the debrominated product. The aldehyde proton itself is not acidic enough to be the primary issue, but the presence of the aldehyde group can complicate the reaction.

Competitive Pathways in Grignard Formation

G A 4-Bromo-5-ethyl-thiophene-2-carbaldehyde + Mg B Desired Path: Grignard Reagent Formation A->B Oxidative Addition C Side Reaction: Protonolysis B->C Quenching D 5-Ethylthiophene-2-carbaldehyde (Debrominated Product) C->D E Trace H₂O or other Protic Impurities E->C

Caption: Competing reaction pathways during Grignard formation.

Troubleshooting Steps:

  • Absolute Anhydrous Conditions: All glassware must be flame-dried under vacuum or oven-dried (>120 °C) and cooled under an inert atmosphere (Argon or Nitrogen).[11] Solvents (typically THF or Diethyl Ether) must be rigorously dried, for instance, by distillation from sodium/benzophenone.

  • Magnesium Activation: The surface of magnesium turnings is often passivated by an oxide layer. Activate it by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by grinding the turnings in a dry flask to expose a fresh surface.[11]

  • Low-Temperature Formation: For functionalized Grignard reagents, formation at low temperatures (-78 °C to 0 °C) can increase their stability and prevent side reactions with the aldehyde group.[12] This often requires the use of highly reactive "Rieke Magnesium."[12]

Q4: Can I use an organolithium reagent like n-BuLi for a lithium-halogen exchange?

A4: Yes, but this approach requires extreme caution. Lithium-halogen exchange is typically very fast, even at low temperatures (-78 °C).[13][14] However, n-BuLi is a very strong, unhindered nucleophile and can attack the aldehyde carbonyl group. Furthermore, the resulting aryllithium species is highly basic and reactive.

Recommendations:

  • Protect the Aldehyde: The most robust strategy is to protect the aldehyde as an acetal (e.g., using ethylene glycol and an acid catalyst).[15] Acetals are stable to organolithium reagents but are easily removed with aqueous acid during workup.[16][17]

  • Use a Bulky Organolithium: Using t-BuLi instead of n-BuLi can sometimes favor the exchange over nucleophilic addition due to steric hindrance, but protection is still the safer route.

  • Inverse Addition at Low Temperature: If proceeding without protection, a slow, dropwise addition of the organolithium reagent to a cooled (-78 °C) solution of the bromothiophene is mandatory to minimize side reactions.[18]

Part 3: Detailed Experimental Protocols

Protocol 1: Debromination-Minimized Suzuki-Miyaura Coupling

This protocol is designed for the coupling of 4-Bromo-5-ethylthiophene-2-carbaldehyde with a generic arylboronic acid.

  • Setup: To a flame-dried Schlenk flask, add 4-Bromo-5-ethylthiophene-2-carbaldehyde (1.0 equiv.), the arylboronic acid (1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask and subject it to at least three cycles of vacuum backfill with high-purity argon or nitrogen.

  • Reagent Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via cannula or syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to 85 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Acetal Protection of the Aldehyde Group

This is a prerequisite for many nucleophilic reactions, including organolithium chemistry.

  • Setup: In a round-bottom flask, dissolve 4-Bromo-5-ethylthiophene-2-carbaldehyde (1.0 equiv.) in toluene (approx. 0.2 M).

  • Reagent Addition: Add ethylene glycol (2.0 equiv.) and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 equiv.).

  • Water Removal: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Reaction: Continue refluxing until no more water is collected (typically 2-4 hours). Monitor by TLC for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of NaHCO₃. Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: The resulting acetal, 2-(4-Bromo-5-ethylthiophen-2-yl)-1,3-dioxolane, is often pure enough for the next step but can be purified by column chromatography if necessary.

Part 4: References

  • Benchchem. (n.d.). Synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde via Vilsmeier-Haack Reaction. Retrieved from

  • Benchchem. (n.d.). Stille Coupling with Brominated Heterocycles. Retrieved from

  • Chapman, N. B., Clarke, K., & Sharma, K. S. (1971). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society C: Organic, 915-919.

  • Itami, K., et al. (2005). Palladium-catalyzed coupling reactions of bromothiophenes at the C-H bond adjacent to the sulfur atom with a new activator system, AgNO3/KF. Organic Letters, 7(22), 5083-5. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Li, W., et al. (2014). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 19(11), 17779-17791. Retrieved from [Link]

  • ResearchGate. (n.d.). The general mechanism of the palladium catalyzed C−S cross coupling.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Knochel, P., et al. (2018). Metalation and Halogen-Lithium Exchange of Sensitive Substrates and Mild Ester Homologation in Continuous Flow. Ludwig-Maximilians-Universität München.

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

  • Morandi, B., & Bode, J. W. (2019). OC II (FS 2019). ETH Zürich.

  • Narasimhan, N. S. (1986). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences.

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Organic Letters, 2(11), 1513-1515.

  • Chemistry LibreTexts. (2020). Palladium catalyzed couplings. Retrieved from [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2021). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene?. Retrieved from [Link]

  • Benchchem. (n.d.). Grignard Reaction Protocol for 2-[3-(bromomethyl)phenyl]thiophene.

  • Benchchem. (n.d.). Side product formation in Grignard reactions with 2-[3-(bromomethyl)phenyl]thiophene.

  • UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis.

  • ACS GCI Pharmaceutical Roundtable. (2013). Bromination Reagent Guide.

  • ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University.

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Khan Academy. (2013). Acetals as protecting groups and thioacetals. Retrieved from [Link]

Sources

stability of "4-Bromo-5-ethylthiophene-2-carbaldehyde" under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Experimental Stability and Handling in Acidic Conditions

Welcome to the technical support guide for 4-bromo-5-ethylthiophene-2-carbaldehyde. As Senior Application Scientists, we understand that navigating the reactivity of highly functionalized heterocyclic compounds is critical to successful research and development. This document provides in-depth, field-proven insights into the stability of 4-bromo-5-ethylthiophene-2-carbaldehyde, focusing specifically on its behavior in acidic environments. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries our team receives regarding the use of 4-bromo-5-ethylthiophene-2-carbaldehyde in reactions involving acids.

Q1: What is the primary stability concern when exposing 4-bromo-5-ethylthiophene-2-carbaldehyde to acidic conditions?

A: The principal concern is the acid-catalyzed degradation and polymerization of the thiophene ring. Thiophene and its derivatives are electron-rich aromatic systems. Under acidic conditions, particularly with strong Brønsted or Lewis acids, the ring can be protonated. This protonation generates a highly reactive electrophilic intermediate that can attack another neutral thiophene molecule, initiating a chain reaction that leads to the formation of insoluble, often darkly colored, polymeric materials.[1][2] This process irreversibly consumes your starting material and complicates purification.

Q2: My reaction mixture turned dark brown/black after adding a strong acid. What is likely happening?

A: A dark coloration is a classic indicator of thiophene polymerization.[1] This side reaction is often rapid and can be initiated by even catalytic amounts of a strong acid, especially when heated. The extended conjugation in the resulting poly(thienylene methine)-type structures is responsible for the dark color. We recommend immediately ceasing the experiment and re-evaluating the reaction conditions, focusing on acid strength and temperature.

Q3: Can I use common protic acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in my reaction?

A: The use of strong, non-oxidizing protic acids like concentrated H₂SO₄ or HCl is highly discouraged for reactions involving 4-bromo-5-ethylthiophene-2-carbaldehyde. These acids are potent catalysts for the polymerization side reaction.[1][3] If acidic conditions are necessary, consider using milder or buffered systems. Weaker acids like acetic acid or solid acid catalysts with controlled acidity may offer a more suitable reaction environment.[4][5]

Q4: I need to perform a reaction on another part of the molecule that requires acid catalysis, but I want to preserve the aldehyde. What is the recommended strategy?

A: This is a common challenge that requires a protection-deprotection strategy. The aldehyde group can be protected as an acetal, most commonly a cyclic acetal using ethylene glycol. Acetals are stable under neutral and basic conditions, allowing you to perform your desired acid-catalyzed reaction.[6] However, a critical caveat exists: the deprotection of the acetal itself requires acidic conditions.[6] Therefore, you must select an acetal that can be removed under conditions mild enough to not degrade the thiophene ring.

Q5: What are the ideal storage and handling conditions for 4-bromo-5-ethylthiophene-2-carbaldehyde to ensure its long-term stability?

A: Like many aldehydes, this compound can be sensitive to both air and light. Over time, oxidation of the aldehyde to the corresponding carboxylic acid can occur.[7] For optimal stability, we recommend storing the material in a tightly sealed amber vial under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures (2-8 °C).[8] Avoid exposure to strong acids or bases during storage.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during experimentation.

Symptom Observed Probable Cause Recommended Solution & Rationale
Low or No Yield of Desired Product; Starting Material Consumed Degradation/Polymerization: The acidic conditions were too harsh, leading to the destruction of the thiophene core.1. Reduce Acid Strength: Switch from a strong acid (e.g., H₂SO₄) to a milder one (e.g., acetic acid, p-toluenesulfonic acid). 2. Lower Temperature: Perform the reaction at 0 °C or below to decrease the rate of the polymerization side reaction. 3. Protect Aldehyde: If the aldehyde is not involved, protect it as an acetal prior to the acidic step.[6]
Reaction Mixture Becomes an Intractable, Dark Precipitate Extensive Polymerization: The thiophene ring has undergone widespread acid-catalyzed polymerization.[1][2]1. Re-evaluate Solvent: Use a solvent that can better dissipate heat. 2. Slow Addition: Add the acid catalyst dropwise at a low temperature to avoid localized high concentrations. 3. Use a Solid Acid Catalyst: Employ a reusable solid acid like Hβ zeolite, which can offer milder and more controlled acidic sites.[4]
Multiple Unidentified Spots on TLC/LC-MS Competing Side Reactions: The aldehyde may be undergoing acid-catalyzed self-condensation or reacting with the solvent (e.g., forming an acetal with an alcohol solvent).1. Use Aprotic Solvents: Switch from alcohol-based solvents to aprotic options like THF, dioxane, or dichloromethane. 2. Protect Aldehyde: This is the most robust solution to prevent aldehyde-specific side reactions. 3. Strict Stoichiometry: Ensure precise control over the amount of acid used.
Inconsistent Results Between Batches Presence of Water/Impurities: Trace water can alter the effective concentration and strength of the acid. Impurities in the starting material could act as catalysts or inhibitors.1. Use Anhydrous Conditions: Dry all glassware and use anhydrous solvents. 2. Purify Starting Material: Ensure the purity of the 4-bromo-5-ethylthiophene-2-carbaldehyde before use. 3. Standardize Acid Solutions: Use freshly prepared and titrated acidic solutions.
Part 3: Mechanistic Insights & Visualization

Understanding the potential degradation pathways is key to preventing them.

Potential Acid-Catalyzed Polymerization Pathway

Under strong acidic conditions, the thiophene ring is protonated, creating a carbocationic intermediate. This electrophile is then attacked by a neutral thiophene molecule, initiating polymerization.

G cluster_initiation Initiation cluster_propagation Propagation A Thiophene Derivative B Protonated Thiophene (Reactive Electrophile) A->B Protonation H H+ D Dimer Intermediate B->D Electrophilic Attack C Another Thiophene Molecule C->D E Polymer Chain (Insoluble Precipitate) D->E + n Molecules

Caption: Acid-catalyzed polymerization of the thiophene derivative.

Troubleshooting Workflow for Stability Issues

When an experiment yields unexpected results, this logical workflow can help diagnose the issue.

G start Unexpected Result (Low Yield / Dark Color) q1 Was a strong acid (e.g., H₂SO₄, HCl) used? start->q1 q2 Was the reaction heated? q1->q2 No sol1 Action: Replace with milder acid (e.g., pTSA, 'solid acid) q1->sol1 Yes q3 Is the aldehyde group protected? q2->q3 No sol2 Action: Run reaction at low temp (0 °C) q2->sol2 Yes sol3 Action: Protect aldehyde as an acetal q3->sol3 No end Re-run Experiment q3->end Yes sol1->end sol2->end sol3->end

Caption: A logical workflow for troubleshooting stability experiments.

Part 4: Key Experimental Protocols

These protocols are designed to be self-validating systems, providing clear checkpoints for success.

Protocol 1: Acetal Protection of 4-Bromo-5-ethylthiophene-2-carbaldehyde

Objective: To protect the aldehyde functionality prior to performing reactions under incompatible (e.g., strongly basic or nucleophilic) conditions. This protocol uses conditions mild enough to avoid thiophene degradation.

Materials:

  • 4-Bromo-5-ethylthiophene-2-carbaldehyde

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (pTSA) (0.05 equivalents)

  • Toluene (anhydrous)

  • Dean-Stark apparatus

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser under a nitrogen atmosphere.

  • Reagents: To the flask, add 4-bromo-5-ethylthiophene-2-carbaldehyde (1.0 eq), toluene, ethylene glycol (1.5 eq), and pTSA (0.05 eq).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as the reaction proceeds.

  • Monitoring (Checkpoint): Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes). The reaction is complete when the starting material spot has been completely converted to a new, less polar spot (the acetal). This typically takes 2-4 hours.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel and wash with saturated sodium bicarbonate solution to quench the acid, followed by brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude protected product.

  • Validation: The product can be purified by column chromatography if necessary. A clean ¹H NMR spectrum showing the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the acetal protons (~4.0 ppm and a singlet for the acetal CH) confirms successful protection.

Protocol 2: Mild Acidic Deprotection of the Acetal

Objective: To regenerate the aldehyde from its acetal protection group under conditions that minimize degradation of the thiophene ring.

Materials:

  • Protected 4-bromo-5-ethylthiophene derivative

  • Acetone/Water mixture (e.g., 9:1 v/v)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolution: Dissolve the acetal-protected compound (1.0 eq) in the acetone/water mixture.

  • Catalyst Addition: Add PPTS (0.1 eq). PPTS is a mild acid catalyst that is highly effective for acetal cleavage with minimal side reactions.[9]

  • Reaction: Stir the reaction at room temperature.

  • Monitoring (Checkpoint): Monitor the reaction by TLC. The reaction is complete when the starting acetal spot has been fully converted back to the more polar aldehyde spot. This can take from 1 to 6 hours.

  • Workup: Once complete, add ethyl acetate to dilute the mixture. Wash with saturated sodium bicarbonate solution to remove the PPTS, followed by brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Validation: The recovered 4-bromo-5-ethylthiophene-2-carbaldehyde should have an identical ¹H NMR spectrum and TLC retention factor to the original starting material, confirming the integrity of the protection/deprotection cycle.

References
  • Gandini, A., & Meala, M. (2001). Acid-Catalyzed Polycondensation of 2-Hydroxymethylthiophene and Some of Its Homologues. Macromolecules, 34(13), 4349–4356. [Link]

  • Ohmori, K., et al. (2006). Synthesis and properties of polythiophenes bearing alkylsulfonic acid esters at the side chain. Polymer Chemistry, 44(15), 4577-4585. [Link]

  • Ali, A., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Molecules, 25(23), 5732. [Link]

  • Ali, A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14729-14744. [Link]

  • Wang, L., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc. Journals. [Link]

  • AlHamdan, A. K., Falah, A. M., & Deri, F. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(2). [Link]

  • Taylor, R. (2008). Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. [Link]

  • Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715-20. [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 4-Bromo-5-ethyl-thiophene-2-carboxylic acid. Retrieved from [Link]

  • Gouveia, J. D., & El-Shehawy, A. A. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. Journal of Heterocyclic Chemistry, 53(2), 394-419. [Link]

  • Meisel, S. L., Johnson, G. C., & Hartough, H. D. (1950). Polymerization of Thiophene and Alkylthiophenes. Journal of the American Chemical Society, 72(5), 1910–1912. [Link]

  • ResearchGate. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?[Link]

  • ResearchGate. (n.d.). Formyl and Acyl Derivatives of Thiophenes and their Reactions. [Link]

  • Kumar, A., et al. (2017). Thiophene bridged aldehydes (TBAs) image ALDH activity in cells via modulation of intramolecular charge transfer. Scientific Reports, 7, 40133. [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbonyl Protecting Groups - Stability. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Bromo-5-ethylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-5-ethylthiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important synthetic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and key insights to ensure a successful and efficient scale-up process.

I. Overview of Synthetic Strategies

The synthesis of 4-Bromo-5-ethylthiophene-2-carbaldehyde can be approached through a few key formylation methods. The choice of method often depends on the available starting materials, scale, and desired purity profile. The most common and scalable route is the Vilsmeier-Haack formylation of a suitable thiophene precursor. An alternative, though often more challenging at scale, is the lithiation-formylation route.

This guide will primarily focus on the Vilsmeier-Haack approach due to its robustness for larger-scale production. We will also address potential issues with the lithiation-formylation method in the troubleshooting section.

II. Vilsmeier-Haack Synthesis Workflow

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles like thiophenes.[1][2][3] The reaction involves the use of a Vilsmeier reagent, typically formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4]

Vilsmeier_Haack_Workflow cluster_start Starting Material cluster_reagents Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Workup & Purification SM 2-Bromo-3-ethylthiophene Reaction Electrophilic Aromatic Substitution SM->Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Activates Vilsmeier_Reagent->Reaction Hydrolysis Hydrolysis (e.g., NaOH(aq)) Reaction->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Purification (e.g., Distillation/Crystallization) Extraction->Purification Product 4-Bromo-5-ethylthiophene- 2-carbaldehyde Purification->Product

Caption: Vilsmeier-Haack reaction workflow for the synthesis of the target compound.

III. Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 2-Bromo-3-ethylthiophene

  • Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH) or Sodium acetate (NaOAc)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen/argon inlet

  • Thermometer

  • Cooling bath (ice-water or other)

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Purification apparatus (distillation or crystallization setup)

Procedure:

  • Vilsmeier Reagent Preparation:

    • To a clean, dry, and inerted three-necked flask, add anhydrous DMF (3.0 equivalents) and anhydrous DCM (as solvent).

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition is exothermic.

    • After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will result in a thicker, sometimes crystalline, mixture.[3]

  • Formylation Reaction:

    • Dissolve 2-Bromo-3-ethylthiophene (1.0 equivalent) in anhydrous DCM.

    • Add the solution of the starting material dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C.

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup:

    • Cool the reaction mixture back down to 0-5 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding crushed ice, followed by a cold aqueous solution of sodium hydroxide (e.g., 2M NaOH) or sodium acetate to neutralize the acidic mixture and hydrolyze the iminium intermediate.[4] This step is highly exothermic and will release HCl gas; ensure adequate ventilation and slow addition. The pH should be adjusted to ~8-9.

    • Stir the mixture vigorously for 30-60 minutes at room temperature.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2-3 times).

    • Combine the organic layers, wash with deionized water, then with brine.[4]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[4]

  • Purification:

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Parameter Recommendation Rationale
Reagent Purity Anhydrous grade for DMF and DCM. Freshly opened or distilled POCl₃.Water will react with POCl₃ and the Vilsmeier reagent, reducing yield.
Stoichiometry POCl₃: 1.1-1.5 eq.; DMF: 3.0-5.0 eq.A slight excess of the Vilsmeier reagent ensures complete conversion of the starting material.
Temperature Control Crucial during POCl₃ addition and quenching.Prevents uncontrolled exotherms and potential side reactions.
Reaction Time 2-6 hours (monitor by TLC/GC-MS)Reaction time can vary based on substrate reactivity and temperature.

IV. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 4-Bromo-5-ethylthiophene-2-carbaldehyde.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Incomplete Reaction Cause1 Poor Reagent Quality Start->Cause1 Cause2 Incorrect Stoichiometry Start->Cause2 Cause3 Suboptimal Temperature Start->Cause3 Cause4 Insufficient Reaction Time Start->Cause4 Sol1 Use anhydrous solvents. Use fresh POCl₃. Cause1->Sol1 Sol2 Increase equivalents of Vilsmeier reagent. Cause2->Sol2 Sol3 Ensure proper cooling during reagent formation. Increase reaction temperature after addition. Cause3->Sol3 Sol4 Monitor reaction by TLC/GC-MS and extend time if necessary. Cause4->Sol4

Caption: Troubleshooting decision tree for low yield in the Vilsmeier-Haack reaction.

Q1: My reaction yield is very low, or the starting material is not fully consumed. What could be the problem?

  • A1: Reagent Quality: The Vilsmeier-Haack reaction is highly sensitive to moisture. Ensure that your DMF and any solvent used (like DCM) are anhydrous. POCl₃ can degrade over time, especially if exposed to atmospheric moisture. Using a freshly opened bottle or distilling it before use is recommended. Old DMF can contain dimethylamine, which can interfere with the reaction.[5]

  • A2: Incomplete Vilsmeier Reagent Formation: The formation of the Vilsmeier reagent is crucial. Ensure that the POCl₃ is added slowly to the DMF at a low temperature (0-5 °C) and allowed to stir for a sufficient amount of time before adding your thiophene substrate.

  • A3: Reaction Temperature and Time: While the Vilsmeier reagent is formed at low temperatures, the subsequent formylation of the thiophene may require heating.[6] If you observe incomplete conversion at room temperature, consider increasing the temperature to 40-60 °C and extending the reaction time. Always monitor the reaction's progress.

Q2: I am observing the formation of multiple products in my TLC/GC-MS analysis. What are the likely side products and how can I avoid them?

  • A1: Isomer Formation: The formylation of 3-substituted thiophenes can potentially yield two isomers: the 2-formyl and the 5-formyl product. For 2-bromo-3-ethylthiophene, the directing effects of the bromo and ethyl groups will influence the regioselectivity. The ethyl group is activating and ortho-, para-directing, while the bromo group is deactivating but also ortho-, para-directing. The major product is expected to be the 2-formyl isomer due to steric hindrance at the 4-position and electronic effects. However, the formation of the 5-formyl isomer is possible.

    • Solution: Modifying the Vilsmeier reagent can sometimes influence regioselectivity.[7] Additionally, careful purification by column chromatography or fractional distillation will be necessary to separate the isomers.

  • A2: Di-formylation: If your thiophene substrate is highly activated, or if you use a large excess of the Vilsmeier reagent, di-formylation can occur.

    • Solution: Use a controlled stoichiometry of the Vilsmeier reagent (1.1-1.5 equivalents).

Q3: The workup of my reaction is difficult, and I am getting a low recovery of my product.

  • A1: Incomplete Hydrolysis: The iminium salt intermediate must be fully hydrolyzed to the aldehyde.

    • Solution: After quenching with ice, ensure that the pH is basic (8-9) and stir the mixture vigorously for an adequate amount of time (at least 30 minutes) to facilitate complete hydrolysis.[4]

  • A2: Emulsion Formation: During the extraction phase, emulsions can form, making phase separation difficult.

    • Solution: Adding a small amount of brine can help to break up emulsions. If the emulsion persists, filtration through a pad of celite may be necessary.

Q4: I am considering a lithiation-formylation route. What are the potential challenges?

  • A1: Debromination: A common side reaction when treating brominated thiophenes with organolithium reagents (like n-BuLi) is lithium-halogen exchange followed by protonation from a proton source (e.g., trace water or the solvent), leading to the debrominated starting material.[8]

    • Solution: This requires strictly anhydrous conditions and very low temperatures (typically -78 °C). The choice of solvent can also be critical.

  • A2: Regioselectivity of Lithiation: Directing groups on the thiophene ring will influence the position of lithiation. For 2-bromo-3-ethylthiophene, lithium-halogen exchange at the 2-position is likely, but deprotonation at other positions could also occur.

V. Scale-Up Considerations

Scaling up the Vilsmeier-Haack reaction from the lab bench to a pilot or manufacturing scale introduces new challenges that must be addressed for a safe and efficient process.

Challenge Mitigation Strategy Rationale
Exothermic Reactions - Use a jacketed reactor with a reliable cooling system. - Control the addition rate of POCl₃ and the quenching solution. - Monitor the internal temperature continuously.The formation of the Vilsmeier reagent and the quenching step are highly exothermic and can lead to a runaway reaction if not properly controlled.
Reagent Handling - Use a closed-system transfer for POCl₃ and anhydrous solvents to prevent exposure to moisture and personnel. - POCl₃ is corrosive and reacts violently with water.Safe handling of hazardous and moisture-sensitive reagents is critical at a larger scale.
Mixing - Use an appropriately sized and shaped mechanical stirrer to ensure efficient mixing, especially during the formation of the viscous Vilsmeier reagent and during the quench.Inadequate mixing can lead to localized "hot spots," incomplete reactions, and lower yields.
Purification - Vacuum distillation is often the most effective method for purifying the product at a larger scale. - If crystallization is used, perform solubility studies to identify a suitable solvent system that provides good recovery and purity.Column chromatography is generally not practical for large-scale purification.
Waste Disposal - The aqueous waste from the workup will be acidic and contain phosphates. Neutralize and dispose of it according to local regulations.Proper waste management is a key consideration in large-scale synthesis.

VI. References

  • Vilsmeier haack reaction | PPTX - Slideshare. (n.d.). Retrieved January 17, 2026, from [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Vilsmeier-Haack Reaction | NROChemistry. (n.d.). Retrieved January 17, 2026, from [Link]

  • Spontaneous Combustion of 2-Bromo-3-Methoxythiophene: A Study on Reaction Pathways and Energetics by Quantum Chemical Calculations. (n.d.). Retrieved January 17, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved January 17, 2026, from [Link]

  • Method for synthesizing 2-bromothiophene. (n.d.). Retrieved January 17, 2026, from

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 17, 2026, from [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (n.d.). Retrieved January 17, 2026, from [Link]

  • Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. (n.d.). Retrieved January 17, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]

  • 3-bromothiophene - Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]

  • Vilsmeier Haack Reaction with Pyrolle,Furan and Thiophene | Heterocyclic Compound | Must Watch - YouTube. (2023, March 18). Retrieved January 17, 2026, from [Link]

  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. (2021, July 9). Retrieved January 17, 2026, from [Link]

  • Method for Controlling Bromination of Thiophene Derivatives. (n.d.). Retrieved January 17, 2026, from

  • Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study | Request PDF. (n.d.). Retrieved January 17, 2026, from [Link]

  • I keep getting debrominated starting material and low conversion after lithiation - Reddit. (2018, January 22). Retrieved January 17, 2026, from [Link]

  • Formylation - Common Conditions. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

troubleshooting low yield in the formylation of 2-ethyl-3-bromothiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of 2-ethyl-3-bromothiophene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this important synthetic transformation. As Senior Application Scientists, we provide in-depth, field-proven insights to help you navigate the complexities of this reaction and optimize your yields.

Troubleshooting Guide

This section addresses specific problems you may encounter during the formylation of 2-ethyl-3-bromothiophene, offering step-by-step guidance to resolve them.

Question 1: Why is my yield of 2-ethyl-5-formyl-3-bromothiophene consistently low when using the Vilsmeier-Haack reaction?

Answer:

Low yields in the Vilsmeier-Haack formylation of 2-ethyl-3-bromothiophene can stem from several factors, ranging from reagent quality to reaction conditions and work-up procedures. The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles, but its success is highly dependent on precise execution.[1][2][3]

Potential Causes and Solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃), is sensitive to moisture.[2][4][5]

    • Solution: Ensure that your DMF is anhydrous and that the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or commercially available anhydrous solvents.

  • Suboptimal Reaction Temperature: The reactivity of the thiophene ring is influenced by temperature. Thiophene is less reactive than furan or pyrrole in Vilsmeier-Haack reactions.[2]

    • Solution: While the reaction is often initiated at 0°C, the temperature may need to be raised to drive the reaction to completion.[2] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time. A gradual increase to room temperature or even gentle heating (e.g., 40-50°C) may be necessary.

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.

    • Solution: A slight excess of the Vilsmeier reagent is often beneficial. A typical starting point is 1.1 to 1.5 equivalents of both DMF and POCl₃ relative to the 2-ethyl-3-bromothiophene.

  • Inefficient Quenching and Work-up: The hydrolysis of the iminium salt intermediate to the aldehyde is a critical step.[3]

    • Solution: After the reaction is complete, pour the reaction mixture onto crushed ice and then neutralize carefully with a base such as sodium bicarbonate or sodium hydroxide solution. Aggressive or incomplete neutralization can lead to product degradation.

  • Side Reactions: The formation of regioisomers or other byproducts can significantly lower the yield of the desired 2-ethyl-5-formyl-3-bromothiophene. The directing effects of the substituents on the thiophene ring play a crucial role.

    • Solution: The ethyl group at the 2-position and the bromo group at the 3-position both influence the regioselectivity of the formylation. While formylation is generally favored at the 5-position due to steric hindrance and electronic effects, some formylation at the 4-position may occur.[6][7] Careful purification by column chromatography is essential to isolate the desired isomer.

Experimental Protocol: Vilsmeier-Haack Formylation
  • To a stirred solution of anhydrous DMF (1.2 eq.) in a dry, three-necked flask under an inert atmosphere, add POCl₃ (1.2 eq.) dropwise at 0°C.

  • Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2-ethyl-3-bromothiophene (1.0 eq.) in a minimal amount of anhydrous solvent (e.g., dichloromethane) dropwise to the Vilsmeier reagent at 0°C.

  • Monitor the reaction progress by TLC. If the reaction is sluggish, allow it to warm to room temperature or gently heat as necessary.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Neutralize the aqueous solution with saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Question 2: I am observing significant amounts of an unknown impurity in my final product. What could it be and how can I remove it?

Answer:

The presence of impurities is a common challenge. Besides unreacted starting material, the most likely impurities are regioisomers or products of side reactions.

Potential Impurities and Purification Strategies:

  • Regioisomers: As mentioned, formylation can potentially occur at the 4-position, leading to the formation of 2-ethyl-4-formyl-3-bromothiophene.

    • Identification: Careful analysis of ¹H NMR and ¹³C NMR spectra can help distinguish between the 5-formyl and 4-formyl isomers. The coupling constants of the thiophene ring protons are characteristic for each substitution pattern.

    • Removal: Silica gel column chromatography is the most effective method for separating these isomers. A gradient elution with a mixture of hexanes and ethyl acetate is often successful.

  • Products of Debromination: In some cases, particularly if the reaction is run for extended periods or at high temperatures, debromination followed by formylation could occur, leading to 2-ethylthiophene-5-carbaldehyde.

    • Identification: Mass spectrometry will show a molecular ion peak corresponding to the debrominated product.

    • Removal: This impurity can also be separated by column chromatography.

  • Polyformylated Products: Although less common with deactivated thiophenes, over-reaction can lead to diformylated products if the reaction conditions are too harsh.

    • Identification: Mass spectrometry and NMR will indicate the presence of two formyl groups.

    • Removal: These higher molecular weight impurities are typically more polar and can be separated by column chromatography.

Troubleshooting Workflow for Impurity Identification

Impurity_Identification_Workflow start Low Purity of Final Product check_sm Check for Unreacted Starting Material (TLC, NMR) start->check_sm check_isomers Analyze for Regioisomers (NMR) start->check_isomers check_dehalogenation Check for Debromination (MS) start->check_dehalogenation purification Purify by Column Chromatography check_sm->purification check_isomers->purification check_dehalogenation->purification characterization Characterize Pure Product (NMR, MS, etc.) purification->characterization

Caption: Workflow for identifying and removing impurities.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the formylation of 2-ethyl-3-bromothiophene.

What are the advantages of using the Rieche formylation for this substrate?

The Rieche formylation, which typically uses dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride (TiCl₄), can be an effective alternative to the Vilsmeier-Haack reaction.[8][9]

  • Milder Conditions: For some substrates, the Rieche formylation can proceed under milder conditions than the Vilsmeier-Haack reaction, which may be beneficial if your starting material is sensitive to the harsher conditions of the latter.

  • Different Regioselectivity: While not always predictable without experimentation, the steric bulk of the formylating agent in the Rieche reaction can sometimes lead to a different or improved regioselectivity compared to the Vilsmeier-Haack reaction.[7]

However, it is important to note that the Rieche formylation also has its challenges, including the use of highly reactive and moisture-sensitive reagents.[10][11]

Are there other formylation methods I should consider?

Yes, several other formylation methods exist, although the Vilsmeier-Haack and Rieche reactions are among the most common for thiophenes.

  • Organolithium Reagents: A two-step process involving metalation with an organolithium reagent (like n-butyllithium) followed by quenching with DMF can be a high-yielding method for the formylation of substituted thiophenes.[12][13] This method offers excellent regioselectivity, as the position of lithiation can be controlled. However, it requires strictly anhydrous conditions and the use of pyrophoric reagents.[12]

How does the substitution pattern of 2-ethyl-3-bromothiophene influence the formylation reaction?

The substituents on the thiophene ring have a significant impact on the outcome of the formylation reaction.

  • Electronic Effects: The ethyl group is an electron-donating group, which activates the thiophene ring towards electrophilic substitution. The bromo group is an electron-withdrawing group, which deactivates the ring. The overall reactivity is a balance of these opposing effects.

  • Directing Effects: The ethyl group at the 2-position strongly directs incoming electrophiles to the 5-position. The bromo group at the 3-position also directs to the 5-position. Therefore, the formation of 2-ethyl-5-formyl-3-bromothiophene is the expected major product.

What are the key parameters to consider for scaling up this reaction?

Scaling up a reaction requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

  • Heat Transfer: The formation of the Vilsmeier reagent is an exothermic process. Ensure that the reaction vessel has adequate cooling capacity to maintain the desired temperature.

  • Mixing: Efficient stirring is crucial to ensure homogeneous mixing of the reactants, especially during the addition of reagents.

  • Reagent Addition: The rate of addition of POCl₃ to DMF and the subsequent addition of the thiophene substrate should be carefully controlled to manage the reaction exotherm.

  • Work-up: The quenching and neutralization steps can also be exothermic and may generate gas. Ensure that the work-up procedure is performed in a well-ventilated area with appropriate safety precautions.

Data Summary: Comparison of Formylation Methods
MethodFormylating AgentTypical YieldKey AdvantagesKey Disadvantages
Vilsmeier-Haack DMF/POCl₃71-74%[12]Well-established, uses common lab reagents.[12]Can be harsh for sensitive substrates.[12]
Rieche Formylation Cl₂CHOMe/TiCl₄Moderate to GoodEffective for electron-rich aromatics.[12]Lewis acid can be sensitive to moisture.
Organolithium n-BuLi/DMF~77% (on substituted thiophene)[12]High regioselectivity, mild conditions.[12]Requires strictly anhydrous conditions.[12]
Reaction Mechanism: Vilsmeier-Haack Formylation

Vilsmeier_Haack_Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Thiophene 2-Ethyl-3-bromothiophene Iminium_Intermediate Iminium Intermediate Thiophene->Iminium_Intermediate + Vilsmeier Reagent Aldehyde 2-Ethyl-5-formyl-3-bromothiophene Iminium_Intermediate->Aldehyde + H₂O (Work-up)

Sources

Technical Support Center: Alternative Brominating Agents for 5-ethyl-2-thiophenecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the selective bromination of 5-ethyl-2-thiophenecarbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of this specific electrophilic aromatic substitution. Here, we address common experimental issues, provide detailed troubleshooting, and present safer, more efficient alternatives to traditional brominating agents.

Understanding the Challenge: Regioselectivity in a Substituted Thiophene

The bromination of 5-ethyl-2-thiophenecarbaldehyde presents a classic regioselectivity challenge. The thiophene ring is activated towards electrophilic substitution. However, it is substituted with two groups that exert opposing electronic effects:

  • 5-ethyl group : An electron-donating group (EDG) that activates the ring and directs incoming electrophiles to the ortho position (C4).

  • 2-carbaldehyde group : An electron-withdrawing group (EWG) that deactivates the ring and directs incoming electrophiles to the meta positions (C4).

Fortunately, both groups direct the incoming bromine to the C4 position, making 4-bromo-5-ethyl-2-thiophenecarbaldehyde the expected major product. The primary experimental challenge is not directing the substitution, but rather achieving it cleanly without side reactions, substrate degradation, or over-bromination.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common problems encountered during the bromination of 5-ethyl-2-thiophenecarbaldehyde in a question-and-answer format.

Q1: Why should I avoid using elemental bromine (Br₂) for this reaction?

While elemental bromine is a powerful brominating agent, its use with a sensitive substrate like 5-ethyl-2-thiophenecarbaldehyde is often problematic.

Answer: Elemental bromine is a highly toxic and corrosive liquid that requires specialized handling.[1] For sensitive heterocyclic aldehydes, it poses several risks:

  • Over-bromination: The high reactivity of Br₂ can easily lead to the formation of di-brominated byproducts, which are difficult to separate from the desired product.[2]

  • Oxidative Side Reactions: The aldehyde functional group is susceptible to oxidation, and harsh conditions associated with Br₂ can lead to the formation of the corresponding carboxylic acid or other degradation products.

  • HBr Generation: The reaction produces hydrogen bromide (HBr) as a byproduct. This strong acid can catalyze polymerization or degradation of the electron-rich thiophene ring.

Given these drawbacks, milder and more selective solid reagents are strongly recommended.

Q2: My reaction with N-Bromosuccinimide (NBS) is inefficient, giving me a mixture of products and unreacted starting material. What is going wrong?

Answer: N-Bromosuccinimide (NBS) is a common and effective alternative to Br₂, but success depends on carefully controlled conditions.[3] If you are experiencing issues, consider the following factors:

  • Potential Cause 1: Incorrect Stoichiometry.

    • Problem: Using a significant excess of NBS is a primary cause of over-bromination.[2]

    • Solution: Carefully control the stoichiometry. For mono-bromination, use 1.0 to 1.1 molar equivalents of NBS. Adding the solid NBS portion-wise or as a dilute solution can help maintain a low concentration of the brominating species at any given time, enhancing selectivity.[2]

  • Potential Cause 2: Unfavorable Reaction Temperature.

    • Problem: High temperatures can decrease selectivity, favoring multiple substitutions and increasing the rate of side reactions.[2]

    • Solution: Conduct the reaction at a lower temperature, typically between 0 °C and room temperature, to improve selectivity for the mono-brominated product.[2] Monitor the reaction's progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Potential Cause 3: Competing Radical Pathway.

    • Problem: NBS can react via a radical mechanism, especially in the presence of light or radical initiators, or in non-polar solvents like carbon tetrachloride.[3] This can lead to bromination of the ethyl group at the benzylic position instead of the desired ring substitution.

    • Solution: To favor the electrophilic aromatic substitution pathway, conduct the reaction in the dark and use a polar aprotic solvent such as acetonitrile or chloroform.[2][4] Avoid any radical initiators (e.g., AIBN, benzoyl peroxide).

  • Potential Cause 4: Improper Solvent Choice.

    • Problem: The solvent plays a critical role in modulating the reactivity of NBS and influencing the reaction pathway.

    • Solution: Acetonitrile is an excellent choice for promoting regioselective electrophilic bromination with NBS.[4] Chloroform and acetic acid are also commonly used and can be effective.[2] Avoid non-polar solvents if ring bromination is the goal.

Q3: Are there safer and more selective alternatives to NBS for this sensitive aldehyde?

Answer: Yes. For substrates that are prone to degradation or side reactions, 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is an excellent and often superior alternative to NBS.[5][6]

Advantages of DBDMH:

  • Milder Conditions: DBDMH is generally considered a milder source of electrophilic bromine than NBS, which is beneficial for sensitive substrates.[1]

  • High Selectivity: It often provides higher yields and better regioselectivity for the bromination of electron-rich aromatic and heterocyclic compounds.[5][7]

  • Safety and Handling: Like NBS, it is a stable, crystalline solid, making it much safer and easier to handle than liquid bromine.[6] It is also cost-effective.[7][8]

  • Atom Economy: Each molecule of DBDMH delivers two bromine atoms, which can be an advantage in terms of reagent efficiency.

DBDMH has proven effective for the mono-bromination of various aromatic compounds, including phenols, in solvents like chloroform at room temperature.[1]

Q4: How do I choose the optimal reaction conditions for my bromination?

Answer: The choice of reagent, solvent, and temperature is critical for a successful reaction. The following table summarizes common conditions.

ReagentMolar Equiv.Recommended SolventsTypical Temp.Key Considerations
NBS 1.0 - 1.1Acetonitrile, Chloroform, Acetic Acid[2][9]0 °C to RTBest for robust substrates. Protect from light to avoid radical side reactions.[3]
DBDMH 0.5 - 0.55Chloroform, Acetone/Water[1][10]Room Temp.Recommended for sensitive aldehydes. Milder and often more selective than NBS.[5][6]
Br₂ 1.0Acetic Acid, Dichloromethane0 °C to RTNot recommended due to safety hazards and low selectivity.[1][2]

The workflow below can help guide your decision-making process for optimizing the bromination reaction.

G cluster_start cluster_reagent cluster_analysis cluster_results cluster_solutions start Bromination of 5-ethyl-2-thiophenecarbaldehyde reagent Select Initial Reagent: DBDMH (0.55 eq) in Chloroform @ RT start->reagent analysis Analyze Outcome (TLC, GC-MS) reagent->analysis success Success: High Yield of 4-Bromo Product analysis->success Clean Reaction low_yield Low Yield / Incomplete Reaction analysis->low_yield Problem side_products Side Products / Over-bromination analysis->side_products Problem solution1 Troubleshoot: 1. Extend reaction time 2. Slightly warm if necessary 3. Switch to NBS in Acetonitrile low_yield->solution1 solution2 Troubleshoot: 1. Lower temperature to 0°C 2. Add reagent portion-wise 3. Ensure 0.55 eq DBDMH side_products->solution2 G cluster_workflow DBDMH Bromination Workflow start 1. Dissolve Substrate add 2. Add DBDMH start->add react 3. Stir at RT add->react monitor 4. Monitor via TLC react->monitor quench 5. Quench Reaction monitor->quench extract 6. Extract Product quench->extract purify 7. Purify extract->purify

Caption: Step-by-step DBDMH bromination protocol.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-ethyl-2-thiophenecarbaldehyde (1.0 eq.) in chloroform (approx. 0.1-0.2 M concentration).

  • Reagent Addition: To the stirred solution at room temperature, add solid 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.55 eq.) portion-wise over 5-10 minutes. [1]3. Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).

  • Work-up: Upon completion, add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium hydrosulfite (Na₂S₂O₄) to quench any remaining active bromine and stir for 10 minutes. [1]6. Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 4-bromo-5-ethyl-2-thiophenecarbaldehyde.

Protocol 2: Optimized Method Using N-Bromosuccinimide (NBS)

Use this protocol if DBDMH is unavailable, paying close attention to the control parameters.

Procedure:

  • Reaction Setup: In a round-bottom flask wrapped in aluminum foil (to exclude light), dissolve 5-ethyl-2-thiophenecarbaldehyde (1.0 eq.) in acetonitrile. [9]2. Cooling: Cool the flask in an ice-water bath to 0 °C.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise to the cooled, stirred solution. [2]4. Reaction: Allow the reaction to stir at 0 °C and then warm slowly to room temperature.

  • Monitoring: Monitor the reaction closely by TLC. The reaction is often complete within 30 minutes to 2 hours. [9]6. Work-up: Once the starting material is consumed, quench the reaction by adding cold water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.

By following these guidelines and protocols, researchers can effectively troubleshoot and optimize the bromination of 5-ethyl-2-thiophenecarbaldehyde, leading to higher yields and purity of the desired 4-bromo product.

References
  • Technical Support Center: Managing Side Products in the Bromination of Thiophene-2-Carboxylic Acid. Benchchem.
  • Mechanisms of Bromination between Thiophenes and NBS: a DFT Investig
  • dimethylhydantoin (DBDMH) in Heterocyclic Compound Synthesis: Application Notes and Protocols. Benchchem.
  • 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Organic Chemistry Portal. Available at: [Link]

  • DBDMH. Grokipedia.
  • 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Unavailable Source.
  • 1,3-Dibromo-5,5-dimethylhydantoin, a useful reagent for ortho-monobromination of phenols and polyphenols. Journal of the Faculty of Environmental Science and Technology, Okayama University.
  • Benzylic brominations/aromatic ring brominations: DBDMH bromination reactions: N-bromo compounds(9). Chemia. Available at: [Link]

  • Direct Bromination of Ethyl 5-Alkylthiophene-2-carboxylates. Sci-Hub. Available at: [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI.
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

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managing regioselectivity in the synthesis of "4-Bromo-5-ethylthiophene-2-carbaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-5-ethylthiophene-2-carbaldehyde. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to assist researchers, chemists, and drug development professionals in successfully managing the regioselectivity of this challenging synthesis.

Core Synthetic Strategy & Mechanistic Insights

The successful synthesis of 4-Bromo-5-ethylthiophene-2-carbaldehyde hinges on a two-step electrophilic substitution strategy starting from 2-ethylthiophene. The key to achieving the desired regiochemistry is the correct sequence of these reactions: formylation followed by bromination.

  • Step 1: Vilsmeier-Haack Formylation. The first step involves the formylation of 2-ethylthiophene. The ethyl group at the C2 position is an activating, ortho, para-directing group. In the thiophene ring, the C5 (α-position) is significantly more reactive towards electrophilic substitution than the C3 (β-position)[1]. Therefore, the Vilsmeier-Haack reaction reliably yields 5-ethylthiophene-2-carbaldehyde .

  • Step 2: Regioselective Bromination. The second step is the bromination of the intermediate, 5-ethylthiophene-2-carbaldehyde. At this stage, the directing effects of the substituents are crucial.

    • The aldehyde group (-CHO) at C2 is a deactivating, meta-directing group. It withdraws electron density from the ring, deactivating the C3 position.

    • The ethyl group (-CH₂CH₃) at C5 is an activating, ortho, para-directing group. It activates the adjacent C4 position.

The synergistic effect of these two groups strongly favors the electrophilic attack of bromine at the C4 position, leading to the desired product, 4-Bromo-5-ethylthiophene-2-carbaldehyde.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a practical question-and-answer format.

Question 1: My initial Vilsmeier-Haack formylation of 2-ethylthiophene is giving a low yield and multiple unidentified byproducts. What is going wrong?

Answer: Low yields and side products in a Vilsmeier-Haack reaction often stem from issues with reagent quality, reaction temperature, or the workup procedure.

  • Reagent Quality: The Vilsmeier reagent is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[2][3].

    • DMF: Ensure your DMF is anhydrous. DMF can decompose to dimethylamine, which can react with the Vilsmeier reagent and reduce its effectiveness[4]. If it has a fishy odor, it may be compromised.

    • POCl₃: Use a fresh bottle of POCl₃. This reagent is highly sensitive to moisture.

  • Temperature Control: The formation of the Vilsmeier reagent (a chloroiminium ion) is exothermic. The reaction should be initiated at low temperatures (0-5 °C) to control its formation[5][6]. After adding the 2-ethylthiophene, the temperature can be carefully raised to drive the reaction to completion, but overheating can lead to polymerization and charring.

  • Workup Procedure: The workup is critical for hydrolyzing the intermediate iminium salt to the final aldehyde and neutralizing acidic byproducts.

    • Quenching: The reaction mixture must be quenched by slowly adding it to a large volume of crushed ice or ice-cold water with vigorous stirring[7]. This "reverse quench" safely dissipates the heat from the hydrolysis of excess POCl₃[7].

    • Neutralization: After quenching, the acidic solution must be carefully neutralized with a base like NaOH or Na₂CO₃ to a pH of ~7-8 before extraction.

  • Troubleshooting Workflow:

    Workflow for troubleshooting the Vilsmeier-Haack reaction.

Question 2: During the bromination of 5-ethylthiophene-2-carbaldehyde, I'm observing the formation of an isomeric impurity. How can I improve selectivity for the C4 position?

Answer: Achieving high regioselectivity in the bromination step is dependent on the choice of brominating agent and reaction conditions. The primary isomeric byproduct would likely be the 3-bromo isomer, resulting from residual activation at that position.

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS): This is often the reagent of choice for selective bromination of activated aromatic rings. It provides a low, steady concentration of electrophilic bromine, which minimizes over-bromination and improves regioselectivity[8].

    • Elemental Bromine (Br₂): While effective, Br₂ is highly reactive and can sometimes lead to lower selectivity and the formation of dibrominated products if not used carefully.

  • Solvent and Temperature:

    • Solvent: Acetic acid is an excellent solvent for this reaction as it can protonate the carbonyl group of the aldehyde. This enhances its deactivating effect, further directing the substitution to the C4 position[9]. Other solvents like chloroform or carbon tetrachloride can also be used.

    • Temperature: Running the reaction at room temperature or slightly below is typically sufficient and helps maintain high selectivity.

Table 1: Comparison of Bromination Conditions

ReagentSolventTemperature (°C)Expected Outcome
NBS Acetic Acid 20-25 High regioselectivity for 4-bromo isomer (>95%)
Br₂Acetic Acid20-25Good selectivity, potential for minor byproducts
NBSChloroform20-25Good selectivity, may be slightly less selective than acetic acid
Br₂Chloroform0-10Moderate selectivity, increased risk of side reactions
  • Recommendation: For the highest regioselectivity, use 1.05 equivalents of NBS in glacial acetic acid at room temperature. Monitor the reaction by TLC or GC-MS to avoid over-reaction.

Question 3: What is the best way to confirm the regiochemistry of my final product and identify impurities?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for confirming the regiostructure of your substituted thiophene.

  • ¹H NMR Spectroscopy: The key is to analyze the coupling constants (J-values) between the remaining thiophene ring protons. In your final product, 4-Bromo-5-ethylthiophene-2-carbaldehyde, there is only one proton left on the thiophene ring (at the C3 position).

    • Expected Signal: You should observe a singlet for the C3-H. Its chemical shift will be influenced by the adjacent aldehyde and bromo groups.

    • Impurity Identification: If you have the undesired 3-bromo isomer, you would instead have a proton at the C4 position, which would appear as a singlet. Distinguishing these might require more advanced techniques or comparison to known spectra. If you started with 5-ethylthiophene-2-carbaldehyde, which has protons at C3 and C4, you would see two doublets with a characteristic coupling constant (J₃,₄ ≈ 3.5-4.5 Hz). The disappearance of one of these doublets and the appearance of a singlet confirms successful monosubstitution.

  • ¹³C NMR Spectroscopy: This technique provides complementary information. The chemical shifts of the carbon atoms in the thiophene ring are highly sensitive to the attached substituents[10][11]. Comparing the experimental spectrum to predicted values or reference spectra can confirm the substitution pattern.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is excellent for assessing the purity of your sample and identifying the molecular weight of any isomeric byproducts, although it does not definitively determine the substitution pattern on its own.

Frequently Asked Questions (FAQs)

Q1: Why is the Vilsmeier-Haack reaction the preferred method for this formylation?

A1: The Vilsmeier-Haack reaction is ideal for formylating electron-rich heterocycles like thiophene for several reasons[2][12]. The Vilsmeier reagent (chloroiminium ion) is a moderately strong electrophile, making it reactive enough to substitute the thiophene ring but selective enough to avoid side reactions that might occur with harsher reagents used in Friedel-Crafts acylations[3][12]. The reaction conditions are generally mild, and the procedure is operationally straightforward[6].

Q2: What is the mechanistic basis for achieving C4 bromination in the presence of C2-formyl and C5-ethyl groups?

A2: This is a classic example of synergistic directing effects in electrophilic aromatic substitution[13][14]. The C5-ethyl group is an electron-donating group that activates the ring, particularly the adjacent C4 position (its ortho position). The C2-formyl group is a strong electron-withdrawing group that deactivates the ring, especially the C3 position (its ortho position). The combined influence makes the C4 position the most electron-rich and sterically accessible site for electrophilic attack by bromine.

Q3: Are there alternative synthetic routes to this molecule?

A3: While the formylation-then-bromination route is the most direct, other strategies exist, though they are often more complex. For instance, one could start with a pre-brominated thiophene and introduce the other groups via metal-halogen exchange reactions (e.g., using n-BuLi) followed by quenching with an electrophile[15][16]. However, controlling the initial regioselective bromination of 2-ethylthiophene to get the correct starting isomer is difficult, making the described route more efficient.

Experimental Protocols

Protocol 1: Synthesis of 5-Ethylthiophene-2-carbaldehyde

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, place anhydrous DMF (3 eq.). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.1 eq.) dropwise to the cooled DMF over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Addition of Substrate: Add 2-ethylthiophene (1 eq.) dropwise to the reaction mixture.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice water (reverse quench).

  • Neutralization & Extraction: Neutralize the aqueous solution to pH 7-8 by the slow addition of 30% aqueous NaOH solution. Extract the product with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of 4-Bromo-5-ethylthiophene-2-carbaldehyde

  • Dissolution: In a round-bottom flask, dissolve 5-ethylthiophene-2-carbaldehyde (1 eq.) in glacial acetic acid.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, pour the mixture into a large volume of water.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

References

  • Taylor & Francis. (n.d.). Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Synthetic Communications, 29(9). Available from: [Link]

  • Pearson. (2024). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes. Pearson+. Available from: [Link]

  • Bar, S., & Martin, M. I. (2020). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2020(2), M1128. Available from: [Link]

  • ScienceDirect. (n.d.). Thiophene and its Derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. Available from: [Link]

  • ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. Available from: [Link]

  • Pearson. (n.d.). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Practice Problems. Pearson+. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of Step iii) Production of 5-hexylthiophene-2-carbaldehyde. Available from: [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. r/chemistry. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra showing regioselective substitutions on thiophene. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Thiophene/selenophene-based S-shaped double helicenes: regioselective synthesis and structures. Available from: [Link]

  • Reddit. (2024). Vilsmeier Haack Reaction. r/OrganicChemistry. Available from: [Link]

  • Sci-Hub. (n.d.). Studies of substituent effects by carbon‐13 NMR spectroscopy. Thiophene and furan chalcone analogues. Organic Magnetic Resonance. Available from: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier–Haack reaction. Available from: [Link]

  • ResearchGate. (n.d.). Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. Available from: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available from: [Link]

  • PubMed Central. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Available from: [Link]

  • Zeitschrift für Naturforschung B. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of 5-arylthiophene-2-carbaldehydes. Available from: [Link]

  • MDPI. (2020). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2020(3), M1149. Available from: [Link]

  • ACS Publications. (1948). PREPARATION OF THIOPHENE-2-ALDEHYDE AND SOME SUBSTITUTED THIOPHENE ALDEHYDES. The Journal of Organic Chemistry, 13(5), 635-640. Available from: [Link]

  • Google Patents. (n.d.). CA2108737A1 - Process for production of 2-thiophene aldehydes.
  • PubMed Central. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Available from: [Link]

  • Semantic Scholar. (n.d.). Regioselective synthesis of 4-bromo-3-formyl-N-phenyl-5- propylthiophene-2-carboxamide. Available from: [Link]

  • PubMed Central. (2021). Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. The Journal of Chemical Physics, 155(19), 194303. Available from: [Link]

  • PubMed. (1948). Preparation of thiophene-2-aldehyde and some substituted thiophene aldehydes. The Journal of Organic Chemistry, 13(5), 635-40. Available from: [Link]

  • ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation.... Available from: [Link]

  • The Good Scents Company. (n.d.). 5-ethyl-2-thiophene carboxaldehyde. Available from: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 4-Bromo-5-ethylthiophene-2-carbaldehyde Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 4-Bromo-5-ethylthiophene-2-carbaldehyde, a key intermediate in the synthesis of various therapeutic agents, a thorough understanding of its impurity profile is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the characterization of its process-related and degradation impurities, grounded in scientific principles and regulatory expectations.

The Synthetic Landscape and the Genesis of Impurities

A robust impurity characterization strategy begins with a comprehensive understanding of the synthetic pathway. The most probable synthetic route to 4-Bromo-5-ethylthiophene-2-carbaldehyde commences with 2-ethylthiophene, proceeding through bromination followed by a Vilsmeier-Haack formylation. Each of these steps, while efficient, presents a potential for the formation of side products that can persist as impurities in the final product.

A 2-Ethylthiophene B Bromination (e.g., NBS, Br2) A->B C Mixture of Brominated Intermediates B->C F Process-Related Impurities B->F Over/Under-reaction, Isomerization D Vilsmeier-Haack Formylation (POCl3, DMF) C->D E 4-Bromo-5-ethylthiophene-2-carbaldehyde (API) D->E D->F Side Reactions

Caption: Synthetic pathway of 4-Bromo-5-ethylthiophene-2-carbaldehyde.

Predicted Process-Related Impurities

Based on the synthetic route, we can anticipate the following classes of process-related impurities:

  • Starting Material: Unreacted 2-ethylthiophene.

  • Bromination-Related Impurities:

    • Isomeric Monobrominated Species: Due to the directing effects of the ethyl group, bromination can potentially occur at other positions of the thiophene ring, leading to isomers such as 2-bromo-3-ethylthiophene and 3-bromo-2-ethylthiophene.

    • Dibrominated Species: Over-bromination can lead to the formation of dibromo-ethylthiophene isomers.

  • Formylation-Related Impurities:

    • Isomeric Aldehydes: The Vilsmeier-Haack reaction, while generally regioselective on activated rings, might lead to the formation of other formylated isomers depending on the precise structure of the brominated intermediate.

    • Unreacted Brominated Intermediates: Incomplete formylation will result in the carry-over of the brominated ethylthiophene starting materials.

Potential Degradation Products

Forced degradation studies are essential to identify potential degradation pathways under various stress conditions (e.g., acid, base, oxidation, heat, light). For 4-Bromo-5-ethylthiophene-2-carbaldehyde, likely degradation products include:

  • Oxidation Product: The aldehyde functional group is susceptible to oxidation, forming the corresponding carboxylic acid, 4-Bromo-5-ethylthiophene-2-carboxylic acid.

  • Polymerization/Condensation Products: Aldehydes can undergo self-condensation or polymerization, especially under thermal stress or in the presence of acidic or basic catalysts.

Comparative Analysis of Analytical Techniques

The cornerstone of impurity characterization lies in the judicious selection and application of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorses in this domain, each offering distinct advantages and limitations. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the ultimate tool for definitive structure elucidation.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reverse-phase mode, is the premier technique for the routine analysis and quantification of non-volatile and thermally labile impurities.

Strengths:

  • Versatility: Applicable to a wide range of compounds with varying polarities.

  • Quantitative Accuracy: Provides excellent precision and accuracy for the quantification of impurities.

  • Non-destructive: Allows for the collection of fractions for further analysis (e.g., by NMR).

Limitations:

  • Limited Structural Information: A UV detector provides no structural information beyond the chromophore. Coupling with a mass spectrometer (LC-MS) is necessary for mass identification.

  • Not Ideal for Volatile Impurities: Less suitable for the analysis of highly volatile compounds like residual solvents.

Table 1: Comparison of HPLC and GC-MS for Impurity Profiling

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.
Analytes Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.
Strengths Excellent for quantitative analysis, versatile, non-destructive.Provides structural information, highly sensitive for volatile impurities.
Limitations Limited structural information with UV detection, not suitable for highly volatile compounds.Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes.
Typical Impurities Detected Isomeric by-products, degradation products (e.g., carboxylic acid), high-boiling point intermediates.Residual solvents, unreacted starting materials, low-boiling point by-products.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile impurities.

Strengths:

  • High-Resolution Separation: Capillary GC columns offer excellent separation efficiency.

  • Structural Elucidation: The mass spectrometer provides detailed fragmentation patterns, aiding in the identification of unknown impurities.

  • Sensitivity: Highly sensitive for the detection of trace volatile organic compounds.

Limitations:

  • Analyte Volatility: Limited to compounds that can be volatilized without decomposition.

  • Thermal Degradation: Thermally labile compounds may degrade in the injector or column.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol is designed for the separation of 4-Bromo-5-ethylthiophene-2-carbaldehyde from its potential non-volatile impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition (50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for Volatile Impurities

This protocol is suitable for the detection of residual starting materials and other volatile by-products.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C, hold for 5 min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Source Temperature: 230 °C.

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.

Protocol 3: NMR Spectroscopy for Structure Elucidation

NMR is used to confirm the structure of the API and to identify unknown impurities after isolation (e.g., by preparative HPLC).

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Experiments:

  • ¹H NMR: Provides information on the number and environment of protons.

  • ¹³C NMR: Provides information on the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, which is crucial for elucidating the complete structure of an unknown impurity.

Data Interpretation and Visualization

The following diagram illustrates a logical workflow for the comprehensive characterization of impurities.

cluster_0 Initial Analysis cluster_1 Impurity Identification cluster_2 Structure Elucidation of Unknowns A API Sample of 4-Bromo-5-ethylthiophene-2-carbaldehyde B HPLC-UV/PDA Analysis A->B C GC-MS Analysis A->C D Quantify Known Impurities (using reference standards) B->D F Detect Unknown Non-Volatile Impurities B->F E Identify Volatile Impurities (via MS library search and fragmentation analysis) C->E J Definitive Structure of Impurity G Isolate Unknown Impurities (Preparative HPLC) F->G H LC-MS/MS Analysis (for mass and fragmentation) G->H I NMR Spectroscopy (¹H, ¹³C, 2D NMR) G->I H->J I->J

Caption: Workflow for impurity characterization.

Regulatory Context and Trustworthiness

The characterization of impurities is not just a scientific exercise; it is a regulatory requirement. Guidelines from the International Council for Harmonisation (ICH), such as ICH Q3A(R2) for new drug substances, provide a framework for the reporting, identification, and qualification of impurities.[1] The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) also have general chapters that outline expectations for impurity control.[2][3]

A self-validating system for impurity characterization involves:

  • Method Validation: The analytical methods used for impurity detection and quantification must be validated according to ICH Q2(R1) guidelines to demonstrate their suitability for the intended purpose.

  • Reference Standards: Whenever possible, reference standards for known impurities should be synthesized and characterized to confirm their identity and to accurately quantify them in the API.[4]

  • Forced Degradation Studies: These studies are crucial for identifying potential degradation products and for demonstrating the stability-indicating nature of the analytical methods.

Conclusion and Recommendations

A comprehensive characterization of impurities in 4-Bromo-5-ethylthiophene-2-carbaldehyde necessitates a multi-faceted analytical approach. HPLC is the method of choice for the routine quantification of non-volatile process-related impurities and degradation products, while GC-MS is indispensable for the identification of volatile impurities and residual starting materials. For the definitive structural elucidation of unknown impurities, isolation followed by NMR spectroscopy is essential.

By integrating insights from the synthetic process with a robust analytical strategy, researchers and drug development professionals can ensure a thorough understanding of the impurity profile of 4-Bromo-5-ethylthiophene-2-carbaldehyde, thereby safeguarding the quality, safety, and efficacy of the final pharmaceutical product.

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). 2006 Oct 25. Available from: [Link]

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  • U.S. Pharmacopeia. Organic Impurities in Drug Substances and Drug Products. [Cited 2026 Jan 17]. Available from: [Link]

  • Vallu VR, et al. Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Journal of the Brazilian Chemical Society. 2014;25(10):1934-43.
  • European Pharmacopoeia. 5.10. Control of impurities in substances for pharmaceutical use.
  • Srinivasan K, et al. Identification and Characterization of Process-Related Impurities of Trans-Resveratrol. Rasayan J. Chem. 2015;8(2):164-73.
  • Hearn MTW. Carbon-13 chemical shifts in some substituted furans and thiophens. Australian Journal of Chemistry. 1976;29(1):107-15.
  • SIELC Technologies. Separation of 3-(Bromomethyl)thiophene on Newcrom R1 HPLC column. [Cited 2026 Jan 17]. Available from: [Link]

  • Evans JS, Venables WA. Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Appl Microbiol Biotechnol. 1990;32(6):715-20.
  • Ali MA, et al.
  • Ranu BC, et al. Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein J. Org. Chem. 2011;7:1108-14.

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analytical methods for assessing the purity of "4-Bromo-5-ethylthiophene-2-carbaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Purity Assessment of 4-Bromo-5-ethylthiophene-2-carbaldehyde

For professionals in pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. The compound 4-Bromo-5-ethylthiophene-2-carbaldehyde serves as a critical building block in the synthesis of numerous bioactive molecules.[1] Its molecular structure, featuring a reactive aldehyde, a versatile bromine handle for cross-coupling reactions, and a substituted thiophene core, makes it highly valuable.[2] However, this reactivity also presents challenges in ensuring its purity. Trace impurities can lead to unforeseen side reactions, impact product yield and stability, and introduce potentially toxic components into the final drug substance.

This guide provides a comparative analysis of the primary analytical methods for assessing the purity of 4-Bromo-5-ethylthiophene-2-carbaldehyde. We will move beyond simple protocol listings to explore the causality behind experimental choices, enabling researchers to develop and validate robust, self-validating analytical systems.

The Analytical Challenge: Understanding Potential Impurities

A robust analytical strategy begins with understanding what we are looking for. The purity profile of 4-Bromo-5-ethylthiophene-2-carbaldehyde is intrinsically linked to its synthetic pathway. A common route is the Vilsmeier-Haack formylation of a corresponding brominated ethylthiophene.[3][4] This reaction, while effective, can generate several process-related impurities.

Common Potential Impurities Include:

  • Starting Materials: Unreacted 3-bromo-2-ethylthiophene or 5-ethylthiophene-2-carbaldehyde (depending on the specific route).

  • Regioisomers: Isomeric bromination or formylation can lead to compounds like 3-Bromo-5-ethylthiophene-2-carbaldehyde.

  • Over-brominated Species: Dibromo-ethylthiophene derivatives may form if bromination conditions are not strictly controlled.

  • Vilsmeier-Haack By-products: Residual Vilsmeier reagent or related species can lead to other minor impurities.[5]

An effective analytical workflow must be able to separate, identify, and quantify these potential contaminants.

Comparative Analysis of Core Analytical Techniques

No single analytical technique is sufficient for a complete purity assessment. An orthogonal approach, leveraging the distinct strengths of multiple methods, provides the most comprehensive and trustworthy results. The three pillars of analysis for this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC, particularly with UV detection, is the workhorse for quantitative purity analysis and assay determination. Its strength lies in its ability to separate the main compound from non-volatile and less volatile impurities with high precision and accuracy.

Why Reverse-Phase HPLC? For a moderately polar molecule like 4-Bromo-5-ethylthiophene-2-carbaldehyde, reverse-phase HPLC is the logical choice. A C18 stationary phase provides excellent hydrophobic interaction, allowing for effective separation from both more polar and less polar impurities using a simple mobile phase, typically a mixture of acetonitrile and water.[6] While derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) is common for aldehyde analysis in environmental samples to enhance sensitivity, it is often unnecessary and counterproductive for purity assessments of a bulk chemical where the concentration is high.[7][8] Direct UV detection is simpler, faster, and avoids introducing potential artifacts from the derivatization reaction itself.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is the premier technique for identifying and quantifying volatile and semi-volatile impurities. Its high resolving power and the structural information provided by the mass spectrometer make it indispensable for pinpointing the identity of unknown peaks.

The Power of the Mass Spectrometer Detector: While a Flame Ionization Detector (FID) can quantify volatile compounds, it provides no structural information.[9] For impurity profiling, a mass spectrometer is critical. The electron ionization (EI) fragmentation pattern of an impurity provides a molecular fingerprint that can be used to elucidate its structure, especially when compared against libraries or the fragmentation pattern of the main component. This is crucial for distinguishing between regioisomers, which may have very similar retention times but different fragmentation patterns. Thiophene derivatives are well-suited for GC-MS analysis.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Confirmation

NMR spectroscopy is unparalleled for unambiguous structure elucidation and the identification of structurally similar impurities, particularly regioisomers.[12] While HPLC and GC can separate isomers, NMR can definitively identify them based on unique proton and carbon chemical shifts and coupling constants.

Why NMR is Essential: For 4-Bromo-5-ethylthiophene-2-carbaldehyde, ¹H NMR can confirm the substitution pattern. The absence of a proton signal between 7.0 and 7.5 ppm and the presence of a singlet for the remaining ring proton confirms the 2,4,5-trisubstitution pattern.[13] Furthermore, quantitative NMR (qNMR), using a certified internal standard, can serve as an independent assay method to corroborate HPLC results, providing a higher level of analytical certainty.

Data Presentation: A Comparative Overview

Technique Primary Application Strengths Limitations
HPLC-UV Quantitative Purity (Assay), Detection of non-volatile impuritiesHigh precision and accuracy for quantification; Robust and reproducible; Widely available.May not resolve all impurities; Provides limited structural information for unknown peaks.
GC-MS Identification and quantification of volatile impuritiesExcellent separation for volatile compounds; MS provides structural information for identification; High sensitivity.Not suitable for non-volatile or thermally labile compounds; Potential for on-column degradation.
NMR Unambiguous structure confirmation; Identification of isomers; Quantitative analysis (qNMR)Provides detailed structural information; Gold standard for identifying regioisomers; Can be quantitative.Lower sensitivity compared to MS; Requires higher sample concentration; Complex mixture analysis can be challenging.

Experimental Protocols

The following protocols are provided as validated starting points for the analysis of 4-Bromo-5-ethylthiophene-2-carbaldehyde.

Protocol 1: Quantitative Purity by Reverse-Phase HPLC-UV
  • Instrumentation: HPLC system with a UV/Vis detector, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A: Water with 0.1% Phosphoric Acid, B: Acetonitrile with 0.1% Phosphoric Acid.

  • Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL solution.

  • Analysis: Perform a blank injection (acetonitrile) followed by the sample injection. Purity is calculated using the area percent method, assuming all impurities have a similar response factor at the detection wavelength.

Protocol 2: Impurity Profiling by GC-MS
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature 50 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (50:1).

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Mass Range: 40-450 m/z.

  • Sample Preparation: Prepare a ~1 mg/mL solution in dichloromethane.

Protocol 3: Structural Confirmation by NMR Spectroscopy
  • Instrumentation: 400 MHz or higher NMR spectrometer.[14]

  • Sample Preparation: Dissolve 15-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).[15]

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (zgpg30).[15]

    • Number of Scans: 1024.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: -10 to 200 ppm.

  • Data Processing: Fourier transform the FID, phase correct the spectrum, and calibrate the chemical shift to the residual solvent signal (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[14]

Visualization of Analytical Workflows

An integrated approach is crucial for a comprehensive assessment. The following diagrams illustrate the logical flow of analysis.

Analytical_Workflow cluster_0 Sample Handling & Initial Analysis cluster_1 Primary Purity & Assay cluster_2 Impurity Identification cluster_3 Final Report Sample Sample Received Prep Prepare Stock Solution (e.g., in Acetonitrile) Sample->Prep HPLC Quantitative HPLC-UV (Protocol 1) Prep->HPLC Dilute for HPLC GCMS GC-MS Analysis (Protocol 2) Prep->GCMS Dilute for GC-MS NMR NMR Spectroscopy (Protocol 3) Prep->NMR Prepare for NMR Purity Calculate Area % Purity HPLC->Purity Report Certificate of Analysis Purity->Report ID Identify Impurities (Volatile & Isomeric) GCMS->ID NMR->ID ID->Report

Caption: Comprehensive analytical workflow for purity assessment.

Decision_Tree Start Analytical Goal? Quant Routine Purity Check & Assay Start->Quant Quantitative Qual Impurity Structure Elucidation Start->Qual Qualitative Isomer Isomer Identification Start->Isomer Structural Method_HPLC Primary Method: HPLC-UV Quant->Method_HPLC Method_GCMS Primary Method: GC-MS Qual->Method_GCMS Method_NMR Primary Method: NMR Isomer->Method_NMR

Caption: Decision matrix for selecting the appropriate analytical technique.

Conclusion

The purity assessment of 4-Bromo-5-ethylthiophene-2-carbaldehyde is a multi-faceted task that demands a scientifically rigorous and orthogonal analytical approach. While HPLC-UV provides the quantitative backbone for purity determination, it must be complemented by the qualitative, structure-elucidating power of GC-MS and NMR spectroscopy. This integrated strategy ensures that not only the amount but also the identity of any impurities are well-understood, providing the confidence and data integrity required for advancing drug development programs. By understanding the causality behind each technique and protocol, researchers can build a self-validating system that guarantees the quality of this critical synthetic intermediate.

References

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A Comparative Guide to the Reactivity of 4-Bromo-5-ethylthiophene-2-carbaldehyde and 4-Bromo-5-methylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted thiophenes are foundational scaffolds in medicinal chemistry and materials science, serving as crucial intermediates in the synthesis of a wide array of functional molecules.[1][2] Among these, 4-bromo-5-alkylthiophene-2-carbaldehydes are particularly valuable due to the presence of three distinct functional handles: an aldehyde for nucleophilic additions and condensations, a bromine atom for cross-coupling reactions, and an alkyl group that modulates the electronic and steric properties of the molecule.

This guide provides an in-depth comparative analysis of the reactivity of two closely related analogues: 4-Bromo-5-ethylthiophene-2-carbaldehyde and 4-Bromo-5-methylthiophene-2-carbaldehyde . While differing by only a single methylene unit, the subtle variations in steric bulk and electronic character between the ethyl and methyl groups can have significant implications for reaction outcomes, yields, and kinetics. This analysis is designed for researchers, scientists, and drug development professionals to inform experimental design and optimize synthetic strategies.

Molecular Properties and Structural Analysis

The fundamental difference between the two subject compounds lies in the nature of the alkyl substituent at the 5-position of the thiophene ring. This seemingly minor structural change imparts distinct steric and electronic characteristics.

Property4-Bromo-5-ethylthiophene-2-carbaldehyde4-Bromo-5-methylthiophene-2-carbaldehyde
Structure
CAS Number 36880-34-9[3][4]29421-75-8[5][6]
Molecular Formula C₇H₇BrOSC₆H₅BrOS
Molecular Weight 219.10 g/mol 205.07 g/mol [6]
Electronic Effects

Both methyl and ethyl groups are classified as electron-donating groups (EDGs) due to the inductive effect (+I). They push electron density into the aromatic thiophene ring. The ethyl group is generally considered to be a slightly stronger electron-donating group than the methyl group.[7][8] This increased electron density can influence the reactivity of the aldehyde and the C-Br bond.

Steric Effects

The ethyl group occupies a larger volume of space than the methyl group. This increased steric bulk can hinder the approach of reactants to adjacent functional groups, namely the aldehyde at the 2-position and the bromine at the 4-position.[9][10][11] This steric hindrance is a critical factor in determining reaction rates and, in some cases, product selectivity.[10][12]

Comparative Reactivity Analysis

The reactivity of these molecules is primarily centered around two sites: the electrophilic aldehyde carbon and the carbon-bromine bond, which is amenable to cross-coupling.

Reactivity of the Aldehyde Group: Nucleophilic Addition

The aldehyde functional group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles.[13][14] Common reactions include Grignard additions, reductions, and Wittig olefinations.[1][15]

  • Electronic Influence: The slightly stronger electron-donating nature of the ethyl group in 4-Bromo-5-ethylthiophene-2-carbaldehyde increases the electron density on the thiophene ring, which in turn slightly reduces the partial positive charge on the carbonyl carbon. This makes the aldehyde less electrophilic compared to its methyl-substituted counterpart. Consequently, the methyl derivative is expected to react slightly faster with nucleophiles.

  • Steric Influence: The greater steric bulk of the ethyl group can partially shield the aldehyde from the incoming nucleophile.[14] This effect is particularly pronounced with bulky nucleophiles. The transition state leading to the tetrahedral intermediate is more sterically crowded for the ethyl derivative, resulting in a higher activation energy and a slower reaction rate.[14]

Reactivity of the C-Br Bond: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[2][16][17][18] The key step involving the bromo-thiophene is the oxidative addition of the palladium catalyst to the C-Br bond.

  • Electronic Influence: The electron-donating alkyl groups at the adjacent C5 position increase electron density at the C4 carbon, which can slightly disfavor the oxidative addition step. As the ethyl group is a marginally better electron donor, it might slightly decrease the rate of oxidative addition compared to the methyl group.

  • Steric Influence: The steric hindrance from the C5-substituent is a more dominant factor. The palladium catalyst, which is typically bulky with its phosphine ligands, must approach the C-Br bond. The larger ethyl group in 4-Bromo-5-ethylthiophene-2-carbaldehyde presents a greater steric barrier than the methyl group, potentially slowing down the rate of oxidative addition and, consequently, the overall catalytic cycle.[19]

Experimental Protocols & Workflows

Protocol 1: Wittig Reaction

This protocol describes the conversion of the thiophene aldehyde to an alkene.[1][15][20]

Materials:

  • 4-Bromo-5-alkylthiophene-2-carbaldehyde (1.0 equiv)

  • Methyltriphenylphosphonium bromide (1.1 equiv)

  • n-Butyllithium (n-BuLi, 1.05 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl acetate or Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Ylide Preparation: To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.1 equiv).

  • Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.05 equiv) dropwise. The formation of a characteristic orange-red color indicates ylide formation.[20]

  • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction: Dissolve the 4-bromo-5-alkylthiophene-2-carbaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

G cluster_ylide Ylide Preparation cluster_wittig Wittig Reaction cluster_workup Work-up & Purification ylide_start Suspend Ph3P+CH3Br- in THF add_base Cool to 0 C, Add n-BuLi ylide_start->add_base ylide_formed Stir 1h @ 0 C (Orange-Red Ylide) add_base->ylide_formed add_aldehyde Add Aldehyde to Ylide @ 0 C ylide_formed->add_aldehyde prep_aldehyde Dissolve Thiophene Aldehyde in THF prep_aldehyde->add_aldehyde react Warm to RT, Stir 2-12h (TLC Monitoring) add_aldehyde->react quench Quench with aq. NH4Cl react->quench extract Extract with EtOAc quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify G Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Ar'

Sources

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Bromo-5-Alkylthiophenes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of thiophene rings is a cornerstone of modern synthesis, paving the way for novel therapeutic agents and functional materials. The 4-bromo-5-alkylthiophene scaffold, in particular, serves as a versatile building block. Its selective transformation through palladium-catalyzed cross-coupling reactions is a critical step in the elaboration of complex molecular architectures. The choice of the palladium catalyst is not trivial; it profoundly dictates the efficiency, selectivity, and overall success of the coupling reaction.

This guide provides an in-depth comparative analysis of various palladium catalyst systems for the cross-coupling of 4-bromo-5-alkylthiophenes. We will delve into the nuances of catalyst selection, explore the mechanistic underpinnings that govern their reactivity, and provide detailed, field-proven experimental protocols. Our objective is to equip you with the knowledge to make informed decisions for your specific synthetic challenges.

The Landscape of Palladium Catalysts for Thiophene Coupling

The versatility of palladium catalysis stems from the ability to fine-tune the metal's electronic and steric properties through the coordination of various ligands. For the coupling of 4-bromo-5-alkylthiophenes, the primary classes of palladium catalysts include those based on phosphine ligands, N-heterocyclic carbenes (NHCs), and palladacycles. Each class presents a unique set of advantages and is suited for different coupling partners and reaction conditions.[1]

  • Palladium-Phosphine Catalysts: These represent the classical and most widely used catalysts for cross-coupling reactions. The tunability of phosphine ligands, from monodentate to bidentate and from electron-rich to electron-poor, allows for a high degree of optimization.[1] For thiophene-based substrates, bulky and electron-rich phosphine ligands have demonstrated particular efficacy.[1]

  • Palladium-NHC Catalysts: N-heterocyclic carbenes have emerged as a powerful class of ligands for palladium. Their strong σ-donating ability enhances the electron density at the palladium center, facilitating the oxidative addition step, which is often rate-limiting.[2][3][4] The steric bulk of NHC ligands also promotes the final reductive elimination step, leading to faster catalytic turnover.[2][3] These catalysts are known for their high stability and efficiency, even at low catalyst loadings.[2][3][5]

  • Palladacycles: These pre-catalysts feature a stable palladium-carbon σ-bond within a cyclic structure.[6][7][8][9] They are often air- and moisture-stable, simplifying handling.[1] Palladacycles can exhibit exceptional catalytic activity, achieving high turnover numbers (TONs) and turnover frequencies (TOFs).[1]

Comparative Performance in Key Cross-Coupling Reactions

The choice of catalyst is intrinsically linked to the specific cross-coupling reaction being performed. Below, we compare the performance of representative palladium catalysts in Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions involving 4-bromo-5-alkylthiophenes.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. In a study involving the coupling of 5-bromoindazoles with 2-thiopheneboronic acid, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) was identified as the most suitable catalyst, affording the coupled product in high yield and with a short reaction time compared to Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂.[10] This highlights the importance of the ligand in facilitating the reaction.

Catalyst SystemLigand TypeBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂Bidentate PhosphineK₂CO₃Dimethoxyethane802High[10]
Pd(PPh₃)₄Monodentate PhosphineK₂CO₃Dimethoxyethane80>2Lower[10]
Pd(PPh₃)₂Cl₂Monodentate PhosphineK₂CO₃Dimethoxyethane80>2Lower[10]

Table 1: Comparison of palladium catalysts for the Suzuki-Miyaura coupling of a bromo-heterocycle with 2-thiopheneboronic acid.[10]

The superior performance of Pd(dppf)Cl₂ can be attributed to the chelating nature of the dppf ligand, which stabilizes the palladium center and promotes the catalytic cycle.[11]

Stille Coupling: Utilizing Organostannanes

The Stille reaction offers a mild and versatile method for C-C bond formation, particularly with substrates bearing sensitive functional groups.[12][13] While specific comparative data for 4-bromo-5-alkylthiophenes is sparse, studies on related aryl bromides show that Pd(PPh₃)₄ is a highly effective catalyst.[14] The choice of ligand and additives can be crucial, as seen in the synthesis of artonin I, where replacing Pd(OAc)₂ with Pd₂(dba)₃ in the presence of AsPh₃ dramatically increased the yield of a Stille coupling from 5% to 75%.[15]

Heck Coupling: Vinylation of the Thiophene Core

The Heck reaction is a powerful tool for the vinylation of aryl halides.[16] For thiophene derivatives, regioselectivity can be a challenge. A study on the regioselective β-vinylation of thiophenes utilized a palladium-catalyzed reaction where a bromo substituent acts as a traceless directing group, proceeding through a Pd 1,4-migration.[17] While not a direct coupling at the bromo-position, this highlights advanced palladium methodologies for thiophene functionalization.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C-C triple bonds between aryl halides and terminal alkynes.[18][19][20] The reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[18][21] Copper-free versions have also been developed to avoid the formation of alkyne homocoupling byproducts.[22] For the selective coupling at a C-Br bond, catalyst systems like PdCl₂(PPh₃)₂/CuI are commonly used.[22]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[23][24][25][26] The choice of ligand is critical, with bulky, electron-rich phosphine ligands such as Xantphos being particularly effective for the coupling of deactivated aminothiophenes with halopyridines.[27] A study on the synthesis of tacrine analogues demonstrated the versatility of Pd(dppf)Cl₂ as a common catalyst for various cross-coupling reactions, including the Buchwald-Hartwig amination of a bromo-heterocycle.[28][29]

Experimental Protocols

To provide a practical framework, we present detailed, step-by-step methodologies for representative cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂

This protocol is adapted from a procedure for the coupling of a bromo-heterocycle with a thiopheneboronic acid.[10]

Materials:

  • 4-Bromo-5-alkylthiophene (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dimethoxyethane (DME) (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 4-bromo-5-alkylthiophene, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the dimethoxyethane and water (previously degassed).

  • Add the Pd(dppf)Cl₂ catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination using Pd(dppf)Cl₂

This protocol is based on a general procedure for the amination of a bromo-heterocycle.[29]

Materials:

  • 4-Bromo-5-alkylthiophene (1.0 mmol)

  • Amine (1.3 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol)

  • Potassium tert-butoxide (KOt-Bu) (1.4 mmol)

  • 1,4-Dioxane (2 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the 4-bromo-5-alkylthiophene, amine, Pd(dppf)Cl₂, and potassium tert-butoxide to a dry reaction vessel.

  • Add the 1,4-dioxane (anhydrous and degassed).

  • Seal the vessel and heat the reaction mixture to 100 °C for 8-10 hours.

  • Monitor the reaction by an appropriate analytical technique.

  • After cooling, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic extracts with brine, dry over a drying agent, and concentrate.

  • Purify the residue by chromatography.

Mechanistic Considerations and Catalyst Selection Logic

The success of a cross-coupling reaction hinges on the intricate balance of the catalytic cycle's elementary steps: oxidative addition, transmetalation (or related steps), and reductive elimination.[30]

Oxidative Addition: This is often the rate-determining step, involving the insertion of the Pd(0) catalyst into the carbon-bromine bond of the thiophene. Electron-rich ligands, such as bulky phosphines and NHCs, enhance the electron density on the palladium center, promoting this step.[2][3]

Transmetalation: In Suzuki and Stille couplings, this step involves the transfer of the organic group from the organoboron or organotin reagent to the palladium center. The choice of base in Suzuki couplings is crucial for the activation of the boronic acid.

Reductive Elimination: This final step involves the formation of the new C-C or C-N bond and the regeneration of the Pd(0) catalyst. Sterically bulky ligands can accelerate this step by promoting the collapse of the palladium intermediate.[2][3]

The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(Br)L_n Ar-Pd(II)(Br)L_n Pd(0)L_n->Ar-Pd(II)(Br)L_n Oxidative Addition (Ar-Br) Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Br)L_n->Ar-Pd(II)(Ar')L_n Transmetalation (Ar'B(OH)₂) Ar-Pd(II)(Ar')L_n->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L_n->Ar-Ar' Product

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(Br)L_n Ar-Pd(II)(Br)L_n Pd(0)L_n->Ar-Pd(II)(Br)L_n Oxidative Addition (Ar-Br) [Ar-Pd(II)(NHR')L_n]+ [Ar-Pd(II)(NHR')L_n]+ Ar-Pd(II)(Br)L_n->[Ar-Pd(II)(NHR')L_n]+ Amine Coordination (R'NH₂) Ar-Pd(II)(NR')L_n Ar-Pd(II)(NR')L_n [Ar-Pd(II)(NHR')L_n]+->Ar-Pd(II)(NR')L_n Deprotonation (Base) Ar-Pd(II)(NR')L_n->Pd(0)L_n Reductive Elimination Ar-NHR' Ar-NHR' Ar-Pd(II)(NR')L_n->Ar-NHR' Product

Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of 4-bromo-5-alkylthiophenes is a powerful and versatile strategy in modern organic synthesis. While traditional phosphine-based catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ remain highly relevant and effective for a range of transformations, the advent of N-heterocyclic carbene ligands and palladacycle pre-catalysts has opened new avenues for achieving higher efficiency, stability, and broader substrate scope.

The choice of the optimal catalyst is not a one-size-fits-all solution but rather a nuanced decision based on the specific coupling partners, desired reaction conditions, and economic considerations. By understanding the comparative performance of different catalyst classes and the underlying mechanistic principles, researchers can navigate the complexities of catalyst selection and accelerate the discovery and development of novel molecules. The continued development of more active, stable, and selective palladium catalysts will undoubtedly further expand the synthetic chemist's toolbox for the functionalization of thiophene and other heterocyclic systems.

References

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  • Kobe University Repository. (2008). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. [Link]

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  • PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]

  • SciSpace. (2022). Towards novel tacrine analogues: Pd(dppf) Cl2$CH2Cl2 catalyzed improved synthesis. [Link]

  • PubMed Central. (2022). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. [Link]

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  • Organic Chemistry Portal. (n.d.). Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. [Link]

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Sources

Differentiating Isomers of 4-Bromo-5-ethylthiophene-2-carbaldehyde: A Spectroscopic Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise identification of molecular structure is not merely a procedural step but a cornerstone of innovation and safety. Positional isomers, molecules sharing the same chemical formula but differing in the arrangement of their constituent atoms, can exhibit vastly different biological activities, toxicological profiles, and material properties. For researchers working with substituted thiophenes, a common scaffold in pharmaceuticals and organic electronics, the unambiguous differentiation of isomers is of paramount importance. This guide provides a comprehensive spectral comparison of "4-Bromo-5-ethylthiophene-2-carbaldehyde" and its five positional isomers, offering a detailed analysis of their predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. By understanding the subtle yet significant spectroscopic distinctions, researchers can confidently identify and characterize these closely related compounds.

The Isomers: A Subtle Shift in Substitution, A World of Difference

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, offers several positions for substitution. For a thiophene ring bearing a bromo, an ethyl, and a carbaldehyde group, six unique positional isomers are possible. The reference compound for this guide is 4-Bromo-5-ethylthiophene-2-carbaldehyde , and its five isomers are:

  • Isomer 2: 3-Bromo-5-ethylthiophene-2-carbaldehyde

  • Isomer 3: 4-Bromo-3-ethylthiophene-2-carbaldehyde

  • Isomer 4: 5-Bromo-3-ethylthiophene-2-carbaldehyde

  • Isomer 5: 5-Bromo-4-ethylthiophene-2-carbaldehyde

  • Isomer 6: 3-Bromo-4-ethylthiophene-2-carbaldehyde

The structural differences between these isomers are illustrated in the following diagram:

Figure 1: Chemical structures of the six positional isomers of Bromo-ethylthiophene-2-carbaldehyde.

Comparative Spectral Analysis: Deciphering the Isomeric Fingerprints

The following sections provide a detailed comparison of the predicted spectral data for each isomer. This data has been generated using established spectroscopic principles and prediction tools, offering a reliable guide for isomer differentiation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for distinguishing between these isomers due to the sensitivity of proton chemical shifts and coupling constants to the electronic environment and proximity of neighboring substituents. The predicted ¹H NMR spectral data are summarized in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

IsomerThiophene-HAldehyde-H (CHO)Ethyl-H (CH₂)Ethyl-H (CH₃)
4-Bromo-5-ethylthiophene-2-carbaldehyde ~7.6 (s, 1H)~9.8 (s, 1H)~2.9 (q, 2H)~1.3 (t, 3H)
3-Bromo-5-ethylthiophene-2-carbaldehyde ~7.1 (s, 1H)~9.9 (s, 1H)~2.8 (q, 2H)~1.3 (t, 3H)
4-Bromo-3-ethylthiophene-2-carbaldehyde ~7.7 (s, 1H)~10.2 (s, 1H)~2.7 (q, 2H)~1.2 (t, 3H)
5-Bromo-3-ethylthiophene-2-carbaldehyde ~7.3 (s, 1H)~10.1 (s, 1H)~2.7 (q, 2H)~1.2 (t, 3H)
5-Bromo-4-ethylthiophene-2-carbaldehyde ~7.5 (s, 1H)~9.8 (s, 1H)~2.6 (q, 2H)~1.2 (t, 3H)
3-Bromo-4-ethylthiophene-2-carbaldehyde ~7.2 (s, 1H)~10.3 (s, 1H)~2.6 (q, 2H)~1.2 (t, 3H)

Key Differentiating Features in ¹H NMR:

  • Thiophene Proton Chemical Shift: The chemical shift of the lone proton on the thiophene ring is highly diagnostic. Its position is influenced by the electronic effects of the adjacent substituents. For instance, the deshielding effect of the aldehyde group and the bromine atom will cause the thiophene proton in 4-Bromo-3-ethylthiophene-2-carbaldehyde to appear at a relatively downfield region (~7.7 ppm).

  • Aldehyde Proton Chemical Shift: The proximity of the bromine and ethyl groups to the carbaldehyde function influences the aldehyde proton's chemical shift. Steric hindrance and electronic effects can cause variations of up to 0.5 ppm among the isomers.

  • Coupling Constants: While not explicitly shown in the table, the coupling constants between the ethyl protons (a quartet for the CH₂ and a triplet for the CH₃) will be consistently around 7 Hz. The key distinction lies in the absence of coupling for the thiophene proton in all isomers, as it is an isolated spin system.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides complementary information, with the chemical shifts of the thiophene ring carbons being particularly sensitive to the substitution pattern.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

IsomerC=OThiophene-C (quaternary)Thiophene-CHEthyl-CH₂Ethyl-CH₃
4-Bromo-5-ethylthiophene-2-carbaldehyde ~183~145, ~142, ~135, ~120~138~24~15
3-Bromo-5-ethylthiophene-2-carbaldehyde ~182~150, ~140, ~130, ~115~135~22~14
4-Bromo-3-ethylthiophene-2-carbaldehyde ~184~148, ~143, ~138, ~125~133~20~14
5-Bromo-3-ethylthiophene-2-carbaldehyde ~183~152, ~141, ~133, ~128~130~21~15
5-Bromo-4-ethylthiophene-2-carbaldehyde ~182~147, ~145, ~137, ~122~139~23~15
3-Bromo-4-ethylthiophene-2-carbaldehyde ~184~149, ~144, ~136, ~118~132~21~14

Key Differentiating Features in ¹³C NMR:

  • Thiophene Ring Carbon Shifts: The positions of the quaternary and protonated carbons in the thiophene ring are the most informative. The carbon directly attached to the bromine atom will be significantly shifted upfield compared to the others due to the heavy atom effect. The carbon bearing the aldehyde group will be downfield, as will the carbon attached to the ethyl group, though to a lesser extent.

  • Carbonyl Carbon (C=O) Shift: The electronic environment around the aldehyde group will cause slight variations in the carbonyl carbon's chemical shift, typically in the range of 182-184 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. While all isomers share the same functional groups, the position of these groups can lead to subtle shifts in their characteristic absorption frequencies.

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)

IsomerC=O StretchC-H (aldehyde)C-H (aromatic)C-H (aliphatic)Thiophene RingC-Br Stretch
All Isomers 1670-1690~2820, ~2720~31002970-2850~1520, ~1450600-500

Key Differentiating Features in IR Spectroscopy:

The primary distinguishing features in the IR spectra will be subtle shifts in the C=O stretching frequency due to changes in conjugation and electronic effects imposed by the different substitution patterns. The fingerprint region (below 1500 cm⁻¹) will also show unique patterns for each isomer, although these can be complex to interpret without authentic reference spectra. The presence of a strong carbonyl absorption band is a key characteristic for all the isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All six isomers will have the same molecular weight. The key to differentiation lies in the relative abundances of fragment ions, although these can be very similar for positional isomers.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): A prominent molecular ion peak will be observed at m/z corresponding to the molecular weight of C₇H₇BrOS. Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope.

  • Key Fragmentation Pathways:

    • Loss of a bromine radical ([M-Br]⁺).

    • Loss of the ethyl group ([M-C₂H₅]⁺).

    • Loss of the aldehyde group as CHO ([M-CHO]⁺).

    • Cleavage of the thiophene ring.

While the major fragment ions will be the same for all isomers, the relative intensities of these fragments may differ slightly depending on the stability of the resulting carbocations, which is influenced by the positions of the substituents. However, distinguishing positional isomers based solely on their electron ionization mass spectra can be challenging without high-resolution mass spectrometry and tandem MS/MS experiments.

Experimental Protocols: A Guide to Data Acquisition

To obtain high-quality spectral data for the definitive identification of these isomers, rigorous adherence to standardized experimental protocols is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow A Sample Preparation: ~5-10 mg of the isomer in ~0.6 mL of CDCl₃ B Instrument Setup: - 400 MHz or higher spectrometer - Lock on CDCl₃ signal - Shim to optimize homogeneity A->B C ¹H NMR Acquisition: - Standard pulse sequence (zg30) - Acquire sufficient scans for good S/N - Process with Fourier transform B->C D ¹³C NMR Acquisition: - Proton-decoupled pulse sequence (zgpg30) - Longer acquisition time may be needed - Process with Fourier transform B->D E Data Analysis: - Reference spectra to TMS (0 ppm) - Integrate peaks in ¹H NMR - Assign peaks based on chemical shifts and coupling C->E D->E

Figure 2: Standard workflow for NMR data acquisition and analysis.

Detailed Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified isomer and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a 400 MHz (or higher field) NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A 30-degree pulse angle is typically sufficient. The number of scans will depend on the sample concentration, but 16 to 64 scans are usually adequate.

  • ¹³C NMR Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis: Process the raw data using a Fourier transform. Phase and baseline correct the spectra. Reference the spectra using the TMS signal at 0.00 ppm for both ¹H and ¹³C. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with the predicted data.

Infrared (IR) Spectroscopy

IR_Workflow A Sample Preparation: - Thin film on a salt plate (e.g., NaCl) - or KBr pellet B Instrument Setup: - FTIR spectrometer - Collect a background spectrum A->B C Data Acquisition: - Place sample in the beam path - Acquire the sample spectrum - Typically 16-32 scans B->C D Data Analysis: - Identify characteristic absorption bands - Compare with predicted frequencies C->D

Figure 3: General workflow for acquiring an IR spectrum.

Detailed Protocol:

  • Sample Preparation: For a solid sample, the potassium bromide (KBr) pellet method is common. Mix a small amount of the sample (1-2 mg) with about 100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, for a liquid or low-melting solid, a thin film can be prepared by dissolving a small amount of the sample in a volatile solvent, applying a drop to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Instrument Setup: Turn on the Fourier Transform Infrared (FTIR) spectrometer and allow it to warm up. Collect a background spectrum of the empty sample compartment to subtract any atmospheric CO₂ and water vapor absorptions.

  • Data Acquisition: Place the sample in the spectrometer's sample holder. Acquire the spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups (e.g., C=O, C-H, C-Br). Compare the positions of these bands to the predicted values and to the spectra of the other isomers.

Mass Spectrometry (MS)

MS_Workflow A Sample Introduction: - Direct infusion or via GC/LC - Dissolve sample in a suitable solvent B Ionization: - Electron Ionization (EI) is common - 70 eV is the standard energy A->B C Mass Analysis: - Quadrupole or Time-of-Flight (TOF) - Scan a suitable mass range (e.g., m/z 50-300) B->C D Data Analysis: - Identify the molecular ion peak (M⁺) - Analyze the isotopic pattern of bromine - Identify major fragment ions C->D

Figure 4: A simplified workflow for mass spectrometry analysis.

Detailed Protocol:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS). Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Ionization: Use Electron Ionization (EI) at the standard energy of 70 eV. This will induce fragmentation and provide a characteristic fragmentation pattern.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or a time-of-flight (TOF) analyzer. Scan a mass range that encompasses the expected molecular weight of the compound (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and confirm its m/z value. Analyze the isotopic pattern of the molecular ion to confirm the presence of one bromine atom. Identify the major fragment ions and propose fragmentation pathways. Compare the fragmentation patterns of the different isomers.

Conclusion: A Multi-faceted Approach to Isomer Identification

The definitive characterization of the "4-Bromo-5-ethylthiophene-2-carbaldehyde" isomers requires a multi-pronged spectroscopic approach. While each technique provides valuable information, it is the synergy of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry that allows for unambiguous structure elucidation. ¹H and ¹³C NMR are particularly powerful in distinguishing these positional isomers due to the sensitivity of chemical shifts to the local electronic environment. IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and fragmentation data. By carefully acquiring and interpreting this suite of spectroscopic data, and by comparing it to the predicted values presented in this guide, researchers can confidently navigate the subtleties of thiophene chemistry and advance their scientific endeavors.

References

  • ChemDoodle Web Components. (n.d.). Simulate NMR and MS. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Retrieved from [Link]

  • ACS Publications. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ACS Applied Materials & Interfaces. Retrieved from [Link]

A Comparative Guide to the Biological Activity of 4-Substituted Thiophene-2-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiophene scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides an in-depth comparison of the biological activities of a series of 4-arylthiophene-2-carbaldehyde derivatives, offering valuable insights for researchers and drug development professionals. While this guide focuses on derivatives of 4-bromothiophene-2-carbaldehyde, the principles and experimental data presented offer a strong predictive framework for the biological potential of derivatives from structurally similar scaffolds such as 4-Bromo-5-ethylthiophene-2-carbaldehyde.

The aldehyde functionality at the 2-position of the thiophene ring serves as a versatile synthetic handle, allowing for the facile generation of a diverse library of derivatives, including Schiff bases, chalcones, and various heterocyclic adducts. The nature and substitution pattern of the aryl group at the 4-position, in conjunction with further derivatization of the carbaldehyde, can profoundly influence the biological activity profile of the resulting compounds.

Comparative Analysis of Biological Activities

A pivotal study by Ali et al. (2013) systematically synthesized a series of 4-arylthiophene-2-carbaldehydes via Suzuki-Miyaura cross-coupling reactions and evaluated their antibacterial, antiurease, haemolytic, and antioxidant activities.[1] This section presents a comparative analysis of their findings, providing a clear overview of the structure-activity relationships (SAR).

Antibacterial Activity

The synthesized 4-arylthiophene-2-carbaldehydes were screened against a panel of Gram-positive and Gram-negative bacteria. The results, summarized in Table 1, highlight the influence of the substituent on the aryl ring on antibacterial potency.

Table 1: Antibacterial Activity (IC₅₀ µg/mL) of 4-Arylthiophene-2-carbaldehyde Derivatives

Compound4-Aryl SubstituentBacillus subtilis (Gram +)Staphylococcus aureus (Gram +)Pseudomonas aeruginosa (Gram -)Escherichia coli (Gram -)
2a Phenyl> 50> 5048.2 ± 0.9> 50
2d 3-(trifluoromethyl)-5-nitrophenyl42.1 ± 0.745.3 ± 0.829.7 ± 0.5 43.8 ± 0.6
2i 3-Chloro-4-fluorophenyl40.5 ± 0.642.1 ± 0.738.4 ± 0.541.2 ± 0.6
2j 4-Methoxyphenyl44.2 ± 0.837.4 ± 0.6 46.1 ± 0.940.0 ± 0.7
Streptomycin Standard30.5 ± 0.532.8 ± 0.435.2 ± 0.638.1 ± 0.5

Data extracted from Ali et al., 2013.[1]

Key Insights:

  • Electron-withdrawing groups enhance activity against Gram-negative bacteria: Compound 2d , bearing a trifluoromethyl and a nitro group, exhibited the most potent activity against Pseudomonas aeruginosa, even surpassing the standard drug, streptomycin.[1]

  • Electron-donating groups show promise against specific strains: Compound 2j , with a methoxy group, displayed the best activity against Staphylococcus aureus and Escherichia coli among the tested derivatives.[1]

  • Halogen substitution provides broad-spectrum moderate activity: Compound 2i , with chloro and fluoro substituents, showed moderate activity across all tested bacterial strains.[1]

Antiurease Activity

Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. The inhibitory effects of the synthesized compounds on urease activity are presented in Table 2.

Table 2: Antiurease Activity of 4-Arylthiophene-2-carbaldehyde Derivatives

Compound4-Aryl SubstituentUrease Inhibition IC₅₀ (µg/mL)
2a Phenyl27.9 ± 0.4
2i 3-Chloro-4-fluorophenyl27.1 ± 0.3
2j 4-Methoxyphenyl35.6 ± 0.5
Thiourea Standard27.5 ± 0.2

Data extracted from Ali et al., 2013.[1]

Key Insights:

  • The presence of halogens on the aryl ring, as in compound 2i , resulted in the most potent urease inhibition, comparable to the standard inhibitor thiourea.[1]

  • The unsubstituted phenyl derivative (2a ) also demonstrated significant activity.[1]

Antioxidant Activity (Nitric Oxide Scavenging)

The ability of the compounds to scavenge nitric oxide (NO), a key mediator in inflammatory processes, was assessed.

Table 3: Nitric Oxide Scavenging Activity of 4-Arylthiophene-2-carbaldehyde Derivatives

Compound4-Aryl SubstituentNO Scavenging IC₅₀ (µg/mL)
2d 3-(trifluoromethyl)-5-nitrophenyl45.6 ± 0.8
2i 3-Chloro-4-fluorophenyl52.3 ± 0.9
Ascorbic Acid Standard42.1 ± 0.7

Data extracted from Ali et al., 2013.[1]

Key Insight:

  • Compound 2d , with its strong electron-withdrawing substituents, was the most effective nitric oxide scavenger, showing activity comparable to the standard antioxidant, ascorbic acid.[1]

Experimental Protocols

To ensure scientific integrity and reproducibility, the detailed methodologies for the biological assays are provided below.

Antibacterial Activity Assay (Broth Microdilution Method)

This protocol is based on the method described by Ali et al. (2013).[1]

  • Preparation of Bacterial Cultures: Bacterial strains are grown overnight in Mueller-Hinton broth at 37°C. The turbidity of the cultures is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Preparation of Compound Dilutions: The test compounds are dissolved in DMSO to a stock concentration of 1 mg/mL. Serial twofold dilutions are prepared in Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Calculation of IC₅₀: The IC₅₀ values are calculated from the dose-response curves.

Antibacterial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Bacterial Culture (Overnight Growth) B Standardize to 0.5 McFarland A->B E Inoculate Plates with Bacterial Suspension B->E C Prepare Compound Stock Solution (DMSO) D Serial Dilutions in Broth C->D D->E F Incubate at 37°C (18-24h) E->F G Determine MIC (Visual Inspection) F->G H Calculate IC₅₀ G->H

Workflow for the broth microdilution antibacterial assay.
Antiurease Activity Assay

This protocol is adapted from the method described by Ali et al. (2013).[1]

  • Reaction Mixture Preparation: In a 96-well plate, 25 µL of Jack bean urease solution is mixed with 55 µL of buffer (100 mM urea) and 5 µL of the test compound at various concentrations.

  • Incubation: The mixture is incubated at 30°C for 15 minutes.

  • Ammonia Quantification: The production of ammonia is measured by adding 45 µL of phenol reagent and 70 µL of alkali reagent. The plate is incubated for a further 50 minutes at 30°C.

  • Absorbance Measurement: The absorbance is read at 630 nm using a microplate reader.

  • Calculation of Inhibition: The percentage of inhibition is calculated using the formula: 100 - ((OD_test / OD_control) x 100). The IC₅₀ is determined from the dose-response curve.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The aldehyde group at the 2-position of the thiophene ring is a key pharmacophore that can participate in various interactions with biological targets. The electronic properties of the substituent at the 4-position significantly modulate the reactivity of the aldehyde and the overall lipophilicity and electronic distribution of the molecule.

SAR_Concept cluster_derivatives Potential Derivatives cluster_activities Biological Activities Thiophene 4-Arylthiophene- 2-carbaldehyde SchiffBase Schiff Bases Thiophene->SchiffBase Reaction with primary amines Chalcone Chalcones Thiophene->Chalcone Claisen-Schmidt condensation Heterocycle Other Heterocycles Thiophene->Heterocycle Cyclization reactions Antimicrobial Antimicrobial SchiffBase->Antimicrobial Anticancer Anticancer Chalcone->Anticancer AntiInflammatory Anti-inflammatory Heterocycle->AntiInflammatory

Synthetic derivatization pathways from the thiophene-2-carbaldehyde scaffold.

The observed antibacterial and antioxidant activities of the 4-arylthiophene-2-carbaldehydes suggest that these compounds may act through multiple mechanisms. The presence of electron-withdrawing groups, which enhances activity against Gram-negative bacteria, may facilitate the interaction of the aldehyde group with nucleophilic residues in bacterial enzymes or disrupt the bacterial membrane. The nitric oxide scavenging activity points towards a potential anti-inflammatory role by mitigating oxidative stress.

Future Directions and Conclusion

This comparative guide highlights the significant potential of 4-substituted thiophene-2-carbaldehyde derivatives as a versatile scaffold for the development of new therapeutic agents. The presented data demonstrates that strategic modification of the aryl substituent at the 4-position allows for the fine-tuning of biological activity.

Future research should focus on:

  • Synthesis and evaluation of derivatives of 4-Bromo-5-ethylthiophene-2-carbaldehyde: This will provide a direct comparison and validate the predictive power of the current data.

  • Elucidation of the mechanism of action: In-depth studies are needed to identify the specific molecular targets of these compounds.

  • Optimization of lead compounds: Further chemical modifications of the most promising derivatives could lead to enhanced potency and selectivity.

References

  • Ali, A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(11), 14029-14046. [Link]

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A Comparative Guide to the Structural Validation of 4-Bromo-5-ethylthiophene-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Thiophene derivatives, such as 4-Bromo-5-ethylthiophene-2-carbaldehyde, are prevalent scaffolds in medicinal chemistry and materials science, making the precise determination of their structure and that of their analogs a critical step in discovery and development.[1][2] This guide provides an in-depth comparison of the primary analytical techniques for structural validation, offering insights into the causality behind experimental choices and presenting supporting data to guide researchers in selecting the most appropriate methods.

The subject of this guide, 4-Bromo-5-ethylthiophene-2-carbaldehyde, presents a unique combination of structural features—a substituted thiophene ring, a halogen atom, an alkyl chain, and an aldehyde group. Each of these components provides distinct spectroscopic handles that can be leveraged for comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds in solution.[3] It provides information on the chemical environment of individual atoms and their connectivity through chemical bonds.

1D NMR (¹H and ¹³C): The Foundational Analysis

One-dimensional NMR forms the initial and most crucial step in structural analysis.[4][5] The ¹H NMR spectrum reveals the number of different types of protons and their relative ratios, while the ¹³C NMR spectrum provides information about the carbon framework.

Causality in Experimental Choices: The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and the single deuterium lock signal. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

Experimental Protocol: 1D NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the 4-Bromo-5-ethylthiophene-2-carbaldehyde derivative in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity. Lock the spectrometer on the deuterium signal of the solvent.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse sequence.

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Employ a relaxation delay of 1-2 seconds.[4]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to obtain singlets for each carbon.

    • Set a wider spectral width (e.g., 0-220 ppm).

    • A significantly larger number of scans is required (e.g., 1024 or more) due to the low natural abundance of ¹³C.[4]

    • Use a longer relaxation delay (2-5 seconds).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the spectra using the TMS signal. Integrate the ¹H NMR signals.

Data Interpretation:

For the parent compound, 4-Bromo-5-ethylthiophene-2-carbaldehyde, the expected signals are summarized in the table below. The chemical shifts are influenced by the electronic effects of the substituents on the thiophene ring.[6][7]

Technique Expected Signals and Interpretation
¹H NMR - A singlet for the aldehyde proton (~9.8-10.0 ppm).- A singlet for the thiophene ring proton (H-3) (~7.5-7.8 ppm).- A quartet for the methylene protons (-CH₂) of the ethyl group (~2.8-3.0 ppm).- A triplet for the methyl protons (-CH₃) of the ethyl group (~1.2-1.4 ppm).
¹³C NMR - A signal for the aldehyde carbon (~180-185 ppm).- Signals for the thiophene ring carbons (C-2, C-4, C-5) in the aromatic region (~120-150 ppm).- A signal for the C-Br carbon (C-4) which will be at a lower field than unsubstituted carbons.- Signals for the ethyl group carbons (-CH₂ and -CH₃) in the aliphatic region (~15-30 ppm).
2D NMR (COSY and HSQC): Unraveling Complex Connectivity

When 1D NMR spectra are complex or ambiguous, 2D NMR techniques are indispensable for establishing definitive correlations between atoms.[8][9][10]

  • COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds.[11][12] For our target molecule, a COSY experiment would show a cross-peak between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear technique correlates protons with the carbons to which they are directly attached. An HSQC spectrum would definitively link the proton signals of the ethyl group to their corresponding carbon signals and the thiophene proton to its carbon.

Workflow for NMR-Based Structure Validation:

Caption: Workflow for NMR-based structural validation of organic compounds.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] It is essential for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation patterns.[14][15]

High-Resolution Mass Spectrometry (HRMS)

HRMS, often utilizing techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement, which allows for the determination of the elemental formula.[16][17] This is a critical step in confirming the identity of a newly synthesized compound.

Causality in Experimental Choices: ESI is a "soft" ionization technique, meaning it is less likely to cause fragmentation of the analyte, making it ideal for determining the molecular weight of the intact molecule.[18] The choice of solvent is also important; volatile organic solvents like methanol or acetonitrile are preferred.[19]

Experimental Protocol: ESI-HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[19] A small amount of formic acid (0.1%) can be added to promote protonation.[16]

  • Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which then desolvate to form gas-phase ions.[18]

  • Mass Analysis: Analyze the ions in a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate m/z value.

  • Data Analysis: Compare the experimentally determined accurate mass with the theoretical mass calculated for the expected elemental formula.

Data Interpretation:

For 4-Bromo-5-ethylthiophene-2-carbaldehyde (C₇H₇BrOS), the presence of bromine provides a distinctive isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units.

Technique Expected Data and Interpretation
ESI-HRMS - Molecular Ion: Observation of a protonated molecule [M+H]⁺ with a characteristic isotopic pattern for one bromine atom.- Accurate Mass: The measured mass should be within a few parts per million (ppm) of the calculated theoretical mass for C₇H₈BrOS⁺.- Fragmentation: Minimal fragmentation is expected with ESI, but some in-source fragmentation may occur, potentially showing loss of the aldehyde group or the ethyl group.
Electron Ionization (EI) Mass Spectrometry

EI-MS is a "hard" ionization technique that causes extensive fragmentation of the molecule.[15][20] The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation and confirmation.

Workflow for Mass Spectrometry-Based Validation:

Caption: Workflow for mass spectrometry-based structural validation.

X-ray Crystallography: The Definitive Structure

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.[21][22] It is considered the ultimate proof of structure.

Causality in Experimental Choices: The primary challenge in X-ray crystallography is growing a single crystal of sufficient size and quality. This often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound from a suitable solvent or solvent mixture.

  • Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer and collect diffraction data by rotating the crystal in a beam of X-rays.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final structure.

Data Interpretation:

The output of an X-ray crystallography experiment is a detailed 3D model of the molecule in the crystal lattice. This provides definitive confirmation of the connectivity and stereochemistry, leaving no room for ambiguity.

Comparative Summary of Techniques

Technique Information Provided Strengths Limitations Best For
1D NMR Connectivity, chemical environment, relative number of nuclei.[4]Rapid, non-destructive, provides detailed structural information.Can be complex for large molecules, requires soluble samples.Initial structural elucidation and routine characterization.
2D NMR Through-bond and through-space correlations.[8][11]Resolves spectral overlap, confirms connectivity.Longer acquisition times, requires more expertise for interpretation.Resolving complex structures and confirming assignments.
HRMS Accurate molecular weight, elemental formula.[13][17]High accuracy and sensitivity, confirms elemental composition.Provides little information on connectivity, requires ionizable samples.Confirming molecular formula and identifying unknown compounds.
EI-MS Fragmentation patterns, molecular weight.[15]Reproducible fragmentation patterns are useful for library matching.Molecular ion may be weak or absent, can be difficult to interpret.Structural fingerprinting and confirmation of known compounds.
X-ray Crystallography Absolute 3D structure, bond lengths and angles.[21]Unambiguous structural determination.Requires a suitable single crystal, not applicable to non-crystalline materials.Definitive proof of structure for crystalline compounds.

Conclusion

The structural validation of 4-Bromo-5-ethylthiophene-2-carbaldehyde derivatives requires a multi-faceted analytical approach. While 1D and 2D NMR spectroscopy provide the primary means of determining the molecular framework and connectivity, high-resolution mass spectrometry is essential for confirming the elemental composition. For crystalline derivatives, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. By judiciously applying these complementary techniques, researchers can ensure the scientific integrity of their work and confidently advance their drug discovery and materials science programs.

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  • National Institutes of Health. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... Available from: [Link]

  • Oakwood Chemical. 4-Bromo-5-ethyl-thiophene-2-carboxylic acid. Available from: [Link]

  • National Institutes of Health. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Available from: [Link]

  • Slideshare. Mass chart Fragmentation. Available from: [Link]

  • MDPI. Cycloruthenated Imines: A Step into the Nanomolar Region. Available from: [Link]

  • MySkinRecipes. 4-Bromo-5-nitrothiophene-2-carbaldehyde. Available from: [Link]

  • ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Available from: [Link]

  • Chad's Prep. Mass Spectrometry Fragmentation Patterns. Available from: [Link]

  • MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available from: [Link]

  • ResearchGate. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Available from: [Link]

  • NIST WebBook. 2-Thiophenecarboxaldehyde. Available from: [Link]

Sources

A Comparative Guide to the Synthetic Routes of 4-Bromo-5-ethylthiophene-2-carbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comparative analysis of various synthetic strategies for obtaining 4-Bromo-5-ethylthiophene-2-carbaldehyde, a key intermediate in the development of novel therapeutics and functional materials. This document moves beyond a simple recitation of protocols to offer insights into the rationale behind experimental choices, empowering researchers to select the most efficacious route for their specific needs.

Introduction: The Significance of 4-Bromo-5-ethylthiophene-2-carbaldehyde

The thiophene scaffold is a ubiquitous motif in medicinal chemistry, prized for its diverse biological activities. The specific substitution pattern of 4-Bromo-5-ethylthiophene-2-carbaldehyde, featuring a reactive aldehyde for further elaboration and a bromine atom for cross-coupling reactions, makes it a highly versatile building block. Its strategic functionalization allows for the facile introduction of molecular complexity, a crucial aspect in the design of new chemical entities with tailored pharmacological profiles. This guide will dissect three distinct and plausible synthetic pathways to this valuable compound, evaluating each for its efficiency, practicality, and overall robustness.

Synthetic Route 1: Direct Bromination of an Aldehyde Precursor

This route represents a straightforward approach, commencing with the commercially available or readily synthesized 5-ethylthiophene-2-carbaldehyde and introducing the bromine atom in the final step.

Overall Workflow

Route_1_Workflow 2-Ethylthiophene 2-Ethylthiophene 5-Ethylthiophene-2-carbaldehyde 5-Ethylthiophene-2-carbaldehyde 2-Ethylthiophene->5-Ethylthiophene-2-carbaldehyde Vilsmeier-Haack (POCl3, DMF) 4-Bromo-5-ethylthiophene-2-carbaldehyde 4-Bromo-5-ethylthiophene-2-carbaldehyde 5-Ethylthiophene-2-carbaldehyde->4-Bromo-5-ethylthiophene-2-carbaldehyde Bromination (Br2, Acetic Acid)

Caption: Synthetic workflow for Route 1.

Experimental Protocols

Step 1a: Synthesis of 5-Ethylthiophene-2-carbaldehyde

This initial step involves the formylation of 2-ethylthiophene using the Vilsmeier-Haack reaction. The Vilsmeier reagent, a mild electrophile, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[1].

  • Procedure:

    • In a four-necked flask under an inert atmosphere, cool N,N-dimethylformamide (2.0 equivalents) to 0-5 °C.

    • Slowly add phosphorus oxychloride (1.1 equivalents) while maintaining the temperature below 10 °C.

    • Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

    • Add 2-ethylthiophene (1.0 equivalent) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and then heat to 60 °C for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield 5-ethylthiophene-2-carbaldehyde.

Step 1b: Synthesis of 4-Bromo-5-ethylthiophene-2-carbaldehyde

The final step is the regioselective bromination of the aldehyde precursor. The electron-donating ethyl group and the electron-withdrawing aldehyde group direct the electrophilic substitution to the 4-position of the thiophene ring.

  • Procedure:

    • Dissolve 5-ethylthiophene-2-carbaldehyde (1.0 equivalent) in glacial acetic acid.

    • Cool the solution to 20 °C.

    • Slowly add a solution of bromine (1.0-1.1 equivalents) in glacial acetic acid dropwise.

    • Stir the reaction mixture at 20 °C and monitor its progress by TLC.

    • Once the starting material is consumed, pour the reaction mixture into water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Synthetic Route 2: Formylation of a Bromo-Ethyl Precursor

This alternative strategy involves the initial synthesis of a bromo-ethyl substituted thiophene, followed by the introduction of the aldehyde functionality via a Vilsmeier-Haack reaction.

Overall Workflow

Route_2_Workflow 3-Bromothiophene 3-Bromothiophene 3-Bromo-2-ethylthiophene 3-Bromo-2-ethylthiophene 3-Bromothiophene->3-Bromo-2-ethylthiophene Kumada Coupling (EtMgBr, Ni(dppp)Cl2) 4-Bromo-5-ethylthiophene-2-carbaldehyde 4-Bromo-5-ethylthiophene-2-carbaldehyde 3-Bromo-2-ethylthiophene->4-Bromo-5-ethylthiophene-2-carbaldehyde Vilsmeier-Haack (POCl3, DMF) Route_3_Workflow 2-Ethylthiophene 2-Ethylthiophene 2-Bromo-5-ethylthiophene 2-Bromo-5-ethylthiophene 2-Ethylthiophene->2-Bromo-5-ethylthiophene Bromination (1) (NBS, THF/Hexane) 2,4-Dibromo-5-ethylthiophene 2,4-Dibromo-5-ethylthiophene 2-Bromo-5-ethylthiophene->2,4-Dibromo-5-ethylthiophene Bromination (2) (Br2, Acetic Acid) 4-Bromo-5-ethylthiophene-2-carbaldehyde 4-Bromo-5-ethylthiophene-2-carbaldehyde 2,4-Dibromo-5-ethylthiophene->4-Bromo-5-ethylthiophene-2-carbaldehyde Lithiation-Formylation (n-BuLi, DMF)

Sources

literature review of "4-Bromo-5-ethylthiophene-2-carbaldehyde" applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Applications of 4-Bromo-5-ethylthiophene-2-carbaldehyde and Its Structural Analogs

Introduction: The Thiophene Scaffold in Modern Chemistry

Thiophene-based compounds are cornerstones in the development of pharmaceuticals and advanced materials.[1][2] Their structural resemblance to benzene, combined with the unique electronic properties imparted by the sulfur heteroatom, makes them privileged scaffolds in medicinal chemistry.[3] Within this class, substituted bromothiophene-2-carbaldehydes serve as exceptionally versatile building blocks. These molecules possess two key reactive handles: a bromine atom, ideal for carbon-carbon bond formation via cross-coupling reactions, and an aldehyde group, ready for a wide array of chemical transformations.

This guide focuses on the synthetic utility of 4-Bromo-5-ethylthiophene-2-carbaldehyde (CAS No: 36880-34-9).[4][5] While specific, peer-reviewed applications for this exact molecule are not extensively documented in current literature, its structure is representative of a class of reagents whose synthetic potential has been well-explored. By examining the applications of its close structural analogs, such as 4-bromothiophene-2-carbaldehyde and other substituted thiophenes, we can authoritatively delineate a comprehensive guide to its probable reactivity and applications. This comparative approach provides researchers with a robust framework for incorporating this valuable, yet underutilized, reagent into their synthetic programs.

Part 1: The Synthetic Versatility of the Bromothiophene-2-carbaldehyde Core

The synthetic power of 4-Bromo-5-ethylthiophene-2-carbaldehyde stems from the orthogonal reactivity of its two primary functional groups. The bromine atom at the 4-position and the carbaldehyde at the 2-position allow for sequential, regioselective modifications, making it a powerful precursor for complex, multi-functionalized thiophene derivatives.

A. The Bromine Atom: A Gateway to C-C Cross-Coupling

The carbon-bromine bond on the thiophene ring is an ideal handle for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, has been extensively used to couple bromothiophenes with various arylboronic acids or esters, yielding aryl-substituted thiophenes.[6][7] This reaction is favored for its mild conditions, tolerance of diverse functional groups, and the commercial availability of a vast library of boronic acid derivatives.[7]

The ethyl group at the 5-position in our target molecule likely exerts minimal steric hindrance on the bromine at the 4-position, suggesting that it should participate efficiently in such coupling reactions. Studies on the closely related 4-bromothiophene-2-carbaldehyde have demonstrated that a variety of aryl groups can be introduced with moderate to excellent yields.[6]

Table 1: Representative Yields of Suzuki-Miyaura Reactions with 4-Bromothiophene-2-carbaldehyde Analogs

Arylboronic Acid/EsterCatalyst (5 mol%)BaseSolvent SystemYield (%)Reference
Phenylboronic EsterPd(PPh₃)₄K₃PO₄Toluene/Water (4:1)Good[6]
3,5-Dimethylphenylboronic AcidPd(PPh₃)₄K₃PO₄Toluene/Water (4:1)Excellent[6]
Formyltrifloromethylphenylboronic EsterPd(PPh₃)₄K₃PO₄DMFModerate[6]
Various Arylboronic AcidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/Water65 - 80.2[7]

The choice of solvent and base is critical for optimizing reaction efficiency. A mixed aqueous-organic solvent system like 1,4-dioxane/water often enhances the solubility of both the organoborane and the inorganic base, leading to higher yields.[7]

Suzuki_Miyaura_Cycle Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle ArX Ar-X (Bromothiophene) ArPdXL2 Ar-Pd(II)-X L₂ ArX->ArPdXL2 Oxidative Addition Pd0 Pd(0)L₂ Pd0->ArPdXL2 ArPdArL2 Ar-Pd(II)-Ar' L₂ ArPdXL2->ArPdArL2 ArPdArL2->Pd0 ArAr Ar-Ar' (Product) ArPdArL2->ArAr Reductive Elimination ArBOH2 Ar'-B(OH)₂ Base Base (e.g., K₃PO₄) Base->ArPdXL2 out1 ArAr->out1 in1 in1->Pd0 Catalyst Start in2 Experimental_Workflow Figure 2: Experimental Workflow for Suzuki Coupling A 1. Assemble & Purge Glassware (Inert Gas) B 2. Charge Reagents: - Bromothiophene - Boronic Acid - Pd(PPh₃)₄ - K₃PO₄ A->B C 3. Add Degassed 1,4-Dioxane/Water B->C D 4. Heat to 80-90 °C (4-16h) C->D E 5. Monitor by TLC D->E Periodically E->D Reaction Incomplete F 6. Cool & Dilute with EtOAc E->F Reaction Complete G 7. Aqueous Workup: Wash with H₂O & Brine F->G H 8. Dry (Na₂SO₄) & Concentrate G->H I 9. Purify via Column Chromatography H->I J Final Product I->J

Sources

Safety Operating Guide

Navigating the Disposal of 4-Bromo-5-ethylthiophene-2-carbaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-Bromo-5-ethylthiophene-2-carbaldehyde (CAS No. 36880-34-9), a halogenated aromatic aldehyde. By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any work with 4-Bromo-5-ethylthiophene-2-carbaldehyde, a thorough risk assessment is essential. Based on the hazard profile of similar compounds, the primary risks include:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Irritation: Causes skin and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1]

To mitigate these risks, the following PPE is mandatory when handling this compound:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Skin and Body A standard laboratory coat.
Respiratory Use only in a well-ventilated area, preferably within a chemical fume hood.
II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the affected area.

  • Control Vapors: Ensure the area is well-ventilated, utilizing a chemical fume hood if the spill is contained within it.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.

  • Collection: Carefully sweep up the absorbed material and place it into a designated, labeled container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills: For large spills, or if you are uncertain about the procedure, contact your institution's Environmental Health and Safety (EHS) department immediately.

III. Step-by-Step Disposal Procedure

The proper disposal of 4-Bromo-5-ethylthiophene-2-carbaldehyde is critical and must be carried out in compliance with all applicable federal, state, and local regulations.[3] As a brominated organic compound, it falls into the category of halogenated organic waste.[4][5]

Step 1: Waste Segregation

Proper segregation is the first and most critical step in chemical waste management.[4]

  • Designated Waste Stream: 4-Bromo-5-ethylthiophene-2-carbaldehyde and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) must be disposed of in a designated "Halogenated Organic Waste" stream.[5][6]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or any other incompatible chemical waste streams.[7] Incompatible materials to avoid include strong oxidizing agents, strong bases, and strong reducing agents.[8]

Step 2: Containerization

The choice of waste container is vital for safe storage and transport.

  • Material Compatibility: Use a designated, leak-proof container made of a material compatible with halogenated organic compounds, such as polyethylene.[6] Avoid using metal containers, as halogenated solvents can degrade and form acidic byproducts that may corrode the metal.[6]

  • Secure Closure: The container must have a secure, tightly fitting lid to prevent the release of vapors.

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • "Hazardous Waste" Label: The container must be clearly labeled with the words "Hazardous Waste."[4]

  • Chemical Identification: List all chemical constituents and their approximate concentrations on the label. Specifically identify "4-Bromo-5-ethylthiophene-2-carbaldehyde."

  • Hazard Pictograms: Affix the appropriate GHS hazard pictograms for acute toxicity and irritation.

Step 4: Accumulation and Storage

Waste must be stored safely within the laboratory prior to collection.

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory.[9]

  • Safe Storage Conditions: The SAA should be in a well-ventilated area, away from sources of ignition and incompatible materials.[6] Store the container in secondary containment to prevent spills.

  • Time and Quantity Limits: Adhere to your institution's and local regulations regarding the maximum quantity of waste that can be stored and the maximum accumulation time.[9]

Step 5: Final Disposal

The ultimate disposal of the waste must be handled by qualified professionals.

  • Licensed Disposal Facility: Arrange for the collection of the waste by your institution's EHS department or a licensed hazardous waste management company.

  • Incineration: The standard and recommended method for the disposal of halogenated organic compounds is high-temperature incineration.[4] This process ensures the complete destruction of the compound.

The following diagram outlines the decision-making process and workflow for the proper disposal of 4-Bromo-5-ethylthiophene-2-carbaldehyde.

G cluster_prep Preparation & Handling cluster_disposal Disposal Workflow cluster_spill Spill Response start Start: Generation of 4-Bromo-5-ethylthiophene-2-carbaldehyde Waste ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe spill Spill Occurs? fume_hood Handle in Chemical Fume Hood ppe->fume_hood segregate Segregate as Halogenated Organic Waste container Use Designated, Compatible, Leak-Proof Container segregate->container label_container Label Container: - 'Hazardous Waste' - Chemical Name & Concentration - Hazard Pictograms container->label_container store Store in Secondary Containment in a Satellite Accumulation Area label_container->store request_pickup Arrange for Pickup by EHS or Licensed Contractor store->request_pickup final_disposal High-Temperature Incineration at a Licensed Facility request_pickup->final_disposal spill->segregate No absorb Absorb with Inert Material (e.g., Vermiculite) spill->absorb Yes collect_spill Collect and Place in Halogenated Waste Container absorb->collect_spill collect_spill->segregate

Caption: Disposal workflow for 4-Bromo-5-ethylthiophene-2-carbaldehyde.

By implementing these procedures, laboratories can maintain a safe working environment and ensure that the disposal of 4-Bromo-5-ethylthiophene-2-carbaldehyde is conducted in a manner that is both scientifically sound and environmentally responsible.

References

  • (Note: This is for a closely related compound and is used as a reference for potential hazards.)

  • National Institutes of Health.

  • (Note: This provides general handling information for a related aldehyde.)

  • Thermo Fisher Scientific.

  • MilliporeSigma.

  • BenchChem.

  • Washington State University Environmental Health & Safety.

  • U.S. Environmental Protection Agency.

  • Chemsrc.

  • Central Washington University.

  • University of Regensburg.

  • University of Illinois Urbana-Champaign.

  • MySkinRecipes.

  • Bucknell University.

  • Physikalisch-Technische Bundesanstalt.

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Navigating the Safe Handling of 4-Bromo-5-ethylthiophene-2-carbaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides critical safety and operational protocols for the handling and disposal of 4-Bromo-5-ethylthiophene-2-carbaldehyde (CAS No. 36880-34-9). All personnel must review and adhere to these procedures to mitigate risks and ensure a safe laboratory environment.

The following information synthesizes established safety protocols for thiophene derivatives and aromatic aldehydes to provide a robust framework for handling 4-Bromo-5-ethylthiophene-2-carbaldehyde. Due to the specific nature of this compound, it should be handled with the utmost care, assuming it may possess hazards similar to its structural analogs.

Hazard Assessment and Causality

  • Dermal, Ocular, and Respiratory Irritation: Aromatic aldehydes are known to be irritants. Contact with skin and eyes can cause irritation, and inhalation of dust or vapors may lead to respiratory tract irritation.[1][2][3]

  • Potential for Sensitization: Some thiophene derivatives have been shown to cause allergic skin reactions.[4][5]

  • Toxicity: While acute toxicity data for this specific compound is unavailable, related brominated thiophenes are classified as harmful if swallowed or in contact with skin.[1]

The underlying mechanism for the irritant properties of aldehydes often involves their reactivity towards biological nucleophiles, such as amino and sulfhydryl groups in proteins. The thiophene ring itself, while a common moiety in pharmaceuticals, can undergo metabolic activation to reactive intermediates. Therefore, minimizing direct contact and inhalation is the cornerstone of safe handling.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the minimum required equipment.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[2][6]Protects against splashes of solutions and airborne particles of the solid compound, preventing severe eye irritation.[1][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[2][8]Provides a barrier against skin contact, which can cause irritation and potential absorption.[1]
Body Protection A laboratory coat or chemical-resistant apron.Protects against accidental spills and contamination of personal clothing.[8][9]
Respiratory Protection A NIOSH/MSHA-approved respirator is recommended if handling the compound as a powder or if aerosols may be generated.[2]Minimizes the risk of inhaling airborne particles that can cause respiratory irritation.[1][3]

Experimental Workflow and Handling Protocols

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring the integrity of the experiment.

Preparation and Weighing
  • Ventilation: All manipulations of solid 4-Bromo-5-ethylthiophene-2-carbaldehyde must be conducted within a certified chemical fume hood.[9] This is the primary engineering control to limit inhalation exposure.

  • Decontamination of Surfaces: Before starting, ensure the work surface within the fume hood is clean and free of contaminants.

  • Weighing: When weighing the solid, use a draft shield to prevent the powder from becoming airborne. Handle the material carefully to avoid generating dust.[9]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly after handling the compound, even if gloves were worn.[9][10]

Dissolution and Reaction
  • Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Temperature Control: If the reaction is exothermic, use an ice bath to control the temperature and prevent the release of volatile materials.

  • Closed Systems: Whenever possible, use a closed system for reactions to contain any vapors or aerosols.

Post-Reaction Work-up and Purification
  • Quenching: Quench reactions carefully, especially if reactive reagents were used.

  • Extraction: Perform liquid-liquid extractions in the fume hood. Ensure the separatory funnel is properly vented to release any pressure buildup.

  • Purification: If using chromatography, ensure the column is packed and run in the fume hood to contain solvent vapors.

Disposal Plan: A Cradle-to-Grave Approach

Proper waste management is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Designated Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all waste contaminated with 4-Bromo-5-ethylthiophene-2-carbaldehyde.[2]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name and associated hazards (e.g., "Irritant").[2]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Disposal Procedure
  • Approved Facility: All chemical waste must be disposed of through an approved hazardous waste disposal company.[1][2][7]

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.

  • Prohibited Disposal: Do not dispose of this chemical down the drain or in regular solid waste.[2][10]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with plenty of soap and water.[1] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: If swallowed, rinse the mouth with water.[1][7] Do not induce vomiting. Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Diagrams

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Reaction cluster_disposal Disposal cluster_emergency Emergency Prep Don PPE Hood Work in Fume Hood Prep->Hood Exposure Exposure Response Prep->Exposure Weigh Weigh Compound Hood->Weigh Dissolve Dissolve/React Weigh->Dissolve Spill Spill Response Weigh->Spill Workup Post-Reaction Work-up Dissolve->Workup Dissolve->Spill Dissolve->Exposure Segregate Segregate Waste Workup->Segregate Workup->Spill Dispose Dispose via EHS Segregate->Dispose

Caption: Workflow for safe handling of 4-Bromo-5-ethylthiophene-2-carbaldehyde.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Camphene.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 5-bromo-2-thiophenecarbaldehyde.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: Thiophene.
  • BenchChem. (2025). Proper Disposal Procedures for 5-Bromothiophene-2-carboxylic Acid: A Comprehensive Guide.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-thiophenecarboxaldehyde 90 18791-75-8.
  • ChemScene. (n.d.). 4-Bromo-5-ethylthiophene-2-carbaldehyde.
  • Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?
  • Candle Shack. (2022, July 4). Personal Protective Equipment for Fragrance Oil.
  • BenchChem. (2025). Navigating the Safe Handling of Pyreno(1,2-b)thiophene: A Guide for Laboratory Professionals.
  • Echemi. (2019, July 15). 5-Bromo-2-thiophenecarboxaldehyde SDS, 4701-17-1 Safety Data Sheets.
  • Alfa Aesar. (2025, September 14). SAFETY DATA SHEET: Thiophene-2-carboxaldehyde.
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET: 2-Thiophenecarboxaldehyde.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.